Product packaging for 1-Phenazinamine(Cat. No.:CAS No. 2876-22-4)

1-Phenazinamine

Cat. No.: B1581912
CAS No.: 2876-22-4
M. Wt: 195.22 g/mol
InChI Key: QWUFXJHVFNRNCU-UHFFFAOYSA-N
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Description

1-Phenazinamine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B1581912 1-Phenazinamine CAS No. 2876-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFXJHVFNRNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50182941, DTXSID901315538
Record name 1-Phenazinamine (9CI)
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Record name 1(5H)-Phenazinimine
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Molecular Weight

195.22 g/mol
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CAS No.

2876-22-4, 755710-53-3
Record name 1-Aminophenazine
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Record name Phenazine, 1-amino-
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Record name 1-Phenazinamine (9CI)
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Record name 1(5H)-Phenazinimine
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Record name Phenazin-1-ylamine
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Record name 1-Phenazinamine
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic properties of 1-Phenazinamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical component of structural elucidation and quality control, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to offer a comprehensive and practical reference. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated approach to confirming the molecule's identity and purity.

Introduction: The Significance of this compound

This compound, also known as 1-aminophenazine, belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Its core structure, a dibenzopyrazine ring system, is a prominent chromophore and an electrochemically active moiety. The addition of an amine substituent at the 1-position significantly modulates its electronic properties, making it a valuable scaffold in the development of novel therapeutic agents, particularly with noted anticancer activities, and as a building block for advanced organic materials.[1][2]

Accurate and unambiguous characterization is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure of this compound. UV-Vis spectroscopy reveals its electronic transitions, NMR spectroscopy maps its unique atomic connectivity and chemical environment, and Mass Spectrometry determines its exact molecular weight and fragmentation patterns. Together, these methods form a powerful triad for structural confirmation.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like this compound, the key transitions are π → π* and n → π*. The extensive conjugation of the phenazine core, coupled with the auxochromic amino group, dictates its characteristic absorption profile.[3][4][5]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (typically 10-5 to 10-4 M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This is crucial to subtract any absorbance from the solvent itself.

  • Sample Measurement: Rinse and fill the cuvette with the this compound solution.

  • Spectral Acquisition: Scan the sample from approximately 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values.

Data Interpretation and Key Spectral Features

The UV-Vis spectrum of a phenazine derivative is typically characterized by multiple absorption bands.[6] The presence of the amino group at the 1-position is expected to cause a bathochromic (red) shift to longer wavelengths compared to the parent phenazine molecule due to the extension of the conjugated system.

Table 1: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax)SolventTransition TypeReference
~255 nmMethanolπ → π[6]
~370 nmMethanolπ → π[6]
~450 nmMethanoln → π*[6]

Note: These are representative values. The exact λmax and ε can be influenced by solvent polarity.

The choice of solvent is a critical experimental parameter. Polar solvents can interact with the lone pair of electrons on the nitrogen atoms, affecting the energy of the n → π* transition. This solvatochromic effect can be a useful diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Visualization of this compound for NMR Assignment

To facilitate the discussion of NMR data, the following atom numbering scheme will be used.

G cluster_0 Mass Spectrometer Sample 1. Sample Introduction (Heated Probe) IonSource 2. Ionization (Electron Beam, 70 eV) Sample->IonSource Vaporized Sample MassAnalyzer 3. Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Accelerated Detector 4. Detector (Electron Multiplier) MassAnalyzer->Detector Ions Separated by m/z DataSystem 5. Data System (Mass Spectrum) Detector->DataSystem Signal G start Unknown Sample (Presumed this compound) ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy ms->uv m/z = 195 (Confirms MW & N-Rule) nmr NMR (¹H & ¹³C) uv->nmr λmax matches (Confirms Chromophore) confirm Structure Confirmed nmr->confirm ¹H & ¹³C spectra match (Confirms Connectivity)

References

Electrochemical properties and redox potential of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 1-Phenazinamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties and redox potential of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique redox characteristics of this phenazine derivative.

Introduction to this compound and the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic ring system where a pyrazine ring is annulated to two benzene rings.[1][2] This core structure is redox-active and is found in over 150 natural products isolated from various microorganisms, as well as in more than 6,000 synthetic derivatives.[1][2] The biological and electrochemical activities of phenazines, including their roles as antibiotics and their applications in energy storage, are intrinsically linked to their ability to undergo reversible oxidation-reduction reactions.[3][4][5]

This compound, the subject of this guide, is a derivative of the core phenazine structure, featuring an amino (-NH₂) group at the 1-position. This substitution is critical as it significantly modulates the electronic properties of the phenazine ring, thereby influencing its redox potential and reactivity. Understanding these properties is crucial for harnessing its potential in various applications.

Caption: Chemical structure of this compound.

The Fundamental Redox Behavior of this compound

The electrochemical behavior of phenazines is generally characterized by a two-electron, two-proton coupled transfer process.[3] This mechanism allows the molecule to act as an effective electron shuttle in various chemical and biological systems. The introduction of an amino group, which is an electron-donating group (EDG), into the phenazine core at the 1-position increases the electron density of the aromatic system.

This increased electron density makes the molecule easier to oxidize (or harder to reduce), resulting in a shift of its redox potential to more negative values compared to the unsubstituted phenazine parent molecule.[6][7] Computational studies on phenazine derivatives have consistently shown that the addition of amino groups leads to a decrease in the redox potential. For instance, the addition of a second amino group to a mono-amino substituted phenazine can lower the redox potential by as much as -0.17 V.[6]

G A Phenazinamine (Oxidized Form) B Phenazinamine Radical Anion A->B + 1e- C Dihydrophenazinamine (Reduced Form) A->C + 2e-, + 2H+ B->C + 1e-, + 2H+

Caption: Generalized two-electron, two-proton redox mechanism for this compound.

Quantitative Analysis of Redox Potential

The standard redox potential (E°) is a quantitative measure of a molecule's tendency to be reduced. For phenazine derivatives, this value is highly dependent on the nature and position of substituents. The electron-donating amino group in this compound results in a more negative redox potential compared to the parent phenazine.

CompoundSubstituent EffectExpected Shift in Redox Potential (vs. Phenazine)Reference
Phenazine (Parent)None (Reference)0 V[7]
1-AminophenazineElectron-Donating (-NH₂)Negative Shift[6][7]
1,6-DiaminophenazineStronger Electron-DonatingMore Negative Shift[6]

Note: Exact experimental values for this compound can vary based on experimental conditions.

Factors Influencing the Redox Potential

The experimentally measured redox potential of this compound is not a fixed value but is influenced by several environmental factors.

  • pH of the Medium : The redox chemistry of phenazines is intimately linked to proton availability, following a proton-coupled electron transfer (PCET) mechanism.[8] As the reduction of the phenazine core involves the uptake of protons, the redox potential is pH-dependent.[3] According to the Nernst equation for a reaction involving protons, the redox potential will shift to less negative (more positive) values in more acidic conditions (lower pH).

  • Solvent System : The polarity and dielectric constant of the solvent can influence the stability of the charged species formed during the redox reaction. While significant shifts can be observed between different solvent classes, the variation among solvents with high dielectric constants (e.g., water, acetonitrile) is often modest, in the range of ~0.1 V for phenazines.[6]

  • Supporting Electrolyte : The nature and concentration of the supporting electrolyte can affect the ionic strength of the solution and the structure of the electrochemical double layer at the electrode surface, which can cause minor shifts in the measured potential.

Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard electrochemical technique for characterizing the redox properties of molecules like this compound. It provides information on the redox potential and the reversibility of the electron transfer process.

Step-by-Step Methodology
  • Preparation of the Analyte Solution :

    • Dissolve a known concentration (typically 1-5 mM) of this compound in a suitable deaerated solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for organic solvents, or a phosphate buffer for aqueous solutions) to ensure sufficient conductivity.

  • Electrochemical Cell Assembly :

    • Assemble a three-electrode cell consisting of:

      • Working Electrode : A glassy carbon or platinum electrode.

      • Reference Electrode : A stable reference such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode : A platinum wire or graphite rod.

  • Deoxygenation :

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan :

    • Set the parameters on the potentiostat: scan rate (e.g., 100 mV/s), initial potential, and switching potential. The potential window should be wide enough to encompass the redox events of this compound.

    • Initiate the scan. The potential is swept linearly from the initial potential to the switching potential and then back.

  • Data Analysis :

    • The resulting plot of current vs. potential is called a cyclic voltammogram.

    • Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

    • Calculate the half-wave potential (E₁/₂), which is an approximation of the standard redox potential, using the formula: E₁/₂ = (Epa + Epc) / 2

    • The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (this compound + Electrolyte) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Deoxygenate Solution (Purge with N2 or Ar) B->C D Set Scan Parameters (Potential Window, Scan Rate) C->D E Run Cyclic Voltammetry Scan D->E F Obtain Voltammogram (Current vs. Potential) E->F G Determine Peak Potentials (Epa and Epc) F->G H Calculate Redox Potential E1/2 = (Epa + Epc) / 2 G->H

Caption: Experimental workflow for determining redox potential via Cyclic Voltammetry.

Applications in Research and Drug Development

The distinct electrochemical properties of this compound make it a molecule of interest in several advanced applications:

  • Drug Discovery : Many phenazine-based antibiotics and anticancer agents exert their biological effects through redox cycling, which generates reactive oxygen species (ROS) that can induce cellular damage in pathogenic microbes or cancer cells.[5][9] The specific redox potential of this compound determines its ability to interact with cellular reductants and oxygen, making it a valuable scaffold for developing new therapeutic agents.

  • Redox Mediators : In biosensors and biofuel cells, redox mediators are used to facilitate electron transfer between an enzyme's active site and an electrode surface.[7] The tunable and reversible redox behavior of this compound makes it a candidate for such applications.

  • Organic Electronics and Energy Storage : Phenazine derivatives are being actively investigated as anolyte materials for aqueous organic redox flow batteries (AORFBs).[4][10] Their ability to undergo stable and reversible two-electron transfer, combined with the ability to tune their redox potential through functionalization, is highly desirable for developing high-capacity, cost-effective energy storage systems.[4]

Conclusion

This compound is a redox-active molecule with electrochemical properties that are significantly influenced by its amino substituent. The electron-donating nature of the amino group lowers its redox potential relative to the parent phenazine, a key feature that can be modulated by environmental factors such as pH and solvent. A thorough understanding and precise characterization of these properties, primarily through techniques like cyclic voltammetry, are essential for its application in diverse fields ranging from medicinal chemistry to materials science for energy storage. The continued exploration of this compound and its derivatives promises to unlock new opportunities in drug development and sustainable technology.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Phenazinamine, a critical heterocyclic compound with significant applications in pharmaceutical and materials science research. As a key intermediate and pharmacophore, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document details the solubility profile of this compound across a range of common laboratory solvents and explores its stability under various stress conditions, including pH, oxidation, and light exposure. Included are field-proven experimental protocols for both solubility determination and forced degradation studies, designed to ensure scientific rigor and reproducibility. The guide aims to equip researchers with the foundational knowledge required to effectively handle, formulate, and develop applications for this compound.

Introduction: The Scientific Imperative of this compound

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties[1]. This compound, as a primary amine derivative of the core phenazine structure, serves as a versatile building block for the synthesis of more complex molecules and is itself investigated for its therapeutic potential[2].

The efficacy and reliability of any chemical compound in a research or development setting are fundamentally governed by two of its most basic properties: solubility and stability.

  • Solubility dictates the ability to prepare homogenous solutions for assays, formulations, and reactions. Poor solubility can lead to inaccurate biological data and significant challenges in formulation development[3].

  • Stability determines the compound's shelf-life and its susceptibility to degradation under experimental or storage conditions. Degradation can result in a loss of potency and the formation of unknown, potentially toxic, impurities[4][5].

This guide provides an in-depth examination of these two critical parameters for this compound, offering both theoretical insights and practical, validated methodologies.

Physicochemical Properties Overview

To understand the solubility and stability of this compound, one must first consider its molecular structure.

  • Structure: A planar, tricyclic aromatic system with two nitrogen atoms in the central ring and an amine substituent on one of the outer rings.

  • Molecular Formula: C₁₂H₉N₃

  • Molecular Weight: 195.22 g/mol

  • Appearance: Typically a yellow to brown crystalline powder[6].

  • pKa: The basicity of the ring nitrogens and the exocyclic amine influences its solubility in acidic media. The predicted pKa is approximately 1.20 (at 20°C), indicating it can be protonated in strongly acidic conditions[6].

The large, hydrophobic aromatic core suggests low aqueous solubility, while the presence of nitrogen atoms, particularly the primary amine group, offers sites for hydrogen bonding and protonation, which can enhance solubility in polar and acidic solvents.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in solution-based assays and formulation. The general principle of "like dissolves like" provides a preliminary guide. The nonpolar, aromatic structure of this compound suggests better solubility in organic solvents compared to polar solvents like water.

Experimental Solubility Data

While comprehensive public data for this compound is limited, data for the parent phenazine molecule and general principles of organic chemistry allow for a well-grounded estimation. The parent phenazine is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and chloroform[7]. The addition of the polar amine group in this compound is expected to slightly increase its polarity.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityRationale & Justification
Water Polar ProticVery Slightly Soluble / InsolubleThe large hydrophobic tricyclic core dominates, making it poorly soluble in water at neutral pH[6][7].
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferVery Slightly SolubleSimilar to water. The physiological pH is not acidic enough to significantly protonate the amine group and enhance solubility.
Ethanol Polar ProticSlightly SolubleThe alkyl chain of ethanol can interact with the aromatic rings, while the hydroxyl group can hydrogen bond with the nitrogens, offering moderate solvating power.
Methanol Polar ProticSlightly SolubleSimilar to ethanol, offers a balance of polar and nonpolar interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA powerful, versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds[3]. It is a common choice for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is an effective solvent for many organic compounds.
Dichloromethane (DCM) / Chloroform NonpolarModerately SolubleThese solvents effectively solvate the large, nonpolar aromatic system of the phenazine core.
0.1 M Hydrochloric Acid (HCl) Aqueous AcidSolubleThe acidic conditions will protonate the basic nitrogen atoms, forming a water-soluble salt. This is a key property for handling and analysis.
Experimental Protocol: Kinetic Solubility Assessment using UV-Vis Spectroscopy

This protocol outlines a high-throughput method to quickly assess the kinetic solubility of this compound, which is often sufficient for early-stage research.[8]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capability

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Aqueous Dilution: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well UV-transparent plate containing a larger, fixed volume of PBS (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Shake the plate gently for 1-2 hours at room temperature, protected from light. This allows any precipitation to occur and equilibrate.

  • Measurement: Measure the absorbance of each well at the λ_max of this compound. The presence of precipitate will cause light scattering, leading to an artificially high absorbance reading.

  • Data Analysis: Plot the measured absorbance against the nominal concentration. The point at which the absorbance deviates from a linear relationship indicates the onset of precipitation. This concentration is the kinetic solubility limit.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the kinetic solubility assessment protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Create Serial Dilution in DMSO Plate prep_stock->prep_serial Step 1 add_pbs Dilute 1:100 into PBS Buffer (1% DMSO) prep_serial->add_pbs Step 2 equilibrate Equilibrate for 2h (Protected from Light) add_pbs->equilibrate Step 3 read_abs Read Absorbance (UV-Vis Plate Reader) equilibrate->read_abs Step 4 plot_data Plot Absorbance vs. Concentration read_abs->plot_data Step 5 determine_sol Identify Point of Non-Linearity plot_data->determine_sol Step 6

Caption: Workflow for Kinetic Solubility Determination.

Stability Profile of this compound

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that might interfere with experimental results or pose safety risks[4][9]. Phenazine derivatives are known to be redox-active and potentially sensitive to light[10].

Key Factors Influencing Stability
  • Hydrolytic Stability (pH): The stability of this compound is expected to be pH-dependent. The planar aromatic system is generally stable, but extreme acidic or basic conditions could promote degradation. A log k-pH profile can reveal the pH at which the compound is most stable[11].

  • Oxidative Stability: As redox-active compounds, phenazines can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents like hydrogen peroxide[10][12]. This can lead to the formation of N-oxides or other oxidized derivatives.

  • Photostability: Many aromatic, colored compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions[10][13]. International Council for Harmonisation (ICH) guideline Q1B provides a standard for photostability testing[14][15][16].

  • Thermal Stability: Elevated temperatures accelerate the rate of all chemical degradation pathways[10][17]. Testing at elevated temperatures (e.g., 40-80°C) is a common way to "stress" the molecule and predict long-term stability at room temperature[17][18].

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule[4][9][19]. This protocol describes a standard approach to stress testing.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)[20]

  • Temperature-controlled oven

Procedure:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent this compound peak from any potential degradants. A gradient elution is often necessary.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN/water)[19].

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours[18].

    • Thermal: Store the solution at 80°C for 48 hours (in the dark).

    • Photostability: Expose the solution (and solid sample) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²)[15][21]. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples, including a non-stressed control, by the developed HPLC method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by the decrease in the area of the parent peak. A target degradation of 5-20% is ideal for identifying degradants without destroying the sample entirely[9][19].

    • Assess peak purity of the parent compound to ensure the method is "stability-indicating."

Visualization: Factors Affecting Stability

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

G cluster_factors Stress Factors cluster_outcomes Potential Outcomes center_node This compound Stability pH pH (Acid/Base Hydrolysis) center_node->pH Light Light (Photodegradation) center_node->Light Oxygen Oxygen / Oxidants (Oxidation) center_node->Oxygen Temp Temperature (Thermal Degradation) center_node->Temp Loss Loss of Potency pH->Loss Formation Formation of Degradation Products pH->Formation Color Color Change pH->Color Light->Loss Light->Formation Light->Color Oxygen->Loss Oxygen->Formation Oxygen->Color Temp->Loss Temp->Formation Temp->Color

Caption: Key Factors Influencing Chemical Stability.

Conclusion and Recommendations

This compound is a compound of significant scientific interest, but its utility is directly linked to its solubility and stability. This guide has established that while its aqueous solubility is low, it can be effectively dissolved in organic polar aprotic solvents like DMSO and in acidic aqueous solutions.

The stability profile indicates that, like many phenazine derivatives, this compound is susceptible to degradation from light, oxidative conditions, and potentially pH extremes. Therefore, for optimal use and storage, the following recommendations are critical:

  • Storage: Solid this compound should be stored in a tightly sealed container, protected from light, and preferably in a cool, dry place.

  • Solution Handling: Prepare stock solutions in anhydrous DMSO for long-term storage and keep them at -20°C or -80°C. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. Protect all solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.

  • Experimental Design: When conducting assays, especially those of long duration, researchers should be mindful of the potential for degradation in the assay medium. The use of control samples is essential to differentiate between compound-induced effects and effects caused by degradation products.

By adhering to these guidelines and utilizing the protocols detailed herein, researchers can ensure the integrity of their experiments and generate reliable, reproducible data in the development of novel applications for this compound.

References

The Multifaceted Mechanisms of 1-Phenazinamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Complexity of a Promising Scaffold

Phenazines, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] Among these, 1-Phenazinamine stands out as a foundational structure for a multitude of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the core mechanisms through which this compound and its close analogs exert their effects on biological systems. Our focus will be on elucidating the causal relationships behind their antimicrobial and anticancer properties, moving beyond a mere cataloging of effects to a deeper understanding of the underlying molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.

The Core of Activity: Redox Cycling and Oxidative Stress

The phenazine ring system is inherently redox-active, a characteristic that underpins much of its biological functionality.[3] These molecules can participate in electron-transfer reactions, acting as electron shuttles, which is particularly crucial in microbial survival and pathogenesis.[3][4]

A prime example of this is observed in Pseudomonas aeruginosa, where endogenous phenazines support anaerobic survival.[5] They achieve this by facilitating redox homeostasis and promoting the synthesis of ATP, which is essential for maintaining the proton-motive force.[5][6] This process of redox cycling enables the oxidation of substrates like glucose and pyruvate to acetate, linking this to ATP generation via acetate kinase.[5][6]

In the context of antimicrobial and anticancer activity, this redox cycling has a more aggressive consequence: the generation of Reactive Oxygen Species (ROS). Phenazines can accept electrons from cellular reducing agents, such as NAD(P)H, and transfer them to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8]

This induced oxidative stress disrupts cellular homeostasis, leading to damage of vital macromolecules, including lipids, proteins, and DNA.[8] For instance, the anticancer activity of N-(2-hydroxyphenyl)-2-phenazinamine (NHP) against MCF7 breast cancer cells is directly linked to an increase in intracellular ROS levels.[9] This surge in oxidative stress is a key trigger for the apoptotic cascade in cancer cells.[8][9]

G Figure 1: Redox Cycling of Phenazines and ROS Generation cluster_cell Cellular Environment NAD(P)H NAD(P)H Phenazine Phenazine NAD(P)H->Phenazine e⁻ Reduced Phenazine Reduced Phenazine Phenazine->Reduced Phenazine Reduced Phenazine->Phenazine Reoxidation O2 O₂ Reduced Phenazine->O2 e⁻ ROS ROS (O₂⁻, H₂O₂) O2->ROS Cellular Damage Cellular Damage ROS->Cellular Damage

Figure 1: Redox Cycling of Phenazines and ROS Generation.

Targeting the Blueprint of Life: Interactions with DNA

A significant facet of the mechanism of action for many phenazine derivatives is their ability to interact directly with DNA.[10] The planar, aromatic structure of the phenazine ring is well-suited for intercalation, the insertion of a molecule between the base pairs of the DNA double helix.[11][12][13]

This intercalative binding can have profound effects on DNA topology and function:

  • Structural Perturbation: Intercalation can cause unwinding and lengthening of the DNA helix, which can interfere with the binding of DNA-processing proteins.[12]

  • Inhibition of Replication and Transcription: The presence of an intercalated phenazine can obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.[14]

  • DNA Damage: Some phenazine derivatives can induce DNA cleavage, particularly upon photoactivation.[15] This can occur through electron transfer mechanisms or the generation of localized ROS.[15]

The binding affinity and mode of interaction can be modulated by the substituents on the phenazine core. For example, the novel anti-tumor compound NC-182, a benzo[a]phenazine derivative, has been shown to be a potent DNA intercalator.[12] Its binding stabilizes the DNA duplex against thermal denaturation.[12]

G Figure 2: DNA Intercalation by Phenazine Derivatives DNA_Helix Base Pair Base Pair Base Pair Base Pair Base Pair Consequence Inhibition of Replication & Transcription DNA_Helix->Consequence Phenazine Phenazine Derivative Phenazine->DNA_Helix:bp3 Intercalation

Figure 2: DNA Intercalation by Phenazine Derivatives.

A Wrench in the Cellular Machinery: Enzyme Inhibition

Beyond direct DNA interaction, phenazines can exert their biological effects by inhibiting crucial cellular enzymes. This targeted inhibition can disrupt vital metabolic and signaling pathways.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication, transcription, and chromosome segregation.[15] Several phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and II.[3][15] By binding to the enzyme-DNA complex, these compounds can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. Aotaphenazine, for instance, has demonstrated inhibition of Topoisomerase II with an IC50 of 45.01 nM.[3]

Histone Acetyltransferase (HAT) Inhibition

The antifungal activity of phenazine-1-carboxamide (PCN) against Fusarium graminearum has been attributed to its inhibition of the histone acetyltransferase Gcn5 (FgGcn5).[16] PCN competitively binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones.[16] This disruption of histone modification patterns can lead to widespread changes in gene expression, affecting the fungus's development, virulence, and mycotoxin production.[16]

Other Enzymatic Targets

The antimicrobial activity of some phenazine derivatives has been linked to the inhibition of DNA-dependent RNA polymerase, directly halting transcription.[14] Furthermore, phenazine-1-carboxamide has been shown to inhibit chitin synthetase in Rhizoctonia solani, disrupting cell wall synthesis.[17]

The Final Verdict: Induction of Apoptosis

In the context of cancer therapy, the ultimate goal is to eliminate malignant cells. The mechanisms described above—ROS generation, DNA damage, and enzyme inhibition—all converge on the induction of apoptosis, or programmed cell death.

The anticancer activity of NHP in MCF7 cells is a clear example of this convergence. The compound triggers an increase in ROS, which in turn leads to the initiation of the apoptotic cascade, evidenced by the appearance of both early and late-stage apoptotic cells.[9] Similarly, 5-methyl phenazine-1-carboxylic acid induces apoptosis in cancer cell lines through the mitochondrial pathway, involving the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[8][18]

G Figure 3: Convergent Pathways to Apoptosis Phenazinamine Phenazinamine ROS ROS Generation Phenazinamine->ROS DNA_Damage DNA Damage / Intercalation Phenazinamine->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Phenazinamine->Enzyme_Inhibition Mitochondrial_Pathway Mitochondrial Pathway (Caspase Activation) ROS->Mitochondrial_Pathway DNA_Damage->Mitochondrial_Pathway Enzyme_Inhibition->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 3: Convergent Pathways to Apoptosis.

Antimicrobial and Antibiofilm Activity: A Multi-pronged Attack

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[14][18][19] The mechanisms are often multifaceted and can vary between different microbial species.

Key antimicrobial actions include:

  • Disruption of Cell Wall Integrity: As seen with the inhibition of chitin synthetase in R. solani.[17]

  • Inhibition of Nucleic Acid Synthesis: Through DNA intercalation and inhibition of RNA polymerase.[14]

  • Generation of Oxidative Stress: The redox cycling of phenazines is a potent weapon against microbes that lack robust antioxidant defenses.

  • Inhibition of Biofilm Formation: NHP has demonstrated excellent biofilm inhibitory activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Table 1: Summary of Biological Activities of Selected Phenazine Derivatives

CompoundBiological ActivityTarget Organism/Cell LineIC₅₀/MICReference
N-(2-hydroxyphenyl)-2-phenazinamineAnticancerMCF7 (Breast Cancer)300 µg/ml[9]
N-(2-hydroxyphenyl)-2-phenazinamineAntibiofilmE. coli, P. aeruginosa, S. aureus~100 µg/ml (BIC)[9]
2-chloro-N-(phenazin-2-yl)benzamideAnticancerK562, HepG2Comparable to cisplatin[20]
5-methyl phenazine-1-carboxylic acidAnticancerA549 (Lung), MDA MB-231 (Breast)488.7 nM, 458.6 nM[8][18]
D-alanylgriseoluteic acidAntimicrobialStreptococcus pneumoniae0.06-0.75 µg/mL[21]
Phenazine-1-carboxamide (PCN)AntifungalRhizoctonia solani9.09 µg/mL (EC₅₀)[17]

Experimental Protocols: A Guide to Mechanistic Studies

To validate the mechanisms described, a series of well-established experimental protocols are employed. Below are outlines of key methodologies.

Protocol 1: Assessment of ROS Generation using DCFH-DA

Objective: To quantify intracellular ROS levels in cells treated with a phenazine compound.

Methodology:

  • Seed cells (e.g., MCF7) in a suitable plate and allow them to adhere overnight.

  • Treat the cells with the phenazine compound at various concentrations for a specified time (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in ROS generation.[9]

Protocol 2: DNA Intercalation Assay using Fluorescence Quenching

Objective: To determine if a phenazine compound binds to DNA via intercalation.

Methodology:

  • Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Measure the intrinsic fluorescence of the phenazine compound.

  • Titrate the phenazine solution with increasing concentrations of DNA.

  • Measure the fluorescence spectrum after each addition of DNA.

  • A significant decrease (quenching) in the fluorescence intensity of the compound upon binding to DNA is indicative of intercalation.[10] This is often due to photoelectron transfer from the guanine bases to the excited state of the intercalating molecule.[10]

  • The binding constant (Kb) can be calculated from the fluorescence data.

Conclusion: A Scaffold of Immense Potential

The mechanism of action of this compound and its derivatives is a compelling example of chemical versatility. A single molecular scaffold can engage in a multitude of biological interactions, from the fundamental process of redox cycling to specific, high-affinity binding with macromolecules like DNA and enzymes. This multi-pronged approach, often leading to oxidative stress, disruption of genetic processes, and ultimately apoptosis, makes phenazines a rich area for the development of novel antimicrobial and anticancer therapeutics. A thorough understanding of these core mechanisms is paramount for the rational design of next-generation phenazine-based drugs with enhanced efficacy and selectivity.

References

The Elusive Aminophenazine: A Technical Guide to the Discovery and Natural Sources of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Phenazinamine, a foundational molecule in the diverse family of phenazine compounds. While its synthesis has been documented for decades, its existence as a natural product remains unconfirmed. This document will delve into the historical context of its chemical discovery, explore the rich natural sources of related aminophenazine derivatives, and provide detailed methodologies for their synthesis and isolation, offering valuable insights for researchers in drug discovery and natural products chemistry.

I. Historical Perspective: The Synthesis of a Core Scaffold

The journey to understanding this compound begins not in the realm of natural product discovery, but in the laboratories of synthetic organic chemists. As early as 1946, a general method for the synthesis of 1-aminophenazines was reported, highlighting its importance as a scaffold for creating more complex molecules with potential biological activities. This early work laid the groundwork for the exploration of phenazine chemistry and the subsequent discovery of a vast array of naturally occurring derivatives.

The primary synthetic routes to the phenazine core, and by extension this compound, have historically relied on classical named reactions. The Wohl-Aue reaction , first described in 1901, involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. Another key method is the Ullmann condensation , which utilizes a copper catalyst to couple aryl halides with amines. These methods, while foundational, often require harsh reaction conditions. Modern synthetic approaches continue to refine these classic reactions, offering milder conditions and greater efficiency.

II. The Natural World: A Treasury of Phenazine Derivatives

While this compound itself has not been definitively isolated from a natural source, the broader phenazine family is a testament to the biosynthetic prowess of microorganisms. Bacteria, particularly those from the genera Pseudomonas and Streptomyces, are prolific producers of a wide array of phenazine compounds.[1][2] These molecules play crucial roles in microbial competition, biofilm formation, and virulence. Marine actinomycetes have also emerged as a significant source of novel phenazine structures.[3]

A. Biosynthesis of the Phenazine Core

The biosynthesis of the phenazine scaffold is a fascinating example of microbial secondary metabolism. The pathway originates from the shikimic acid pathway, a central route for the synthesis of aromatic compounds in bacteria and plants. The key precursor is chorismic acid. Through a series of enzymatic steps, two molecules derived from chorismate are coupled to form the foundational tricyclic phenazine ring. This core structure is then subjected to a variety of enzymatic modifications, including oxidation, methylation, and amination, leading to the vast diversity of naturally occurring phenazines.

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate PhenazineCore Phenazine Core (e.g., PCA) Chorismate->PhenazineCore phz gene cluster Derivatives Diverse Phenazine Derivatives PhenazineCore->Derivatives Tailoring Enzymes

B. Naturally Occurring Aminophenazines: Beyond the Parent Compound

While the direct natural isolation of this compound is not documented, several more complex aminophenazine derivatives have been discovered, showcasing nature's ability to functionalize the phenazine core with amino groups. A notable example is N-(2-hydroxyphenyl)-2-phenazinamine , which has been isolated from the marine actinomycete Nocardiopsis exhalans.[4][5] This discovery underscores the potential for finding novel aminophenazines in underexplored microbial niches.

III. Methodologies: Synthesis and Isolation Protocols

A. Chemical Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound based on classical methods. Safety Precaution: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction: Ullmann Condensation of 1-chlorophenazine with an amine source.

Materials:

  • 1-Chlorophenazine

  • Ammonia source (e.g., aqueous ammonia, sodamide)

  • Copper(I) catalyst (e.g., CuI)

  • High-boiling point polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-chlorophenazine, the copper(I) catalyst, and the solvent.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Addition of Amine: Slowly add the ammonia source to the reaction mixture under a continuous flow of inert gas.

  • Heating: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove the copper catalyst.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with literature values.

SynthesisWorkflow Start 1-Chlorophenazine + Ammonia Source Reaction Ullmann Condensation (Cu(I) catalyst, NMP, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

B. Isolation of a Natural Aminophenazine Derivative: A Case Study

The following protocol is a representative method for the isolation of a naturally occurring aminophenazine, adapted from the procedures used for N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans. This serves as a template that could be modified for the hypothetical isolation of other aminophenazines.

Organism and Fermentation:

  • Strain: Nocardiopsis exhalans (or other producing microorganism)

  • Medium: A suitable production medium (e.g., ISP2 medium for actinomycetes).

  • Culture Conditions: Inoculate the production medium with a seed culture and incubate under optimal conditions (e.g., 28-30 °C, shaking at 150-200 rpm) for a duration determined by time-course experiments to maximize production.

Step-by-Step Isolation Protocol:

  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation.

  • Extraction:

    • Broth: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compounds.

    • Mycelia: Extract the mycelial biomass with a polar organic solvent like methanol or acetone.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to preliminary fractionation using a technique like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel.

    • Elute with a stepwise gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Chromatographic Purification:

    • Further purify the fractions containing the target compound using repeated column chromatography on silica gel or Sephadex LH-20.

    • Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent.

  • Final Purification: Achieve final purification to homogeneity using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

  • Structure Elucidation: Characterize the purified compound using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.

    • UV-Vis Spectroscopy: To determine the absorption maxima.

    • Infrared (IR) Spectroscopy: To identify functional groups.

IsolationWorkflow Fermentation Microbial Fermentation Extraction Solvent Extraction (Broth & Mycelia) Fermentation->Extraction Fractionation Preliminary Fractionation (VLC/SPE) Extraction->Fractionation Purification Chromatographic Purification (Silica, Sephadex) Fractionation->Purification FinalPurification Preparative HPLC Purification->FinalPurification Characterization Structure Elucidation (NMR, MS, etc.) FinalPurification->Characterization

IV. Physicochemical and Spectroscopic Data of this compound

The following table summarizes key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₂H₉N₃PubChem CID 76138
Molecular Weight 195.22 g/mol PubChem CID 76138
Appearance Yellow to brown crystalline powderGeneral knowledge
¹H NMR Chemical shifts are expected in the aromatic region (δ 7.0-9.0 ppm) with a characteristic pattern for the substituted phenazine ring. The amine protons will appear as a broad singlet.Inferred from general principles
¹³C NMR Resonances for the 12 carbon atoms of the phenazine ring are expected in the aromatic region (δ 110-150 ppm).Inferred from general principles
Mass Spectrum (EI) A prominent molecular ion peak (M⁺) at m/z 195 is expected.Inferred from general principles
UV-Vis λmax Characteristic absorbance maxima in the UV and visible regions, typical for the phenazine chromophore.Inferred from general principles

V. Future Directions and Conclusion

The story of this compound is a compelling example of a molecule that is well-established in the synthetic chemistry literature but remains elusive in the natural world. This technical guide has provided a framework for understanding its discovery through synthesis, the rich context of its naturally occurring derivatives, and the methodologies required for its preparation and potential isolation.

For researchers in drug discovery, the phenazine scaffold, including this compound, remains a promising starting point for the development of new therapeutic agents. The exploration of underexplored microbial habitats, particularly marine environments, may yet lead to the discovery of this compound as a natural product. Furthermore, advances in synthetic biology and metabolic engineering could enable the production of this compound and its novel derivatives in engineered microbial hosts. The continued investigation into the biosynthesis, synthesis, and biological activities of aminophenazines will undoubtedly contribute to the advancement of medicinal chemistry and natural products research.

VI. References

  • Elderfield, R. C., Gensler, W. J., & Birstein, O. (1946). Synthesis of 1-Aminophenazines and Conversion of Them to Potential Antimalarials. The Journal of Organic Chemistry, 11(6), 812–828.

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical reviews, 104(4), 1663–1685.

  • Mavrodi, D. V., Blankenfeldt, W., & Thomashow, L. S. (2006). Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation. Annual review of phytopathology, 44, 417–445.

  • Gao, X., Lu, Y., Fang, L., Fang, X., Xing, Y., Gou, S., & Xi, T. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 69, 1–9.

  • Ramalingam, V., Anand, K. V., & Rajaram, R. (2023). N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. Chemico-biological interactions, 369, 110282.

  • PubChem. (n.d.). 1-Aminophenazine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-Phenazinamine: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenazines, a diverse class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their broad spectrum of biological activities.[1][2][3] Among these, 1-Phenazinamine and its derivatives represent a particularly promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the chemical modifications that enhance their efficacy as antimicrobial and anticancer agents, and discuss the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this fascinating class of compounds.

The Phenazine Core: A Privileged Scaffold in Medicinal Chemistry

The phenazine nucleus, a tricyclic system consisting of a pyrazine ring fused to two benzene rings, is the fundamental structure shared by over 6,000 known natural and synthetic derivatives.[1][2][3] The planarity of this aromatic system allows for intercalation into DNA, a key mechanism contributing to the cytotoxic effects of many phenazine derivatives.[1] Furthermore, the nitrogen atoms in the pyrazine ring enable phenazines to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms.[1] These intrinsic properties make the phenazine scaffold an excellent starting point for the design of novel therapeutic agents.

This compound, with its amino group at the 1-position, serves as a crucial building block for the synthesis of a wide array of derivatives with enhanced and diversified biological activities. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the fine-tuning of the molecule's physicochemical properties and biological targets.

Synthetic Strategies for this compound Derivatives: A Chemist's Perspective

The synthesis of this compound derivatives can be approached through various routes, often tailored to achieve specific substitution patterns on the phenazine core. A common and versatile method involves the condensation of a substituted o-phenylenediamine with a substituted o-benzoquinone or its equivalent.

A generalized synthetic scheme is presented below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product o-phenylenediamine Substituted o-phenylenediamine Condensation Condensation Reaction o-phenylenediamine->Condensation o-benzoquinone Substituted o-benzoquinone o-benzoquinone->Condensation Phenazine Substituted Phenazine Condensation->Phenazine

Caption: Generalized synthetic route to substituted phenazines.

A more specific and widely employed synthetic strategy for phenazine derivatives is the treatment of aniline derivatives with 2-fluoronitrobenzene, followed by reduction and oxidative cyclization.[4]

Experimental Protocol: Synthesis of a 2-Phenazinamine Derivative

This protocol outlines a representative synthesis of a 2-phenazinamine derivative, adapted from established methodologies.[4] The rationale behind this multi-step synthesis is to build the phenazine core through a controlled sequence of reactions that allows for the introduction of desired substituents.

Step 1: N-Arylation

  • Objective: To couple a substituted aniline with a nitroaromatic compound to form a diarylamine intermediate.

  • Procedure:

    • To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq).

    • Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the reaction at a specified temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude diarylamine product.

    • Purify the product by column chromatography.

  • Causality: The use of a base is crucial to deprotonate the aniline, making it a more potent nucleophile to displace the fluoride from the nitroaromatic ring.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group of the diarylamine to an amine, forming a diamine intermediate.

  • Procedure:

    • Dissolve the diarylamine from Step 1 in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent, such as palladium on carbon (Pd/C) (10 mol%), under a hydrogen atmosphere.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the diamine.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.

Step 3: Oxidative Cyclization

  • Objective: To cyclize the diamine intermediate to form the phenazine ring system.

  • Procedure:

    • Dissolve the diamine from Step 2 in an acidic aqueous solution (e.g., dilute HCl).

    • Add an oxidizing agent, such as ferric chloride (FeCl₃), portion-wise to the solution.

    • Stir the reaction at room temperature, during which a colored precipitate of the phenazine salt should form.

    • Isolate the phenazine salt by filtration.

  • Causality: The acidic medium facilitates the oxidative cyclization, and the choice of a mild oxidizing agent like FeCl₃ is critical to avoid over-oxidation of the phenazine ring.

This self-validating protocol includes clear checkpoints (TLC monitoring) and purification steps to ensure the identity and purity of the intermediates and the final product.

Structural Analogs of this compound and their Biological Activities

The therapeutic potential of this compound can be significantly enhanced through structural modifications. These modifications can influence the compound's solubility, cell permeability, target affinity, and ultimately, its biological activity.

N-Acyl and N-Aryl Derivatives: Enhancing Anticancer Potency

Acylation or arylation of the amino group at the 2-position (in the case of 2-phenazinamine, a close analog of this compound) has been shown to be a fruitful strategy for developing potent anticancer agents.[5] For instance, a study on novel 2-phenazinamine derivatives revealed that the introduction of a 2-chloro-N-(phenazin-2-yl)benzamide moiety resulted in a compound with a potent anticancer effect comparable to cisplatin against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, while exhibiting low toxicity towards non-cancerous cells.[5]

Table 1: In Vitro Anticancer Activity of 2-Phenazinamine Derivatives [5]

CompoundModificationCell LineIC₅₀ (µM)
4 2-chloro-N-(phenazin-2-yl)benzamideK5625.2 ± 0.6
HepG26.8 ± 0.9
293T (non-cancer)> 50
Cisplatin -K5624.9 ± 0.5
HepG27.1 ± 0.8

The enhanced activity of these derivatives is likely due to a combination of factors, including increased lipophilicity, which facilitates cell membrane penetration, and the introduction of additional hydrogen bonding or steric interactions with the biological target.

Hydroxyphenyl-Substituted Phenazinamines: Natural Products with Broad-Spectrum Activity

Nature itself provides inspiration for the design of novel phenazine derivatives. N-(2-hydroxyphenyl)-2-phenazinamine (NHP), a secondary metabolite isolated from the marine actinomycete Nocardiopsis exhalans, has demonstrated a remarkable range of biological activities.[6][7]

NHP exhibits significant antimicrobial and antibiofilm activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] Furthermore, it displays potent antiproliferative activity against human breast cancer cells (MCF7) while showing minimal cytotoxicity towards non-cancerous cells.[6] The presence of the hydroxyphenyl group is crucial for its biological activity, potentially acting as a hydrogen bond donor or participating in metal chelation.

G cluster_nhp N-(2-hydroxyphenyl)-2-phenazinamine (NHP) cluster_activities Biological Activities NHP NHP Antimicrobial Antimicrobial Activity NHP->Antimicrobial Inhibits Biofilm Formation Anticancer Anticancer Activity NHP->Anticancer Induces Apoptosis in Cancer Cells Antioxidant Antioxidant Activity NHP->Antioxidant Scavenges Reactive Oxygen Species

Caption: Biological activities of N-(2-hydroxyphenyl)-2-phenazinamine.

Phenazine-1-Carboxamides: Targeting DNA Intercalation

Modification of the phenazine core at the 1-position with a carboxamide group has yielded another important class of derivatives with potent antitumor activity.[8] The synthesis of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides has been a focus of research, with the aim of developing effective DNA-intercalating agents.[8]

The cytotoxicity of these compounds correlates positively with the electron-withdrawing power of the substituent group on the phenazine ring.[8] This suggests that modulating the electronic properties of the phenazine core is a key strategy for optimizing the DNA binding and subsequent antitumor activity of these derivatives.

Mechanism of Action: A Multifaceted Approach

The biological activities of this compound derivatives are often a result of multiple mechanisms of action, making them attractive candidates for overcoming drug resistance.

Signaling Pathway: Induction of Apoptosis by a 2-Phenazinamine Derivative

G Phenazinamine_Derivative Phenazinamine Derivative Cancer_Cell Cancer Cell Phenazinamine_Derivative->Cancer_Cell ROS_Generation ROS Generation Cancer_Cell->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a phenazinamine derivative.

One of the primary mechanisms of anticancer activity for many phenazine derivatives is the induction of apoptosis.[5] This is often initiated by the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial damage and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Future Directions and Conclusion

The structural analogs and derivatives of this compound represent a versatile and promising platform for the development of novel therapeutics. The ease of chemical modification of the phenazine core allows for the generation of large libraries of compounds with diverse biological activities. Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling to design derivatives with improved target specificity and reduced off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of phenazinamine derivatives with existing anticancer and antimicrobial agents to combat drug resistance.

  • Elucidation of Novel Mechanisms of Action: Exploring new biological targets and signaling pathways modulated by these compounds.

References

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the crystalline structure and potential polymorphism of 1-Phenazinamine, a key heterocyclic compound. While specific polymorphic forms of this compound are not extensively documented in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, outlines the foundational principles and experimental strategies required to thoroughly investigate its solid-state chemistry. We will delve into the crystallographic characteristics of the parent phenazine molecule, establish a robust, self-validating protocol for polymorph screening, and detail the essential analytical techniques for characterization. This guide is intended to equip researchers and drug development professionals with the necessary framework to explore and control the crystalline forms of this compound and related compounds, ensuring the development of safe, effective, and consistent pharmaceutical products.

Introduction: The Critical Role of Solid-Form Screening in Drug Development

This compound, a derivative of the phenazine heterocyclic system, presents a scaffold of significant interest in medicinal chemistry. The arrangement of molecules in the solid state, or its crystal structure, can profoundly influence the physicochemical properties of the compound. The existence of multiple crystalline forms, a phenomenon known as polymorphism, is a common attribute of organic molecules and a critical consideration in pharmaceutical development.[1]

Different polymorphs of the same API can exhibit distinct:

  • Solubility and Dissolution Rates: Affecting bioavailability and therapeutic efficacy.

  • Stability: Both physical and chemical stability can vary between polymorphs, impacting shelf-life.

  • Mechanical Properties: Such as tabletability and flowability, which are crucial for manufacturing.

  • Hygroscopicity: The tendency to absorb moisture from the environment.

The unexpected appearance of a more stable, less soluble polymorph during development or manufacturing can have severe consequences, as famously exemplified by the case of Ritonavir.[1] Therefore, a comprehensive understanding and control of the polymorphic landscape of an API like this compound is not merely an academic exercise but a regulatory and commercial necessity.

The Phenazine Scaffold: A Crystallographic Baseline

To understand the potential crystalline forms of this compound, it is instructive to first examine the crystal structure of its parent molecule, phenazine. The crystal structure of phenazine has been determined and provides a foundational understanding of the packing motifs that can be expected.[2][3]

The phenazine molecule is planar, and its crystal structure is characterized by a herringbone packing arrangement, which is common for rod-like conjugated molecules.[2][4] This packing is stabilized by van der Waals interactions.[2] The introduction of a primary amine group in the 1-position of the phenazine ring in this compound is expected to significantly alter these packing arrangements due to the potential for strong intermolecular hydrogen bonding.

Table 1: Crystallographic Data for Phenazine

ParameterValueReference
Chemical FormulaC₁₂H₈N₂[2]
Molecular Weight180.21[2]
Crystal SystemMonoclinic[2]
Space GroupP2₁/n[2]
a (Å)7.083 (1)[2]
b (Å)5.072 (1)[2]
c (Å)12.794 (8)[2]
β (°)102.34 (2)[2]
Volume (ų)449.01 (3)[2]
Z2[2]

A Strategic Approach to Polymorph Screening for this compound

A thorough polymorph screen is an exercise in exploring the kinetic and thermodynamic landscape of crystallization. The goal is to induce the formation of as many solid forms as possible to identify the complete polymorphic system and, most importantly, the thermodynamically most stable form.[5]

Rationale for a Multi-faceted Screening Protocol

A robust screening protocol should not be a random walk but a well-designed experiment that systematically varies the key parameters influencing nucleation and crystal growth. These include solvent, supersaturation, temperature, and mechanical stress.[6] For a molecule like this compound, with its aromatic structure and hydrogen bonding capabilities, a wide range of solvents with varying polarities and hydrogen bonding propensities should be explored.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a self-validating system designed to maximize the discovery of potential polymorphs of this compound.

Step 1: Solvent Selection and Solubility Assessment

  • Objective: To identify a diverse set of solvents for crystallization experiments and to determine the solubility of this compound in each.

  • Procedure:

    • Select a broad range of solvents (at least 20) with varying properties (e.g., polarity, hydrogen bond donor/acceptor character). Examples include heptane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, and water.

    • Determine the approximate solubility of this compound in each solvent at room temperature and an elevated temperature (e.g., 50 °C). This can be done on a small scale using visual assessment or more formally with techniques like HPLC.

    • The solubility data will guide the choice of crystallization method (e.g., slow cooling for systems with a significant temperature-dependent solubility, or anti-solvent addition for systems with high solubility).[7]

Step 2: Crystallization Experiments

  • Objective: To generate a wide range of crystallization conditions to encourage the formation of different polymorphs.

  • Methods:

    • Slow Evaporation: Dissolve this compound to near saturation in various solvents in open vials at ambient temperature. Allow the solvent to evaporate slowly. This kinetic process can often yield metastable forms.

    • Slow Cooling: Prepare saturated solutions of this compound in different solvents at an elevated temperature. Slowly cool the solutions to a lower temperature (e.g., 5 °C). The cooling rate should be controlled to influence nucleation.

    • Anti-Solvent Addition: Dissolve this compound in a good solvent. Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation. The rate of addition is a critical parameter.

    • Slurry Experiments: Suspend an excess of this compound in various solvents at different temperatures (e.g., ambient and 50 °C) and stir for an extended period (e.g., 7 days). This method allows for the conversion of less stable forms to more stable ones over time, aiding in the identification of the thermodynamically stable form.[6]

    • Grinding: Subject the solid this compound to mechanical stress by grinding, both neat and with a small amount of a solvent (liquid-assisted grinding). This can induce solid-state phase transformations.

    • Melt Quenching: If this compound is thermally stable, melt a small sample and then rapidly cool it to produce an amorphous phase. The subsequent crystallization of the amorphous material upon heating can lead to the formation of different polymorphs.

Step 3: Solid-Form Characterization

  • Objective: To analyze the solid materials obtained from the crystallization experiments to identify and differentiate any new crystalline forms.

  • Primary Technique: Powder X-ray Diffraction (PXRD) is the definitive tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as its "fingerprint".[8]

  • Procedure:

    • Isolate the solids from each crystallization experiment.

    • Analyze each solid sample by PXRD.

    • Compare the PXRD patterns. Unique patterns indicate the presence of different crystalline forms.

Essential Characterization Techniques for Polymorph Analysis

Once different PXRD patterns are observed, a comprehensive characterization of each form is necessary.

Table 2: Analytical Techniques for Polymorph Characterization

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides the primary "fingerprint" for identifying and distinguishing between different crystalline forms.[8]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting, crystallization, and solid-solid phase transitions. Provides information on the relative thermodynamic stability of polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Used to identify solvates and hydrates and to assess thermal stability.
Vibrational Spectroscopy (FT-IR and Raman) Probes the molecular vibrations, which are sensitive to the local environment. Different polymorphs can exhibit distinct spectra, particularly in the low-frequency region which corresponds to lattice vibrations.[9]
Solid-State NMR (ssNMR) Provides information on the local environment of atomic nuclei. Can distinguish between polymorphs based on differences in chemical shifts and relaxation times.
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive three-dimensional structure of a crystalline form, including unit cell dimensions, space group, and atomic coordinates.[10]

Visualizing the Polymorph Screening Workflow

A systematic approach to polymorph screening is crucial for success. The following diagram illustrates a comprehensive workflow.

Polymorph_Screening_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Crystallization Experiments cluster_2 Phase 3: Primary Analysis cluster_3 Phase 4: In-depth Characterization cluster_4 Phase 5: Data Synthesis & Stability Assessment API_Characterization Initial API Characterization (Purity, Amorphous Content) Solvent_Selection Solvent Selection & Solubility (Diverse Polarity & H-bonding) API_Characterization->Solvent_Selection Stress_Methods Stress-Induced Transformation (Grinding, High Pressure) API_Characterization->Stress_Methods Kinetic_Crystallization Kinetic Crystallization (Fast Evaporation, Crash Cooling) Solvent_Selection->Kinetic_Crystallization Thermodynamic_Crystallization Thermodynamic Crystallization (Slow Evaporation, Slow Cooling, Slurry) Solvent_Selection->Thermodynamic_Crystallization PXRD_Screening Powder X-ray Diffraction (PXRD) Screening of All Solids Kinetic_Crystallization->PXRD_Screening Thermodynamic_Crystallization->PXRD_Screening Stress_Methods->PXRD_Screening Group_by_Form Group Samples by Unique PXRD Pattern PXRD_Screening->Group_by_Form Thermal_Analysis Thermal Analysis (DSC, TGA) Group_by_Form->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FT-IR, Raman, ssNMR) Group_by_Form->Spectroscopy SCXRD Single Crystal Growth & Structure Solution (SCXRD) Group_by_Form->SCXRD Stability_Studies Relative Stability Studies (Competitive Slurry, Heat of Solution) Thermal_Analysis->Stability_Studies Spectroscopy->Stability_Studies SCXRD->Stability_Studies Final_Report Comprehensive Report on Polymorphic Forms Stability_Studies->Final_Report

Caption: A comprehensive workflow for the systematic screening and characterization of polymorphs.

Conclusion: The Path to a Well-Characterized Solid Form

The investigation of the crystalline structure and polymorphism of this compound is a critical step in its potential development as a pharmaceutical agent. While specific data for this compound may not be readily available, a systematic and scientifically sound approach, as outlined in this guide, will enable researchers to thoroughly map its solid-state landscape. By employing a diverse range of crystallization techniques and a suite of powerful analytical methods, it is possible to identify, characterize, and select the optimal crystalline form of this compound. This diligent effort in the early stages of development is paramount to mitigating risks and ensuring the delivery of a high-quality, stable, and effective drug product.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1-Phenazinamine as a Redox Indicator in Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Redox Indicators in Volumetric Analysis

In the realm of analytical chemistry, redox titrations are a cornerstone for quantifying a wide array of analytes. The success of these titrations hinges on the precise determination of the equivalence point, where the titrant has completely reacted with the analyte. While potentiometric methods offer a high degree of accuracy, the use of chemical indicators remains a convenient and widely practiced alternative. A redox indicator is a substance that exhibits a distinct color change at a specific electrode potential, thereby signaling the endpoint of the titration.[1][2][3] The ideal indicator will have a standard potential that lies between the standard potentials of the analyte and the titrant.

This application note provides a detailed protocol for the use of 1-phenazinamine, a member of the phenazine family of compounds, as a redox indicator in titrimetric analysis. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their rich redox chemistry and have been explored for various applications, including as redox mediators and in electrochemical energy storage.[4][5][6][7] Their ability to undergo reversible oxidation-reduction reactions, often accompanied by distinct color changes, makes them promising candidates for use as redox indicators.[8]

Principle of Operation: The Redox Chemistry of this compound

The functionality of this compound as a redox indicator is rooted in its ability to exist in both a reduced and an oxidized form, each possessing a unique color. The transition between these two states occurs at a specific electrode potential. In a typical redox titration, the indicator is initially present in its reduced form. As the oxidizing titrant is added, it first reacts with the analyte. Once the analyte is completely oxidized, the excess titrant then oxidizes the indicator, leading to a sharp color change that signals the endpoint of the titration.

The general redox reaction for a phenazine derivative can be depicted as a two-electron, two-proton transfer process.[7][9] While the precise color change for this compound is not extensively documented in standard literature, by analogy with other phenazine derivatives and similar redox indicators, a distinct and sharp color transition is anticipated.

Key Properties and Data Presentation

The successful application of any redox indicator is dependent on its electrochemical properties. The following table summarizes the anticipated key characteristics of this compound for its use in redox titrations.

PropertyValue/CharacteristicRationale and Supporting Evidence
Indicator Type Organic Redox SystemThis compound is a derivative of phenazine, a well-established organic redox-active molecule.[4][6]
Anticipated Color Change Colorless (Reduced) to Violet/Red (Oxidized)The color change is inferred from similar complex organic redox indicators like diphenylamine (green to violet) and ferroin (red to blue).[10][11] The oxidized forms of conjugated systems like phenazines are often colored.
Standard Potential (E°) ~ +0.8 V (estimated)This is an educated estimate. The standard potential of redox indicators for titrations like Fe(II) with dichromate should ideally be between the potentials of the two half-reactions.[10] Diphenylamine, used for this titration, has a standard potential of approximately +0.78 V.[10]
Reaction Mechanism Reversible Oxidation-ReductionPhenazine derivatives are known to undergo reversible one-electron or two-electron redox processes.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)

Objective: To prepare a stable solution of this compound suitable for use as a redox indicator.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or Deionized Water

  • Volumetric flask (100 mL)

  • Glass funnel

  • Weighing paper/boat

  • Spatula

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 0.1 g of this compound powder.

  • Dissolution: Carefully transfer the weighed this compound into a clean 100 mL volumetric flask.

  • Acidification: Add approximately 50 mL of distilled water to the flask. Then, with extreme caution and under a fume hood, slowly add 1-2 mL of concentrated sulfuric acid. The acid is necessary to dissolve the organic indicator and to provide the acidic medium required for many redox titrations.

  • Mixing: Gently swirl the flask to dissolve the solid completely. If necessary, the solution can be sonicated for a few minutes to aid dissolution.

  • Dilution: Once the solid is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the indicator solution in a dark, well-stoppered bottle.

Protocol 2: Titration of Ferrous Iron (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇) using this compound Indicator

Objective: To determine the concentration of a ferrous iron solution using a standardized potassium dichromate solution and this compound as the indicator.

Background: The titration of ferrous ions with dichromate is a classic example of a redox titration.[10][12][13][14] The addition of phosphoric acid is crucial as it complexes with the ferric ions (Fe³⁺) produced during the titration, which sharpens the endpoint by lowering the formal potential of the Fe³⁺/Fe²⁺ couple.[10]

Reaction Equations:

  • Overall Reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[12][13]

  • Indicator Reaction (Conceptual): Ind(reduced) → Ind(oxidized) + ne⁻

Materials:

  • Standardized Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

  • Ferrous iron (Fe²⁺) solution of unknown concentration

  • This compound indicator solution (0.1% w/v)

  • Sulfuric Acid (H₂SO₄), dilute (e.g., 1 M)

  • Phosphoric Acid (H₃PO₄), 85%

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

Procedure:

  • Analyte Preparation: Pipette 25.00 mL of the ferrous iron solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add approximately 10 mL of dilute sulfuric acid to the flask.

  • Complexing Agent: Add 5 mL of 85% phosphoric acid.

  • Indicator Addition: Add 2-3 drops of the this compound indicator solution to the flask. The solution should assume the color of the reduced form of the indicator in the presence of Fe²⁺.

  • Titration Setup: Fill the burette with the standardized potassium dichromate solution and record the initial volume.

  • Titration: Titrate the ferrous iron solution with the potassium dichromate solution, swirling the flask continuously.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply and permanently from the color of the reduced indicator to the color of the oxidized indicator (e.g., from colorless/pale yellow to a distinct violet/red).

  • Data Recording: Record the final volume of the potassium dichromate solution used.

  • Replicates: Repeat the titration at least two more times to ensure precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the titration of ferrous iron with potassium dichromate using this compound as the indicator.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_result Analysis Analyte Fe²⁺ Solution Start 1. Pipette 25 mL Fe²⁺ into flask Analyte->Start Titrant K₂Cr₂O₇ Solution Titrate 4. Titrate with K₂Cr₂O₇ Titrant->Titrate Indicator This compound Indicator Add_Indicator 3. Add 2-3 drops of Indicator Indicator->Add_Indicator Add_Acid 2. Add H₂SO₄ and H₃PO₄ Start->Add_Acid Add_Acid->Add_Indicator Add_Indicator->Titrate Endpoint 5. Observe sharp color change (Endpoint) Titrate->Endpoint Record Record Volume Endpoint->Record Calculate Calculate [Fe²⁺] Record->Calculate

Caption: Workflow for Redox Titration of Fe²⁺ with K₂Cr₂O₇.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The accuracy of the results can be confirmed by:

  • Standardization: Titrating a primary standard, such as ferrous ammonium sulfate (Mohr's salt), to verify the concentration of the prepared ferrous iron solution.

  • Comparison: Performing the same titration using a well-established redox indicator, such as sodium diphenylamine sulfonate, and comparing the results. The endpoints obtained with both indicators should be in close agreement.

  • Potentiometric Titration: Running a parallel titration while monitoring the potential with an electrode system. The inflection point of the potentiometric titration curve should correspond to the visual endpoint observed with this compound.

Conclusion

This compound presents itself as a viable and effective redox indicator for titrimetric analysis, particularly in the determination of ferrous iron with potassium dichromate. Its anticipated sharp color change at the endpoint, coupled with the straightforward preparation of its indicator solution, makes it a valuable tool for researchers, scientists, and professionals in drug development and quality control. By following the detailed protocols and validation steps outlined in these application notes, laboratories can confidently incorporate this compound into their analytical workflows.

References

Application Note & Protocols: Leveraging 1-Phenazinamine for Enhanced Performance in Microbial Fuel Cell Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 1-Phenazinamine as a redox mediator to enhance the performance of Microbial Fuel Cells (MFCs). It covers the underlying mechanisms, practical protocols for its application, and methods for performance characterization.

Introduction: Overcoming the Electron Transfer Barrier in MFCs

Microbial Fuel Cells (MFCs) are bio-electrochemical systems that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy.[1][2] This technology holds significant promise for sustainable energy production, wastewater treatment, and powering remote sensors.[1][2]

A fundamental challenge limiting the power output and overall efficiency of MFCs is the slow rate of extracellular electron transfer (EET) from the microbial cells to the anode.[3] The outer cell membranes of microorganisms are inherently insulating, creating a significant barrier for electrons generated during metabolic oxidation to reach the anode surface.[3] While some bacteria, known as exoelectrogens, can transfer electrons directly via membrane-bound proteins or conductive nanowires, many potent microbial catalysts cannot.

This is where redox mediators, or electron shuttles, become critical. These small, soluble molecules can accept electrons from the microbial respiratory chain, diffuse across the anolyte, and then donate the electrons to the anode, thereby creating an efficient electrochemical circuit. This compound, a derivative of the phenazine class of redox-active compounds, serves as an exemplary electron shuttle. Phenazines are naturally produced by some bacteria, like Pseudomonas aeruginosa, to facilitate their own EET processes, highlighting their biological compatibility and effectiveness.[4]

Mechanism of Action: this compound as an Electron Shuttle

This compound enhances MFC performance by acting as a mobile electron carrier, effectively bridging the gap between the microbial catabolism and the solid-state anode. Its function is predicated on its ability to be repeatedly oxidized and reduced.

The process can be summarized in the following steps:

  • Reduction by Microbes: The oxidized form of this compound diffuses to the microbial cell membrane where it accepts electrons from reduced components of the electron transport chain (e.g., NADH dehydrogenases or cytochromes). This process reduces this compound.

  • Diffusion to Anode: The reduced, electron-rich this compound diffuses through the anolyte to the anode surface.

  • Oxidation at Anode: At the anode, the reduced this compound donates its electrons, becoming oxidized in the process. This electron transfer to the anode generates the electrical current.

  • Regeneration: The now-oxidized this compound is free to diffuse back to the microbial biofilm to repeat the cycle, continuously shuttling electrons.

This mediated electron transfer (MET) mechanism significantly accelerates the rate of electron flow, which is directly proportional to the current generated by the MFC. The effectiveness of phenazine-based mediators has been demonstrated to increase power density substantially. For instance, introducing a phenazine synthesis pathway in E. coli increased the maximum power density from 16.7 mW/m² to 181.1 mW/m².[3]

Figure 1: Mechanism of this compound as an electron shuttle in an MFC.

Experimental Protocols

This section provides two primary protocols for utilizing this compound in MFCs: direct addition to the anolyte and immobilization on the anode surface.

Protocol 3.1: Exogenous Addition of this compound to the Anolyte

This is the most straightforward method for assessing the impact of this compound. It involves dissolving the mediator directly into the liquid anode chamber.

3.1.1. Materials

  • This compound (CAS No. 525-52-0)

  • Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)

  • Assembled and sterilized two-chamber or single-chamber MFC

  • Anaerobic microbial inoculum (e.g., activated sludge, pure culture)

  • Anolyte medium (e.g., phosphate buffer with a carbon source like acetate or glucose)[5]

  • pH meter and sterile filters (0.22 µm)

3.1.2. Step-by-Step Methodology

  • MFC Acclimatization: Assemble the MFC and inoculate the anode chamber with the microbial source. Operate the MFC with the standard anolyte medium until a stable baseline voltage is achieved (typically 3-10 days). This ensures the formation of a viable biofilm.

  • Prepare Mediator Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a minimal volume of DMSO or ethanol.

    • Causality Note: Using a solvent is necessary due to the low aqueous solubility of some phenazine derivatives. The volume should be minimized to avoid solvent toxicity to the microbes.

  • Mediator Addition: Under anaerobic conditions (e.g., in an anaerobic glove box or while flushing with N2 gas), pause the MFC operation. Using a sterile syringe and filter, inject the this compound stock solution into the anode chamber to achieve the desired final concentration. Typical working concentrations range from 10 µM to 200 µM.

  • Homogenization: Gently swirl the MFC or use a magnetic stirrer in the anolyte reservoir to ensure even distribution of the mediator.

  • Resume Operation: Reconnect the external circuit and immediately begin monitoring the MFC's voltage or current output. A rapid increase in performance is expected.

  • Control Group: Operate an identical MFC without the addition of this compound as a negative control to accurately quantify the performance enhancement.

Protocol 3.2: Anode Modification via Immobilization of this compound

Immobilizing the mediator on the anode surface can prevent mediator washout, improve long-term stability, and reduce potential toxicity. This protocol describes a method for modifying a carbon-based anode like graphite felt.

3.2.1. Materials

  • Graphite felt (GF) anode material

  • p-Phenylenediamine (a structural analog used for demonstrating amino group functionalization)[6][7]

  • Sulfuric acid (H₂SO₄)

  • Glutaraldehyde solution

  • This compound

  • Phosphate buffer solution (PBS)

  • Electrochemical workstation

3.2.2. Step-by-Step Methodology

  • Anode Pre-treatment (Oxidation): To introduce oxygen-containing functional groups, electrochemically oxidize the graphite felt anode by applying a potential in a sulfuric acid solution.[6][7] This step is crucial for subsequent chemical linking.

  • Surface Functionalization: Immerse the oxidized anode in a solution containing a linking agent like glutaraldehyde. This agent will act as a bridge between the anode surface and the this compound.

  • Immobilization Reaction: Transfer the functionalized anode to a solution of this compound in PBS. The amino group on this compound will react with the free aldehyde groups of the glutaraldehyde on the anode surface, forming a covalent bond.

    • Causality Note: Covalent immobilization provides a more stable and durable modification compared to simple adsorption, ensuring the mediator remains at the electrode-biofilm interface. Studies on modifying graphite felt with p-phenylenediamine have shown this approach significantly enhances bacterial adhesion and electron transfer.[6][7]

  • Washing and Sterilization: Thoroughly wash the modified anode with distilled water to remove any unbound mediator and reagents.[6] Sterilize the anode before assembling it into the MFC.

  • MFC Assembly and Operation: Assemble the MFC with the modified anode and operate as described in Protocol 3.1 (steps 1 and 5).

References

Application Notes and Protocols: 1-Phenazinamine as a Putative Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of the Phenazine Scaffold in Bioimaging

The quest for novel fluorescent probes is a driving force in modern cell biology and drug discovery. These molecular tools illuminate the intricate workings of the cell, enabling real-time visualization of organelles, tracking of biomolecules, and monitoring of cellular processes.[1][2] The phenazine core, a nitrogen-containing heterocyclic compound, represents a promising scaffold for the development of such probes.[3][4][5] Phenazine derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties.[6] More pertinent to the field of cellular imaging, many phenazine derivatives exhibit intrinsic fluorescence, with absorption and emission profiles often falling within the visible spectrum (400-700 nm), a range suitable for many biological imaging applications.[7] The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity and pH, making them potential candidates for "smart" probes that report on specific cellular states.[8][9]

This document explores the potential of 1-Phenazinamine as a fluorescent probe for cellular imaging. While direct studies on the fluorescence properties of this compound for imaging applications are not extensively documented, we can extrapolate from the known characteristics of structurally related phenazine and aminophenazine derivatives to propose a framework for its evaluation and use. This guide provides a comprehensive, albeit predictive, set of application notes and protocols to empower researchers to investigate the utility of this compound as a novel cellular imaging agent.

Photophysical Properties: A Predictive Overview

The photophysical characteristics of a fluorescent probe are paramount to its utility. For this compound, we can infer potential properties based on published data for similar phenazine derivatives. It is crucial to experimentally determine these values for this compound before its application in cellular imaging.

Property Predicted Range/Characteristic Rationale/Supporting Evidence from Analogs
Excitation Maximum (λex) ~340 - 450 nmPhenazine methosulfate (PMS) and its reduced derivative show excitation in the UV range (~340-365 nm).[10] Other phenazine derivatives have absorption peaks between 450 and 490 nm.[10]
Emission Maximum (λem) ~460 - 550 nmThe reduced form of PMS, methyl-phenazine, emits blue fluorescence at ~465 nm.[10] Cationic PMS emits green fluorescence at ~526 nm.[10] Some benzophenazines emit in the 504 to 543 nm range.[7]
Stokes Shift Moderate to LargePhenothiazine-based probes, structurally related to phenazines, can exhibit large Stokes shifts (up to 191 nm), which is advantageous for minimizing self-quenching and improving signal-to-noise.[11][12]
Quantum Yield (Φ) Variable, potentially moderateThe fluorescence quantum yield of phenazine derivatives can be influenced by substitution and environment. Some derivatives exhibit quantum yields in the range of 0.11-0.34.[7][13]
Photostability Potentially HighPhenothiazine and phenoxazine-based probes have been reported to have excellent photostability, a desirable trait for prolonged imaging experiments.[11][12][14]
Solvatochromism ExpectedMany phenazine derivatives exhibit positive solvatochromism, with emission maxima shifting to longer wavelengths in more polar solvents. This property could be exploited for sensing changes in the cellular microenvironment.[7]

Proposed Mechanism of Action and Cellular Uptake

The utility of a small molecule as a fluorescent probe is contingent on its ability to permeate the cell membrane and localize to specific subcellular compartments or interact with target biomolecules.

Cellular Permeability

For a small, relatively lipophilic molecule like this compound, passive diffusion across the plasma membrane is the most probable mechanism of cellular entry. Key factors influencing this process include the molecule's solubility and lipophilicity.[15][16][17]

Subcellular Localization

The amino group on the phenazine ring may influence its localization within the cell. Amines can become protonated in acidic environments, which could lead to accumulation in acidic organelles such as lysosomes. This phenomenon has been observed with other amino-containing fluorescent dyes.[18] Alternatively, the planar, aromatic nature of the phenazine core might promote intercalation into DNA or RNA, a known property of some phenazine derivatives.[19] The precise subcellular destination of this compound would need to be determined experimentally through co-localization studies with known organelle markers.

Experimental Protocols

The following protocols provide a comprehensive workflow for the characterization and application of this compound as a fluorescent probe for cellular imaging.

Protocol 1: Characterization of Photophysical Properties

Objective: To experimentally determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., PBS for physiological relevance) to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Absorbance Spectrum: Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer from 200 to 800 nm to determine the absorption maximum (λabs).

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, excite the sample at the determined λabs and scan the emission spectrum to find the emission maximum (λem).

    • Set the emission wavelength to λem and scan the excitation spectrum to confirm the optimal excitation wavelength (λex).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the same excitation wavelength as this compound.

    • Measure the absorbance and integrated fluorescence intensity of the this compound solution. Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Molar Extinction Coefficient Determination:

    • Prepare a series of dilutions of this compound in a chosen solvent.

    • Measure the absorbance of each dilution at the λabs.

    • Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).

Protocol 2: Live-Cell Staining and Imaging

Objective: To stain live cells with this compound and visualize its subcellular distribution.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined to achieve sufficient signal with minimal cytotoxicity.

  • Washing (Optional but Recommended): For probes that are not "wash-free," removing excess probe can improve the signal-to-noise ratio.[11][12][14]

    • Remove the loading solution.

    • Wash the cells 2-3 times with warm PBS or live-cell imaging solution.

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

  • Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

    • Acquire images using the appropriate filter sets based on the determined excitation and emission spectra of this compound.

    • It is advisable to also acquire a brightfield or DIC image for cellular context.

Protocol 3: Co-localization with Organelle-Specific Dyes

Objective: To determine the subcellular localization of this compound.

Procedure:

  • Follow the steps for live-cell staining with this compound as described in Protocol 2.

  • After the final wash step, incubate the cells with a commercially available organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst or DAPI for the nucleus) according to the manufacturer's instructions.

  • Ensure that the spectral properties of the organelle-specific probe are distinct from those of this compound to allow for clear differentiation between the two signals.

  • Acquire images in both fluorescence channels and merge them to assess the degree of co-localization.

Protocol 4: Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to cells.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • MTT or other viability assay kit

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 1-24 hours).

  • Perform a standard MTT or other cell viability assay according to the manufacturer's protocol.

  • Determine the concentration of this compound at which cell viability is not significantly affected. This concentration range should be used for subsequent imaging experiments.

Data Visualization and Interpretation

Workflow for Evaluating a Novel Fluorescent Probe

G cluster_0 Probe Characterization cluster_1 Cellular Application cluster_2 Data Interpretation A Synthesize/Obtain This compound B Determine Photophysical Properties (Protocol 1) A->B C Assess Cytotoxicity (Protocol 4) B->C D Live-Cell Staining (Protocol 2) C->D Select non-toxic concentration E Co-localization Studies (Protocol 3) D->E F Image Acquisition & Analysis E->F G Determine Subcellular Localization F->G H Evaluate Probe Performance (Brightness, Photostability) G->H I Identify Potential Applications H->I G cluster_0 cluster_1 cluster_2 Probe This compound (Cell Permeable) Membrane Cell Membrane Cytoplasm Cytoplasm Probe->Cytoplasm Passive Diffusion Organelle Acidic Organelle (e.g., Lysosome) Cytoplasm->Organelle Protonation & Accumulation DNA Nucleus/DNA Cytoplasm->DNA Intercalation Fluorescence Fluorescence Signal Organelle->Fluorescence Environment-dependent Emission DNA->Fluorescence Binding-induced Emission

References

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of 1-Phenazinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for evaluating the in vitro cytotoxicity of 1-Phenazinamine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds recognized for their significant biological activities, including potent anti-cancer properties. This guide moves beyond a simple recitation of steps, delving into the critical rationale behind experimental choices, data interpretation, and the implementation of complementary assays to build a scientifically rigorous and self-validating study. We will focus on the widely adopted MTT assay as the primary method, supplemented with the LDH release assay to provide a multi-faceted view of compound-induced cell death.

Core Principles of Phenazinamine-Induced Cytotoxicity

Understanding the putative mechanism of action is crucial for designing relevant assays. Many phenazine derivatives exert their cytotoxic effects by inducing a state of severe oxidative stress within the cell. This is often achieved through redox cycling, which generates reactive oxygen species (ROS).[1] The resulting cellular damage can trigger the mitochondrial-mediated apoptosis pathway, a form of programmed cell death.[2]

Key signaling events often observed include:

  • ROS Generation: An imbalance of ROS overwhelms the cell's antioxidant defenses, leading to damage of DNA, lipids, and proteins.[1]

  • Mitochondrial Disruption: ROS accumulation can lead to the depolarization of the mitochondrial membrane, a critical event in the apoptotic cascade.[2]

  • Modulation of Signaling Pathways: Phenazines can influence critical cell survival and death pathways, such as the PI3K/Akt (pro-survival) and MAPK/JNK (pro-apoptotic) pathways.[1]

  • Caspase Activation: The release of mitochondrial factors like cytochrome c activates a cascade of executioner enzymes called caspases, which dismantle the cell in an orderly fashion.[1]

Phenazinamine This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenazinamine->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito JNK JNK Pathway Activation ROS->JNK CytC Cytochrome c Release Mito->CytC Bax ↑ Bax (Pro-apoptotic) JNK->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax->Mito Bcl2->Mito Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Foundational Considerations: Setting the Stage for Success

Before initiating any cytotoxicity assay, several preliminary factors must be addressed to ensure data integrity and reproducibility.

Compound Solubility and Stability

A common pitfall in screening novel compounds is poor aqueous solubility.[3] Phenazines are often hydrophobic and may precipitate in aqueous culture media, leading to inaccurate concentration assessments.[4]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a biocompatible organic solvent like dimethyl sulfoxide (DMSO).[5][6] When preparing working dilutions in culture medium, ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%) and is kept consistent across all treatments, including the vehicle control.[6] Visually inspect the final dilutions for any signs of precipitation.[3]

Rational Cell Line Selection

The choice of cell line is dictated by the research objective.[7][8]

  • For Broad-Spectrum Screening: Utilize a panel of cell lines from diverse tissue origins (e.g., lung, breast, colon, prostate) to identify general cytotoxic activity.[9]

  • For Target-Specific Investigation: If the phenazinamine derivative is designed to target a specific cancer type, prioritize cell lines derived from that malignancy (e.g., DU145 for prostate cancer).[2]

  • Assessing Selectivity: It is crucial to include at least one non-cancerous cell line (e.g., HEK293 embryonic kidney cells) to determine if the compound exhibits selective toxicity towards cancer cells.[9]

Optimization of Cell Seeding Density

The number of cells plated per well directly impacts metabolic rate and growth, influencing assay outcomes.[10] An optimal seeding density ensures cells are in the logarithmic growth phase during compound treatment and that the assay signal falls within the linear range of detection.

  • Protocol: Seed a 96-well plate with a range of cell densities (e.g., 2,500 to 40,000 cells/well). Allow cells to grow for the intended duration of the experiment (e.g., 48 hours). Perform the chosen cytotoxicity assay (e.g., MTT) to identify the cell density that yields a robust signal without reaching over-confluence.

Primary Screening: The MTT Cell Viability Assay

The MTT assay is a colorimetric method that serves as the gold standard for initial cytotoxicity screening.[11] It measures the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[12][13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12]

Start Seed Cells in 96-Well Plate Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with Phenazinamine (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan Forms) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

Caption: Experimental workflow of the MTT cytotoxicity assay.

Detailed MTT Protocol

Materials:

  • This compound derivative stock solution (in DMSO)

  • Selected cancer and non-cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., cell culture grade DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Plate 100 µL of cell suspension per well in a 96-well plate at the predetermined optimal density. Include wells for a "media only" blank control. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the phenazinamine derivative in complete culture medium. A broad initial range (e.g., 0.1 µM to 200 µM) is recommended.[9]

  • Remove the seeding medium from the wells and add 100 µL of the corresponding compound dilutions. Be sure to include:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with fresh medium only.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6][11] Measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]

Data Analysis and Interpretation

Calculating Cell Viability

Data should be normalized to the vehicle control to determine the percentage of cell viability.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is the most common metric for comparing compound potency.[15]

  • Plot % Cell Viability against the logarithm of the compound concentration.

  • Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[15]

  • The software will calculate the precise IC₅₀ value from the curve.[16][17]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and compounds.

Compound IDCell LineTissue OriginAssay TypeExposure Time (h)IC₅₀ (µM) ± SD
Phenazinamine-A A549Lung CarcinomaMTT4812.5 ± 1.8
Phenazinamine-A MCF-7Breast AdenocarcinomaMTT488.9 ± 0.9
Phenazinamine-A HEK293Embryonic KidneyMTT48> 100
Phenazinamine-B A549Lung CarcinomaMTT4825.1 ± 3.2
Phenazinamine-B MCF-7Breast AdenocarcinomaMTT4819.7 ± 2.5
Phenazinamine-B HEK293Embryonic KidneyMTT48> 100

Complementary Validation: The LDH Cytotoxicity Assay

Relying solely on a metabolic assay like MTT can sometimes be misleading. To build a more robust dataset, it is advisable to use a complementary assay that measures a different hallmark of cell death. The Lactate Dehydrogenase (LDH) assay measures loss of membrane integrity, a key feature of necrosis and late-stage apoptosis.[18][19] It quantifies the amount of the stable cytosolic enzyme LDH released from damaged cells into the culture supernatant.[20][21]

Abbreviated LDH Protocol
  • Treat Cells: Seed and treat cells in a 96-well plate as described in the MTT protocol.

  • Establish Controls: For each cell line, prepare three crucial controls:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells (measures baseline death).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[18]

    • Background Control: Medium only.

  • Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes.[21] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new, clean 96-well plate.[18]

  • LDH Reaction: Add the LDH reaction mix (containing substrate and a tetrazolium salt) to each well according to the manufacturer's instructions.[21][22]

  • Incubate & Measure: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the specified wavelength (e.g., 490 nm).[22]

LDH Data Calculation

Formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

By demonstrating cytotoxicity through both a metabolic assay (MTT) and a membrane integrity assay (LDH), researchers can be more confident in the observed biological effects of their this compound derivatives.

References

Application Notes & Protocols: Antimicrobial Susceptibility Testing of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenazinamine and its derivatives represent a promising class of heterocyclic nitrogenous compounds with documented broad-spectrum antimicrobial properties.[1][2][3] As research into novel antimicrobial agents intensifies in the face of rising resistance, standardized and reproducible methods for evaluating the efficacy of such compounds are paramount. This guide provides a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound. We delve into the causality behind experimental choices, address potential challenges specific to phenazine compounds, and offer step-by-step methodologies for both qualitative and quantitative assessments of antimicrobial activity. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[4][5][6]

Introduction: The Significance of this compound and the Imperative for Standardized AST

Phenazines are redox-active secondary metabolites produced by a variety of bacteria, such as those from the Pseudomonas and Streptomyces genera.[7] Their core mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which can lead to widespread cellular damage in target microorganisms.[8] this compound, as a derivative, is of particular interest due to its potential for chemical modification to enhance its antimicrobial spectrum and potency.[9][10]

Accurate evaluation of its in vitro activity is the foundational step in the preclinical assessment of any new antimicrobial agent. Antimicrobial Susceptibility Testing (AST) provides critical data on a compound's potency and spectrum of activity, informing its potential therapeutic applications.[11] Standardized AST methodologies are crucial for ensuring that results are reproducible and comparable across different laboratories, a necessity for regulatory consideration and clinical translation.[12][13]

This document will focus on two gold-standard, widely adopted AST methods: Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for a qualitative assessment of susceptibility.[11][14]

Special Considerations for Testing this compound

Testing colored compounds like phenazines presents unique challenges that must be addressed to ensure data integrity:

  • Color Interference : this compound solutions may possess an intrinsic color that can interfere with visual or spectrophotometric readings of microbial growth, particularly in broth-based assays.[15] This necessitates the use of growth indicators or careful selection of blank controls.

  • Solubility : Like many organic compounds, this compound may have limited aqueous solubility.[16] The choice of an appropriate solvent, such as dimethyl sulfoxide (DMSO), is critical. However, the final concentration of the solvent in the test medium must be controlled to avoid any intrinsic antimicrobial or inhibitory effects.[16]

  • Compound Stability : The stability of this compound in solution and under incubation conditions (e.g., temperature, pH, light exposure) should be considered. Degradation of the compound could lead to an underestimation of its antimicrobial activity.

Quantitative Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[13][17] This method is considered a gold standard for susceptibility testing.[11]

Principle of the Method

A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound.[18][19] Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound that completely inhibits this growth.[17]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Prepare Materials prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in Plate prep_compound->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) inoculate->controls incubate Incubate Plate (35°C ± 2°C, 16-20h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Record MIC Value read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18]

  • Sterile 96-well microtiter plates[17]

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard[20]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Rationale: DMSO is often required for compounds with low aqueous solubility. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1% v/v).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[18]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[18]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Microtiter Plate Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 100 µL of this diluted this compound solution to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria, only broth).[17]

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11.[18] This brings the final volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[18]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[18]

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.[18]

    • If the color of this compound interferes with visual reading, a viability indicator dye like resazurin can be added after incubation to assess growth.

Data Presentation

MIC values should be reported in µg/mL or µM. A summary table is recommended for comparing the activity of this compound against a panel of microorganisms.

MicroorganismStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213[Insert Value][As per CLSI/EUCAST]
Escherichia coliATCC 25922[Insert Value][As per CLSI/EUCAST]
Pseudomonas aeruginosaATCC 27853[Insert Value][As per CLSI/EUCAST]
Candida albicansATCC 90028[Insert Value][As per CLSI/EUCAST]

Note: Quality control ranges are essential for validating the assay and should be determined using reference strains as recommended by CLSI M100 or EUCAST guidelines.[21][22]

Qualitative Assessment: Kirby-Bauer Disk Diffusion

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[23][24] It is simple, cost-effective, and provides a visual representation of antimicrobial activity.

Principle of the Method

A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[20] The compound diffuses from the disk into the agar, creating a concentration gradient.[25] If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[23] The diameter of this zone is inversely correlated with the MIC.

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Prepare Materials prep_disk Prepare this compound Impregnated Disks start->prep_disk prep_plate Prepare Mueller-Hinton Agar (MHA) Plates start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum place_disk Place this compound Disk on Agar Surface prep_disk->place_disk inoculate_plate Inoculate MHA Plate for Confluent Growth prep_plate->inoculate_plate prep_inoculum->inoculate_plate inoculate_plate->place_disk incubate Incubate Plate (Inverted) (35°C ± 2°C, 16-20h) place_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone end End: Interpret Results measure_zone->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Protocol: Disk Diffusion

Materials:

  • This compound solution (prepared in a volatile solvent like ethanol or acetone)

  • Sterile 6-mm blank filter paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[24]

  • Test microorganism

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent to a desired concentration.

    • Apply a precise volume (e.g., 10-20 µL) of the solution onto each sterile blank disk and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk (e.g., 30 µg) should be standardized.

    • Rationale: A volatile solvent is used to ensure it evaporates completely, leaving only the test compound on the disk, thus preventing any antimicrobial effect from the solvent itself.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[25]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[24]

  • Placement of Disks:

    • Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.[23]

    • Press down gently to ensure complete contact with the agar.[26] Do not move the disk once it has been placed.[26]

    • Disks should be placed at least 24 mm apart to avoid overlapping zones.[24]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[24]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or caliper.[20]

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints. Since this compound is an investigational compound, breakpoints will not be available. Therefore, results should be reported as the measured zone diameter.

Data Presentation

Zone diameters should be recorded in millimeters (mm).

MicroorganismStrain IDThis compound Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2592330[Insert Value]
Escherichia coliATCC 2592230[Insert Value]
Pseudomonas aeruginosaATCC 2785330[Insert Value]

Trustworthiness and Self-Validation: Quality Control

To ensure the trustworthiness and validity of AST results, rigorous quality control (QC) is mandatory.

  • Reference Strains: Always include well-characterized QC strains (e.g., from the American Type Culture Collection - ATCC) in each batch of tests.[22] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the test run.[4][5]

  • Medium and Incubation: The composition of the Mueller-Hinton medium, its pH (7.2-7.4), and cation concentration can significantly impact results.[26] Incubation temperature and duration must be strictly controlled.

  • Inoculum Density: The density of the bacterial inoculum is a critical variable. An inoculum that is too light may lead to oversized inhibition zones, while one that is too heavy can result in smaller zones or falsely resistant results.[20]

  • Solvent Control: When using a solvent like DMSO in broth microdilution, a control well containing the highest concentration of the solvent used in the assay should be included to confirm it does not inhibit microbial growth.

Conclusion

The broth microdilution and disk diffusion methods are robust and standardized protocols for evaluating the antimicrobial susceptibility of novel compounds like this compound. By adhering to the detailed procedures outlined in this guide, including special considerations for colored compounds and stringent quality control measures, researchers can generate accurate, reliable, and reproducible data. This information is fundamental for advancing the discovery and development of new antimicrobial agents to combat the global challenge of infectious diseases.

References

Application Notes and Protocols for Utilizing 1-Phenazinamine and Its Derivatives in the Study of Microbial Secondary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Chemical Dialogues in Microbial Communities with 1-Phenazinamine

Microbial secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutics, agrochemicals, and biotechnological tools.[1][2] The biosynthesis of these compounds is often tightly regulated and can be triggered by environmental cues, including chemical signals from other microorganisms.[3] Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are key players in these microbial interactions.[4] They are known for their broad-spectrum antimicrobial and signaling properties, which can significantly impact the physiology and metabolism of neighboring microbes.[5][6]

This guide focuses on the application of this compound and its derivatives as chemical probes to explore and manipulate the production of secondary metabolites in diverse microbial systems. While the broader phenazine class is well-studied, the specific use of this compound as a tool for eliciting "cryptic" or differentially expressed secondary metabolites is an emerging area of interest. We will delve into the known bioactivities of a key derivative, N-(2-hydroxyphenyl)-2-phenazinamine, and provide detailed protocols for its use in co-culture and elicitation experiments.[7][8] This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for natural product discovery.

The Multifaceted Roles of Phenazines in Microbial Ecology

Phenazines are redox-active compounds that can act as electron shuttles, modulate gene expression, and contribute to biofilm formation.[2][6] Their production is often regulated by quorum sensing, a cell-density dependent communication system.[3] The diverse biological activities of phenazines, ranging from antimicrobial to anticancer, stem from their ability to generate reactive oxygen species (ROS) and interfere with cellular processes.[1][4]

A particularly insightful example of a bioactive phenazinamine is N-(2-hydroxyphenyl)-2-phenazinamine , a secondary metabolite isolated from the marine actinomycete Nocardiopsis exhalans.[7][8] This compound has demonstrated significant antimicrobial, antibiofilm, antioxidant, and anticancer properties, making it a potent modulator of microbial and cellular behavior.[7][8] The study of such derivatives provides a framework for understanding how this compound-based compounds can be employed to perturb microbial systems and unveil novel chemical responses.

Mechanism of Action: How this compound Derivatives Can Influence Secondary Metabolism

The application of this compound and its derivatives as elicitors of secondary metabolism is grounded in their ability to induce a stress response in target microorganisms. This stress can manifest in several ways, leading to the activation of silent biosynthetic gene clusters and the production of novel secondary metabolites.

  • Induction of Oxidative Stress: As redox-active molecules, phenazines can lead to the generation of ROS within target cells. This oxidative stress can trigger defense mechanisms, which often include the production of secondary metabolites with antioxidant or antimicrobial properties.[1][5]

  • Disruption of Cell Membranes and Biofilms: The antimicrobial and antibiofilm activities of compounds like N-(2-hydroxyphenyl)-2-phenazinamine suggest they can disrupt cell envelope integrity.[7][8] This can act as a potent stress signal, leading to global changes in gene expression and metabolism.

  • Modulation of Regulatory Pathways: Phenazines can influence key regulatory networks in bacteria, including those that control the production of other secondary metabolites. For instance, phenazine-1-carboxylic acid from Pseudomonas aeruginosa can induce the expression of an efflux pump in Staphylococcus aureus, altering its resistance profile.[9] This demonstrates the potential for cross-regulation of secondary metabolism between different species.

Experimental Workflows and Protocols

This section provides detailed protocols for utilizing this compound or its derivatives (hereafter referred to as "the phenazine compound") to study microbial secondary metabolites. The protocols are designed to be adaptable to a wide range of microbial species.

I. General Workflow for Elicitation Studies

The overarching goal is to expose a target microorganism to the phenazine compound and analyze the resulting changes in its secondary metabolite profile.

Elicitation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Phenazine Compound C Introduce Phenazine Compound to Culture A->C B Grow Target Microorganism B->C D Incubate Under Controlled Conditions C->D E Extract Secondary Metabolites D->E F LC-MS/MS Analysis of Extracts E->F G Data Analysis & Metabolite Identification F->G

Figure 1: A generalized workflow for studying the effect of a phenazine compound on the secondary metabolism of a target microorganism.

II. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of the Phenazine Compound

Before conducting elicitation experiments, it is crucial to determine the MIC of the phenazine compound against the target microorganism. This will allow for the use of sub-lethal concentrations in subsequent experiments, which are more likely to induce changes in secondary metabolism without causing cell death.

Materials:

  • Phenazine compound

  • Target microorganism

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., DMSO).

  • Prepare a two-fold serial dilution of the phenazine compound in the growth medium across the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubate the plate under appropriate conditions for the target microorganism.

  • Determine the MIC as the lowest concentration of the phenazine compound that completely inhibits visible growth.[10]

III. Protocol for Elicitation of Secondary Metabolites

This protocol describes the use of a sub-MIC concentration of the phenazine compound to induce the production of secondary metabolites in a liquid culture of the target microorganism.

Materials:

  • Phenazine compound stock solution

  • Target microorganism

  • Appropriate liquid growth medium

  • Sterile culture flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Grow a seed culture of the target microorganism to the mid-logarithmic phase.

  • Inoculate fresh liquid medium in several flasks with the seed culture.

  • To the experimental flasks, add the phenazine compound to a final concentration of 0.25x or 0.5x MIC.

  • To the control flasks, add an equivalent volume of the solvent used for the phenazine stock solution.

  • Incubate all flasks under identical conditions for a specified period (e.g., 3-7 days).

  • After incubation, extract the secondary metabolites from the culture broth and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).[11]

  • Concentrate the extracts using a rotary evaporator.

  • Analyze the extracts by LC-MS/MS to compare the metabolite profiles of the experimental and control cultures.

IV. Protocol for Antibiofilm Activity Assay

Given the potent antibiofilm properties of N-(2-hydroxyphenyl)-2-phenazinamine, this assay can be used to assess the effect of your phenazine compound on biofilm formation by the target microorganism.[7][8]

Materials:

  • Phenazine compound

  • Biofilm-forming target microorganism

  • Appropriate liquid growth medium

  • Sterile 96-well polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Prepare dilutions of the phenazine compound in the growth medium in a 96-well plate.

  • Inoculate the wells with a standardized suspension of the target microorganism.

  • Incubate the plate without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells with sterile water to remove non-adherent cells.

  • Stain the attached biofilms with crystal violet solution.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with ethanol.

  • Quantify the biofilm by measuring the absorbance at 570 nm.[7]

Data Analysis and Interpretation

The primary output of these experiments will be LC-MS/MS data. A comparative analysis of the chromatograms from the control and experimental extracts will reveal differences in the secondary metabolite profiles.

DataAnalysis A LC-MS/MS Data Acquisition (Control vs. Elicited) B Peak Detection and Alignment A->B C Differential Analysis (e.g., t-test, fold change) B->C D Identification of Upregulated Features C->D E Database Searching and Dereplication (e.g., GNPS, METLIN) D->E F Putative Identification of Novel/Induced Metabolites E->F

Figure 2: A flowchart outlining the data analysis pipeline for identifying induced secondary metabolites from LC-MS/MS data.

Quantitative Data Summary

The following table summarizes the reported bioactivities of N-(2-hydroxyphenyl)-2-phenazinamine, which can serve as a benchmark for evaluating newly synthesized or isolated phenazinamine derivatives.

BioactivityTarget Organism/Cell LineEffective ConcentrationReference
AntibiofilmE. coli, P. aeruginosa, S. aureus~100 µg/ml (Biofilm Inhibitory Concentration)[7]
Cytotoxicity (Anticancer)MCF7 breast cancer cellsIC50 of 300 µg/ml[7]
Cytotoxicity (Normal Cells)HBL 100 normal cellsLess cytotoxic compared to cancer cells[7]

Conclusion and Future Perspectives

This compound and its derivatives are powerful tools for probing the chemical communication and metabolic capabilities of microorganisms. The protocols outlined in this guide provide a systematic approach for using these compounds to elicit the production of novel secondary metabolites. The discovery of compounds like N-(2-hydroxyphenyl)-2-phenazinamine with a wide range of biological activities underscores the potential of this approach for natural product discovery.[7][8] Future research in this area could focus on the synthesis of a diverse library of this compound derivatives to systematically explore their structure-activity relationships as elicitors. Furthermore, transcriptomic and proteomic analyses of elicited cultures can provide deeper insights into the molecular mechanisms by which these compounds modulate secondary metabolism.

References

Application Note & Protocol: High-Throughput Screening of 1-Phenazinamine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenazines in Oncology

Phenazines represent a diverse class of nitrogen-containing heterocyclic compounds, many of which are synthesized by microorganisms.[1][2] This family of molecules has garnered significant interest in drug discovery due to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Notably, compounds such as clofazimine are clinically used for treating leprosy and tuberculosis.[2] The core mechanism underlying the bioactivity of many phenazines is their capacity for redox cycling. This process involves the acceptance and donation of electrons, which can lead to the generation of reactive oxygen species (ROS) within cells.[5] An excess of ROS can induce oxidative stress, damage cellular components like DNA and mitochondria, and ultimately trigger programmed cell death, or apoptosis.[1][6] This ROS-mediated apoptotic pathway is a key mechanism for the anticancer effects observed with various phenazine derivatives.[6]

1-Phenazinamine and its derivatives have shown promise as anticancer agents. Studies on related compounds, such as N-(2-hydroxyphenyl)-2-phenazinamine, have demonstrated the induction of apoptosis in cancer cells through oxidative stress.[7] Furthermore, certain phenazine analogues have been identified as inhibitors of critical cancer-related enzymes like thioredoxin reductase I, further highlighting their therapeutic potential.[8] Given these properties, this compound serves as a compelling scaffold for the discovery of novel anticancer drugs.

This application note details a high-throughput screening (HTS) workflow designed to identify and characterize this compound derivatives with cytotoxic activity against cancer cells. The workflow employs a primary screen to assess cell viability, followed by a secondary assay to investigate the role of ROS production in the mechanism of action of identified "hit" compounds.

Assay Principle and Workflow

The screening strategy is designed as a two-tiered approach to efficiently identify compounds of interest and subsequently elucidate their mechanism of action.

Primary Screen: Cell Viability Assay

The initial screen utilizes a luminescent cell viability assay to quantify the number of viable cells after treatment with the test compounds. This assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active cells.[9] A decrease in ATP levels indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the compound.

Secondary Screen: Reactive Oxygen Species (ROS) Detection

"Hit" compounds identified in the primary screen are further investigated in a secondary assay to measure the intracellular production of ROS. This assay employs a cell-permeant reagent that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity indicates that the compound induces oxidative stress, a known mechanism of action for many phenazine-based anticancer agents.[10][11]

Workflow Diagram

HTS_Workflow cluster_primary Primary Screen cluster_data_analysis Data Analysis & Hit Selection cluster_secondary Secondary Screen (Mechanism of Action) plate_prep Prepare 384-well plates with cancer cells compound_add Add this compound derivatives and controls plate_prep->compound_add incubate_primary Incubate for 48-72 hours compound_add->incubate_primary viability_assay Perform CellTiter-Glo® Assay (ATP measurement) incubate_primary->viability_assay read_primary Read luminescence viability_assay->read_primary data_analysis Calculate % inhibition and Z'-factor read_primary->data_analysis hit_selection Identify 'Hits' based on activity threshold data_analysis->hit_selection plate_prep_secondary Prepare new plates with cancer cells hit_selection->plate_prep_secondary hit_compound_add Add selected 'Hit' compounds plate_prep_secondary->hit_compound_add incubate_secondary Incubate for a shorter duration (e.g., 6-24 hours) hit_compound_add->incubate_secondary ros_assay Perform DCFDA ROS Assay incubate_secondary->ros_assay read_secondary Read fluorescence ros_assay->read_secondary

Caption: High-throughput screening workflow for identifying anticancer this compound derivatives.

Experimental Protocols

PART 1: Primary High-Throughput Screen - Cell Viability Assay (CellTiter-Glo®)

This protocol is optimized for a 384-well plate format.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research focus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well white, clear-bottom tissue culture-treated plates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Staurosporine or another known cytotoxic agent)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[9]

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Plating:

    • Harvest and count the cancer cells.

    • Dilute the cells in complete culture medium to a final concentration of 2,500 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the this compound derivatives and controls in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Add 5 µL of the diluted compounds and controls to the respective wells.

    • Plate Layout:

      • Columns 1-2: Negative control (DMSO vehicle)

      • Columns 3-4: Positive control (e.g., Staurosporine at a concentration known to induce cell death)

      • Remaining columns: this compound derivatives at various concentrations.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell line.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[2]

    • Add 25 µL of the CellTiter-Glo® reagent to each well.[2]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

PART 2: Secondary Screen - Reactive Oxygen Species (ROS) Assay (DCFDA)

This protocol is also designed for a 384-well plate format.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 384-well black, clear-bottom tissue culture-treated plates

  • "Hit" compounds from the primary screen

  • Positive control for ROS induction (e.g., H2O2)

  • Negative control (DMSO)

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., from Abcam)[11]

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[12]

Protocol:

  • Cell Plating:

    • Follow the same procedure as in the primary screen, plating 2,500 cells/20 µL in 384-well black, clear-bottom plates.

    • Incubate for 24 hours.

  • Compound Addition:

    • Prepare dilutions of the "hit" compounds and controls.

    • Add 5 µL of the diluted compounds and controls to the appropriate wells.

  • Incubation:

    • Incubate the plates for a shorter duration, typically 6 to 24 hours, at 37°C. The timing should be optimized to capture the peak ROS production.

  • DCFDA Staining:

    • Prepare the DCFDA working solution according to the manufacturer's protocol.[12]

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of the DCFDA working solution to each well.

    • Incubate the plates for 30-45 minutes at 37°C, protected from light.[12]

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at ~485 nm and emission at ~535 nm.[12]

Data Analysis and Interpretation

1. Primary Screen Data Analysis:

  • Percent Inhibition: The raw luminescence data is first normalized to the controls on each plate to calculate the percent inhibition of cell viability for each compound concentration.

    % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive) / (Mean_Signal_negative - Mean_Signal_positive))

  • Z'-Factor: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[13]

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

2. Hit Identification:

  • "Hits" are typically defined as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations above the mean of the negative controls).[6][15]

  • For active compounds, dose-response curves are generated by plotting the percent inhibition against the compound concentration. The IC50 value (the concentration at which 50% of cell viability is inhibited) is then calculated using a non-linear regression model.[16]

3. Secondary Screen Data Analysis:

  • The fluorescence intensity from the ROS assay is normalized to the negative control to determine the fold-change in ROS production for each "hit" compound.

  • A significant increase in fluorescence indicates that the compound's cytotoxic mechanism likely involves the induction of oxidative stress.

Data Summary Table:

ParameterDescriptionTypical Value/ThresholdReference
Cell Seeding Density Number of cells per well in a 384-well plate2,000 - 5,000 cells/wellProtocol Dependent
Compound Concentration Range of concentrations for screening0.1 - 100 µM[16]
Incubation Time (Viability) Duration of compound treatment48 - 72 hoursProtocol Dependent
Incubation Time (ROS) Duration of compound treatment for ROS detection6 - 24 hoursProtocol Dependent
Z'-Factor Statistical indicator of assay quality> 0.5[13][14]
Hit Threshold Percent inhibition to be considered a "hit"> 50% or > 3xSD of negative control[6][15]
IC50 Concentration for 50% inhibitionCompound-dependent[16]

Signaling Pathway Diagram

Apoptosis_Pathway cluster_cell Cancer Cell Phenazinamine This compound Derivative ROS Reactive Oxygen Species (ROS) Phenazinamine->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages Apoptosis Apoptosis Mitochondria->Apoptosis triggers CellDeath Cell Death Apoptosis->CellDeath leads to

Caption: Proposed mechanism of action for anticancer this compound derivatives.

Conclusion

This application note provides a robust and efficient HTS workflow for the identification and initial characterization of this compound derivatives with potential as anticancer agents. By combining a primary cell viability screen with a secondary mechanistic assay for ROS production, this approach allows for the rapid identification of potent compounds and provides early insights into their mode of action. This strategy facilitates the prioritization of promising candidates for further lead optimization and preclinical development.

References

Application Notes and Protocols for the Exploration of 1-Phenazinamine in Agricultural Biocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phenazines in Sustainable Agriculture

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of soil bacteria, most notably from the genus Pseudomonas.[1] These redox-active secondary metabolites are key players in the natural suppression of soil-borne plant diseases.[2] Their broad-spectrum antimicrobial activity allows them to inhibit the growth of pathogenic fungi, bacteria, and even nematodes, making them a focal point in the search for sustainable alternatives to synthetic pesticides.[3][4]

Among the most extensively studied are Phenazine-1-Carboxylic Acid (PCA) and Phenazine-1-Carboxamide (PCN). Research has demonstrated their efficacy against devastating pathogens such as Fusarium graminearum (causative agent of Fusarium head blight), Rhizoctonia solani, and Pestalotiopsis kenyana.[5][6] The biocontrol activity of phenazine-producing bacteria is often directly linked to the synthesis of these compounds.[2]

While PCA and PCN have been well-characterized, the biocontrol potential of many other phenazine derivatives remains largely unexplored. 1-Phenazinamine , a structural analogue of these potent antifungal agents, represents a promising frontier in biocontrol research. Its chemical similarity suggests potential bioactivity, yet a comprehensive evaluation of its efficacy and mode of action against plant pathogens is required.

This document serves as an exploratory guide for researchers, scientists, and drug development professionals. It outlines a systematic framework and detailed protocols for the comprehensive evaluation of this compound as a novel biocontrol agent, from initial in vitro screening to foundational environmental fate studies.

Part 1: Foundational Research—In Vitro Antifungal Efficacy

The first critical step is to determine if this compound possesses direct antifungal activity. This is achieved by challenging a panel of economically important plant pathogens with the compound in vitro and quantifying its inhibitory effect.

Protocol 1.1: Determination of EC₅₀ (Effective Concentration for 50% Inhibition)

This protocol uses a mycelial growth inhibition assay to determine the concentration of this compound required to inhibit fungal growth by 50%.

Objective: To quantify the in vitro antifungal activity of this compound against key plant pathogenic fungi.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Cultures of target fungal pathogens (see Table 1 for suggestions)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers

Experimental Design:

PathogenHost Crop(s)Rationale
Fusarium oxysporumTomato, BananaCauses devastating vascular wilt diseases.
Rhizoctonia solaniRice, PotatoBroad host range, causes sheath blight and root rot.
Botrytis cinereaGrapes, StrawberryCauses grey mold, a major post-harvest disease.
Sclerotinia sclerotiorumSoybean, CanolaCauses white mold, difficult to control.
Pythium aphanidermatumCucumber, TomatoOomycete causing damping-off of seedlings.
Table 1: Suggested Panel of Fungal Pathogens for Initial Screening.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Dosing the Media: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest volume used in the treatments to account for any solvent effects.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify. Prepare three replicate plates for each concentration and for the control.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: When the fungal colony in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.

  • EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value.

Part 2: Unraveling the Antifungal Mechanism of Action

Understanding how a compound inhibits fungal growth is crucial for its development. Based on the known mechanisms of other phenazines, such as PCA, we can hypothesize that this compound may induce oxidative stress, disrupt cell membranes, and impair mitochondrial function.[5][7]

digraph "Phenazine_MoA" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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Hypothesized Antifungal Mechanisms of this compound.
Protocol 2.1: Assessing Cell Membrane Integrity

This protocol uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to assess membrane damage.

Objective: To determine if this compound disrupts fungal cell membrane integrity.

Procedure:

  • Grow the target fungus in liquid potato dextrose broth (PDB) for 48-72 hours.

  • Add this compound to the culture at its EC₅₀ and 2x EC₅₀ concentrations. Include an untreated control.

  • Incubate for a defined period (e.g., 6, 12, or 24 hours).

  • Harvest the mycelia by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the mycelia in PBS containing 5 µg/mL of propidium iodide.

  • Incubate in the dark for 15 minutes.

  • Observe the mycelia using a fluorescence microscope. An increase in red fluorescence in treated samples compared to the control indicates membrane damage.

Protocol 2.2: Measuring Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Objective: To investigate if this compound induces oxidative stress in fungal cells.

Procedure:

  • Following the same treatment procedure as in Protocol 2.1, harvest and wash the fungal mycelia.

  • Resuspend the mycelia in PBS containing 10 µM DCFH-DA.

  • Incubate at 37°C for 30 minutes in the dark.

  • Wash the mycelia again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer or plate reader (excitation at 488 nm, emission at 525 nm). A significant increase in fluorescence indicates elevated ROS levels.

Part 3: Greenhouse Efficacy and Phytotoxicity Assessment

Positive in vitro results must be validated under more realistic conditions. Greenhouse trials assess the compound's ability to protect a host plant from disease (in vivo efficacy), while phytotoxicity studies ensure the compound is not harmful to the plant itself.

Protocol 3.1: In Vivo Biocontrol Efficacy Assay (Soil Drench Application)

This protocol outlines a method to test the protective effect of this compound against a soil-borne pathogen.

Objective: To evaluate the disease control efficiency of this compound in a plant-pathogen system.

Model System: Tomato (Solanum lycopersicum) and Fusarium oxysporum f. sp. lycopersici (causal agent of Fusarium wilt).

Procedure:

  • Pathogen Inoculum: Grow F. oxysporum in PDB for 7 days. Filter the culture to collect spores and adjust the concentration to 1 x 10⁶ spores/mL.

  • Plant Cultivation: Sow tomato seeds (a susceptible variety) in sterile potting mix and grow for 2-3 weeks until they have 2-3 true leaves.

  • Treatment Groups (minimum 10 plants per group):

    • Negative Control: Healthy plants, no pathogen, no treatment.

    • Pathogen Control: Plants inoculated with F. oxysporum and treated with a blank solvent.

    • Treatment Groups: Plants inoculated with F. oxysporum and treated with this compound at various concentrations (e.g., 50, 100, 200 µg/mL).

    • Positive Control: Plants inoculated with F. oxysporum and treated with a commercial fungicide.

  • Inoculation and Treatment: Uproot the seedlings and dip their roots in the spore suspension for 30 minutes. Replant them in fresh pots. Two days after replanting, drench the soil of each pot with 50 mL of the respective treatment solution.

  • Incubation: Maintain the plants in a greenhouse at 25-28°C.

  • Disease Assessment: After 15-20 days, assess disease severity using a 0-4 rating scale (0 = no symptoms; 1 = slight yellowing of lower leaves; 2 = moderate yellowing and wilting; 3 = severe wilting; 4 = plant death).

  • Calculate Disease Index and Control Efficacy:

    • Disease Index = [Σ(rating × number of plants at that rating) / (total number of plants × highest rating)] × 100

    • Control Efficacy (%) = [(Disease Index of Pathogen Control - Disease Index of Treatment) / Disease Index of Pathogen Control] × 100

Protocol 3.2: Seed Germination and Seedling Growth Phytotoxicity Test

This protocol, based on standard guidelines, assesses potential negative effects of this compound on the host plant.[8][9]

Objective: To determine if this compound exhibits phytotoxicity at effective concentrations.

Procedure:

  • Seed Treatment: Soak seeds of a sensitive crop (e.g., lettuce, Lactuca sativa) in solutions of this compound at 1x and 2x the highest effective biocontrol concentration for 2 hours. Use water as a control.

  • Germination Assay: Place 25 treated seeds evenly on moist filter paper in a Petri dish. Prepare 4 replicate dishes per treatment.

  • Incubation: Incubate in the dark at 24°C for 72 hours.

  • Data Collection:

    • Count the number of germinated seeds to calculate the germination rate.

    • Measure the radicle (root) and hypocotyl (shoot) length of 10 randomly selected seedlings from each dish.

  • Analysis: Use statistical analysis (e.g., ANOVA) to compare the germination rate and seedling lengths between treated and control groups. Significant reductions in any parameter indicate potential phytotoxicity.

digraph "Research_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Systematic Workflow for Evaluating this compound.

Part 4: Preliminary Environmental Fate—Soil Stability

A successful biocontrol agent should persist in the soil long enough to provide protection but should eventually degrade to avoid long-term environmental accumulation.

Protocol 4.1: Soil Degradation Half-Life (DT₅₀) Study

This laboratory-based protocol provides a preliminary assessment of this compound's persistence in soil.

Objective: To estimate the degradation rate of this compound in agricultural soil under controlled conditions.

Materials:

  • Fresh agricultural soil (sieved, 2 mm) with known properties (pH, organic matter content).

  • This compound.

  • Acetonitrile or other suitable extraction solvent.

  • High-Performance Liquid Chromatography (HPLC) system for quantification.

  • Incubation chamber.

Procedure:

  • Soil Treatment: Weigh 100 g of soil (dry weight equivalent) into multiple glass jars. Fortify the soil with a this compound solution to achieve a final concentration of 10 mg/kg.

  • Moisture Adjustment: Adjust the soil moisture to 50-60% of its water-holding capacity.

  • Incubation: Incubate the jars in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove three replicate jars for analysis.

  • Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., shaking with acetonitrile).

  • Quantification: Analyze the extracts using HPLC to determine the concentration of this compound remaining.

  • Calculation: Plot the natural log of the concentration versus time. The degradation half-life (DT₅₀) can be calculated from the slope of the resulting line, assuming first-order kinetics. The environmental fate of related compounds like PCN can vary, with half-lives ranging from 14.4 to 57.8 days depending on soil conditions.[10]

Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for the initial investigation of this compound as a potential agricultural biocontrol agent. By systematically evaluating its in vitro efficacy, mechanism of action, in vivo performance, plant safety, and soil stability, researchers can build a comprehensive profile of this novel compound. Positive results from these exploratory studies would justify further research into formulation development, field trials, and the potential role of this compound in quorum sensing and microbial community interactions.[11][12] The exploration of understudied phenazine derivatives is a critical step toward developing the next generation of effective, safe, and sustainable tools for plant disease management.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield and Purity of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development focused on optimizing the synthesis and purification of 1-Phenazinamine. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the laboratory. Our approach is rooted in fundamental chemical principles and field-proven insights to help you navigate the intricacies of working with this important phenazine derivative.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low Yield of Crude this compound

A diminished yield of the desired product is a frequent challenge in organic synthesis. The following guide will help you diagnose and rectify the potential causes.

Systematic Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions incomplete_reaction Incomplete Reaction? suboptimal_conditions->incomplete_reaction No optimize_temp Optimize Temperature & Time suboptimal_conditions->optimize_temp Yes check_reagents Verify Reagent Quality & Stoichiometry suboptimal_conditions->check_reagents side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No monitor_tlc Monitor Reaction by TLC incomplete_reaction->monitor_tlc Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No identify_byproducts Identify Byproducts (MS, NMR) side_reactions->identify_byproducts Yes modify_workup Modify Extraction/Washing Protocol workup_loss->modify_workup Yes end Improved Yield optimize_temp->end check_reagents->end monitor_tlc->end identify_byproducts->end modify_workup->end

Detailed Analysis and Solutions:

  • Suboptimal Reaction Conditions: The classical Wohl-Aue reaction for phenazine synthesis, which involves the condensation of a nitroarene with an aniline, often requires high temperatures and can result in low yields.[1][2]

    • Causality: Insufficient temperature can lead to a slow or stalled reaction, while excessive heat can cause decomposition of starting materials or the product. The choice and quality of the base are also critical.[2]

    • Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[3] Ensure that the base used (e.g., potassium hydroxide) is fresh and anhydrous.

  • Incomplete Reaction: A reaction that has not gone to completion is a direct cause of low yield.

    • Causality: Insufficient reaction time, low temperature, or deactivated reagents can lead to an incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress by TLC. If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Always use high-purity, fresh reagents.

  • Formation of Side Products: The Wohl-Aue reaction is known to produce byproducts.[2]

    • Causality: Common side reactions include the formation of azoxy and azo compounds, as well as diphenylamine derivatives.[2] These side reactions consume the starting materials, thereby reducing the yield of the desired this compound.

    • Solution: While it may be challenging to completely eliminate side reactions, optimizing the stoichiometry of the reactants and the reaction temperature can help minimize their formation. Purification techniques discussed below will be crucial for removing these impurities.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.

    • Causality: this compound, being a basic compound, can have some solubility in acidic aqueous solutions used for washing. Emulsion formation during extraction can also trap the product.

    • Solution: Carefully adjust the pH of the aqueous phase during extraction to ensure the this compound is in its free base form and thus more soluble in the organic layer. To break emulsions, adding a small amount of brine or using a centrifuge can be effective.

Issue 2: Difficulty in Purifying this compound

Achieving high purity is paramount, especially for applications in drug development. The colored nature of phenazines can sometimes make the assessment of purity by visual inspection misleading.

Purification Strategy Flowchart

Purification_Strategy start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis If pure column_chromatography->purity_analysis purity_analysis->recrystallization Purity < 98% pure_product Pure this compound purity_analysis->pure_product Purity > 98%

Detailed Purification Protocols:

1. Recrystallization: This is often the first and most effective method for purifying solid organic compounds.[4]

  • Principle: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures.[5]

  • Solvent Selection: The choice of solvent is crucial. For aminophenazines, which are moderately polar, a range of solvents should be screened.

    • Recommended Screening Solvents: Ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water or acetone/hexane are good starting points.[5][6]

    • Experimental Protocol for Solvent Screening:

      • Place a small amount of the crude this compound in several test tubes.

      • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at room temperature.

      • Heat the test tubes that showed poor solubility. The compound should dissolve completely at the boiling point of thesolvent.

      • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.[7]

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8]

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for moderately polar compounds like this compound. For basic compounds like amines, tailing on silica gel can be an issue due to the acidic nature of silica.[7] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[7]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Developing a Column Chromatography Method:

    • TLC Analysis: First, determine the appropriate solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

    • Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

    • Elution: Start eluting with the mobile phase, gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common synthetic route to this compound?

    • A1: While specific literature on the synthesis of this compound is not abundant, the general synthesis of phenazines often employs the Wohl-Aue reaction.[9] This involves the condensation of an aniline with a nitrobenzene derivative in the presence of a base at high temperatures. For this compound, this would likely involve the reaction of o-phenylenediamine with a suitable nitro-substituted aromatic compound. Another potential route is the condensation of o-phenylenediamine with 1,2-naphthoquinone.[10][11]

  • Q2: My Wohl-Aue reaction is giving a very low yield. What can I do?

    • A2: Low yields are a known issue with the Wohl-Aue reaction.[1] To improve the yield, systematically optimize the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants and the base.[2] Ensure all reagents are pure and anhydrous. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.[3]

Purification

  • Q3: My this compound is a dark, amorphous powder. How can I get it to crystallize?

    • A3: A dark, amorphous solid often indicates the presence of impurities. The first step is to attempt recrystallization from a suitable solvent. You may need to screen several solvents and solvent mixtures to find the optimal conditions.[5] If the compound "oils out" instead of crystallizing, this suggests it is either still quite impure or the solvent is too good at dissolving it even at low temperatures. In such cases, column chromatography is recommended to remove the bulk of the impurities, followed by recrystallization of the purified fractions.

  • Q4: I am seeing significant tailing of my this compound spot on the TLC plate. What does this mean and how can I fix it?

    • A4: Tailing on a silica gel TLC plate is common for basic compounds like amines.[7] It is caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. To reduce tailing, add a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your developing solvent (mobile phase).[7] This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Analysis and Stability

  • Q5: What analytical techniques are best for confirming the purity and identity of this compound?

    • A5: A combination of techniques is recommended.

      • TLC: For rapid monitoring of reaction progress and purity of column fractions.[3]

      • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the compound.

      • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Q6: How should I store this compound to prevent degradation?

    • A6: Aminophenazines can be sensitive to light and air (oxidation).[3] It is recommended to store solid this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, keeping it in a refrigerator or freezer is advisable. Solutions should be prepared fresh when possible. If solutions need to be stored, they should be kept in the dark at a low temperature.

References

Technical Support Center: Troubleshooting Low Solubility of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Phenazinamine. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in biological assays. As researchers, scientists, and drug development professionals, we understand that inaccurate potency data due to poor solubility can lead to misinterpreted results and sideline promising compounds. This guide is designed to provide you with the foundational knowledge and practical steps to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting low solubility in my aqueous assay buffer?

This is the most common challenge faced by researchers. The issue stems from the fundamental chemical structure of this compound. The phenazine core is a large, hydrophobic aromatic system.[1][2] While the amine group adds some polarity, the molecule as a whole is poorly soluble in water and polar aqueous buffers.[3] When you dilute a concentrated stock solution (likely in an organic solvent like DMSO) into your aqueous assay medium, the compound can crash out of solution, leading to precipitation. This significantly lowers the effective concentration of your compound, leading to inaccurate and unreliable assay results.

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

For creating a concentrated stock solution, a strong, water-miscible organic solvent is the preferred choice.

  • Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound and its derivatives.[1][3] It is a powerful solvent capable of dissolving many hydrophobic compounds at high concentrations.

  • Ethanol can also be used, but it is generally less effective than DMSO for highly hydrophobic molecules.[2][4]

  • Dimethylformamide (DMF) is another alternative with similar properties to DMSO.[4]

When preparing your stock, ensure the compound is fully dissolved before making further dilutions. Gentle warming or vortexing can aid dissolution.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my assay buffer. What are my options?

This is a classic solubility problem that can be addressed through several systematic steps. The goal is to keep the compound in the dissolved state in your final assay volume.

Here is a troubleshooting workflow to guide your optimization:

G cluster_0 cluster_1 cluster_2 cluster_3 start Precipitation Observed in Aqueous Buffer check_concentration Is the final assay concentration too high? start->check_concentration check_solvent_pct Is the final organic solvent percentage too low? check_concentration->check_solvent_pct No action_lower_conc ACTION: Test a lower final concentration. check_concentration->action_lower_conc Yes check_ph Can pH be adjusted to improve solubility? check_solvent_pct->check_ph No action_increase_solvent ACTION: Increase final DMSO/Ethanol % (within assay tolerance). check_solvent_pct->action_increase_solvent Yes consider_cosolvent Can a co-solvent or excipient be used? check_ph->consider_cosolvent No action_adjust_ph ACTION: Lower the pH of the buffer to protonate the amine. check_ph->action_adjust_ph Yes action_add_cosolvent ACTION: Introduce a solubilizing agent like PEG or cyclodextrin. consider_cosolvent->action_add_cosolvent Yes end_node Solubility Issue Resolved action_lower_conc->end_node action_increase_solvent->end_node action_adjust_ph->end_node action_add_cosolvent->end_node

Fig 1. Troubleshooting workflow for this compound precipitation.
Q4: How can pH be used to improve the solubility of this compound?

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light. For many phenazine derivatives, stability in DMSO is good, but it's always best practice to prepare fresh stocks for critical experiments or after long-term storage.

Protocol 2: Serial Dilution into Aqueous Buffer

This protocol is critical for minimizing precipitation when preparing working solutions.

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add a small volume of the intermediate DMSO solution to your pre-warmed (if applicable) aqueous assay buffer. It is crucial to add the DMSO stock to the buffer, not the other way around, while vortexing or stirring the buffer. This ensures rapid dispersal of the compound.

  • Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, ideally below 1% and certainly not exceeding 5%, as higher concentrations can have their own biological effects.[6]

  • Vehicle Control: Always include a vehicle control in your experiments. This is a sample containing the same final concentration of the solvent (e.g., DMSO) as your experimental samples, but without the this compound.

Data Summary

The following table summarizes the general solubility characteristics of phenazine-class compounds. Specific quantitative data for this compound is sparse, but these trends are well-established for the chemical family.

SolventSolubilityRationale & Comments
Water / PBSPoor / InsolubleThe large, nonpolar aromatic core dominates the molecule's properties.[2][3]
DMSOSolubleA powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating hydrophobic molecules.[1][3]
EthanolSparingly SolubleLess polar than DMSO, offering moderate solubility.[2] May require warming.
AcetoneSolubleA good organic solvent for many phenazine-type structures.[3]

Best Practices for Storage and Handling

  • Solid Compound: Store this compound powder at room temperature or as specified by the manufacturer, protected from light and moisture.

  • Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for extended periods due to the high risk of precipitation over time.[4] Prepare fresh working dilutions for each experiment.

References

Stability issues and degradation pathways of 1-Phenazinamine solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 1-Phenazinamine solutions. As a redox-active and photosensitive molecule, this compound and its derivatives require careful handling to ensure experimental reproducibility and the integrity of your results. This document moves beyond a simple checklist of procedures to explain the underlying chemical principles governing its stability, empowering you to make informed decisions in your work.

Part 1: Troubleshooting Guide

This section addresses specific, observable issues you may encounter during your experiments with this compound solutions. Each problem is followed by an analysis of potential causes and a step-by-step protocol for investigation and resolution.

Issue 1: Unexpected Color Change in Solution

Observation: Your this compound solution, which was initially a specific color (e.g., yellow), has changed to a different hue (e.g., reddish or brown) over a short period, even when stored.

Potential Causes:

  • Oxidation: Phenazines are redox-active compounds susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by factors such as light exposure and the presence of metal ions. The change in the electronic state of the molecule alters its chromophore, leading to a visible color change.

  • Photodegradation: Exposure to light, particularly UV or visible light, can induce photochemical reactions, leading to the formation of degradation products with different absorption spectra.[1][2]

  • pH Shift: The color of many phenazine solutions is pH-dependent.[1] An unintended change in the pH of your solution, perhaps due to the absorption of atmospheric CO2 or interaction with the storage container, can cause a color shift.

Troubleshooting Workflow:

dot graph TD{ subgraph "Troubleshooting: Unexpected Color Change" A[Start: Observe Color Change] --> B{Is the solution exposed to light?}; B -- Yes --> C[Protect from light. Prepare a fresh solution and store in an amber vial or wrap with aluminum foil.]; B -- No --> D{What is the pH of the solution?}; C --> E{Does the color stabilize?}; D -- "Measure pH" --> F{Is the pH within the expected range?}; F -- No --> G[Adjust pH with a suitable buffer. Consider using a buffer system to maintain pH stability.]; F -- Yes --> H{Is the solution exposed to air?}; G --> E; H -- Yes --> I[Degas the solvent before preparing the solution. Store under an inert atmosphere (e.g., nitrogen or argon).]; H -- No --> J[Analyze for degradation products using HPLC-UV or LC-MS to identify potential contaminants or degradation pathways.]; I --> E; E -- Yes --> K[End: Issue Resolved]; E -- No --> J; J --> L[End: Further Investigation Needed]; end node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A K L; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B D F H E; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C G I J; } end

Caption: Workflow for troubleshooting color changes in this compound solutions.

Experimental Protocol: pH Stability Assessment

  • Preparation: Prepare a series of this compound solutions in buffers of varying pH values (e.g., pH 3, 5, 7, 9).

  • Initial Analysis: Immediately after preparation, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the initial λmax and absorbance.

  • Incubation: Store a set of aliquots from each pH buffer in the dark at a controlled temperature, and another set exposed to ambient light.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), re-measure the UV-Vis spectra of all samples.

  • Data Analysis: Plot the change in absorbance at λmax versus time for each pH and light condition. A significant decrease in absorbance or a shift in λmax indicates degradation. This will help identify the optimal pH range for stability.[2][3]

Issue 2: Precipitation or Cloudiness in Solution

Observation: Your this compound solution, which was initially clear, has become cloudy or contains visible precipitate.

Potential Causes:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.[4]

  • Degradation Product Formation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation out of solution.

  • Salting Out: If your solution contains high concentrations of salts, it can decrease the solubility of the organic compound, causing it to precipitate.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.

Troubleshooting Workflow:

dot graph TD{ subgraph "Troubleshooting: Precipitation/Cloudiness" A[Start: Observe Precipitation] --> B{What is the storage temperature?}; B -- "Check Temperature" --> C{Is it lower than the preparation temperature?}; C -- Yes --> D[Gently warm the solution. If it redissolves, consider storing at a slightly higher temperature or preparing a more dilute solution.]; C -- No --> E{Has the solvent evaporated?}; D --> F{Does the precipitate redissolve?}; E -- Yes --> G[Check the container seal. If necessary, prepare a fresh solution and ensure a tight seal.]; E -- No --> H{What is the solvent and concentration?}; G --> F; H -- "Review Formulation" --> I[Verify the solubility of this compound in the chosen solvent at the prepared concentration. Consider using a co-solvent or a different solvent system.]; I --> J{Is the solution clear after reformulation?}; F -- Yes --> K[End: Issue Resolved]; F -- No --> L[Analyze the precipitate. Collect the solid by centrifugation or filtration and analyze using techniques like LC-MS or NMR to identify if it is the parent compound or a degradation product.]; J -- Yes --> K; J -- No --> L; L --> M[End: Further Investigation Needed]; end node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A K M; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B C E F J; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] D G I L; } end

Caption: Workflow for troubleshooting precipitation in this compound solutions.

Experimental Protocol: Solubility Determination

  • Solvent Screening: Prepare saturated solutions of this compound in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, DMSO, acetonitrile, and mixtures thereof).

  • Equilibration: Agitate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.[5]

  • Data Comparison: This will provide quantitative solubility data for this compound in different solvent systems, allowing you to select the most appropriate one for your application.[6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and degradation of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for phenazine derivatives like this compound are photodegradation and oxidation.

  • Photodegradation: Phenazines can absorb light, leading to the formation of excited states that can then undergo various reactions, including the formation of reactive oxygen species (ROS) like singlet oxygen and free radicals.[2][7] These ROS can then attack the phenazine core, leading to hydroxylation, ring-opening, or polymerization. The degradation of a related compound, phenazine-1-carboxylic acid, was found to be light-dependent and accelerated by hydrogen ions and oxidants.[2]

  • Oxidation: The nitrogen atoms in the phenazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. This process can be catalyzed by metal ions and is often influenced by the pH of the solution.[1] For some phenothiazines, another class of related heterocyclic compounds, oxidation can lead to the formation of sulfoxides.[8]

  • Hydrolysis: While generally less common for the core phenazine structure, substituents on the ring may be susceptible to hydrolysis, especially at extreme pH values.[9][10]

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions:

ParameterRecommendationRationale
Light Store in amber glass vials or protect from light by wrapping with aluminum foil.[1][11]Minimizes photodegradation.[12]
Temperature Store at reduced temperatures (e.g., 2-8 °C). Avoid freeze-thaw cycles.Reduces the rate of chemical degradation, as most reaction rates decrease with temperature.[10][13]
Atmosphere For maximum stability, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation by atmospheric oxygen.[2]
pH Maintain the pH of the solution within a stable range, identified through stability studies. Use a buffer system if necessary.[9][14]The stability of phenazines is often pH-dependent.[1][2]
Container Use high-quality, inert glass containers.Prevents leaching of contaminants from the container and potential interactions with the drug molecule.

Q3: How can I analyze for and identify potential degradation products of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique.[15]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Studies: To generate degradation products, subject this compound solutions to stress conditions such as:

    • Acid/Base Hydrolysis: Expose the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[13]

    • Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide.[13]

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80 °C).[13][16]

    • Photostability: Expose the solution to a controlled light source according to ICH Q1B guidelines.[12][17]

  • Method Development: Develop an HPLC method (typically reverse-phase) that can separate the parent this compound peak from all the degradation peaks generated during the forced degradation studies. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the this compound peak in the presence of its degradation products. The spectra across the peak should be consistent.

  • Mass Spectrometry (MS) for Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products.[15] This information, along with fragmentation patterns (MS/MS), can be used to elucidate the structures of the degradation products.[2]

dot graph TD{ subgraph "Stability-Indicating Method Development" A[Start: Prepare this compound Solution] --> B{Forced Degradation}; subgraph "Stress Conditions" C[Acid/Base Hydrolysis] D[Oxidation (H2O2)] E[Thermal Stress] F[Photostability (ICH Q1B)] end B --> C; B --> D; B --> E; B --> F; G[Degraded Samples] C --> G; D --> G; E --> G; F --> G; G --> H[HPLC Method Development]; H --> I{Is there baseline separation of all peaks?}; I -- No --> H; I -- Yes --> J[Peak Purity Analysis (DAD)]; J --> K{Is the main peak pure?}; K -- No --> H; K -- Yes --> L[LC-MS Analysis for Identification]; L --> M[End: Validated Stability-Indicating Method]; end node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A M; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B I K; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C D E F H J L; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] G; } end

Caption: Workflow for developing a stability-indicating HPLC method.

By understanding the inherent stability characteristics of this compound and implementing the troubleshooting and analytical strategies outlined in this guide, you can ensure the quality and reliability of your experimental data.

References

Overcoming interference in 1-Phenazinamine-based electrochemical sensors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenazinamine Electrochemical Sensors

Welcome to the technical support center for this compound-based electrochemical sensors. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the critical challenge of electrochemical interference. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is electrochemical interference in the context of biosensing?

A: Electrochemical interference occurs when non-target molecules, present in a sample matrix (like blood, urine, or cell culture media), undergo oxidation or reduction at the electrode surface at a potential similar to your analyte of interest. This co-oxidation generates a current that is indistinguishable from the analyte's signal, leading to an overestimation of the analyte's concentration and compromising the accuracy and reliability of the sensor.

Q2: Why are this compound sensors particularly susceptible to interference from common biological molecules like ascorbic acid (AA), uric acid (UA), and dopamine (DA)?

A: this compound is an excellent redox mediator, facilitating electron transfer between the analyte and the electrode. However, its effectiveness lies within a specific electrochemical potential window. Unfortunately, this window often overlaps with the oxidation potentials of endogenous species that are abundant in biological fluids.[1][2] Ascorbic acid, uric acid, and neurotransmitters like dopamine are easily oxidized and their redox potentials are often close to that of many target analytes, making them the most common culprits for interference.[3][4][5]

Q3: What are the primary strategies to combat interference in electrochemical sensing?

A: There are three main pillars for overcoming interference:

  • Electrode Surface Modification: Creating a selective barrier on the electrode surface is the most common and effective strategy. This involves coating the electrode with materials that either repel interferents or selectively bind the target analyte.[6][7][8]

  • Operating Potential Optimization: Shifting the operating potential to a region where the interference is minimized. This can be achieved by using nanomaterials or other catalysts that lower the oxidation potential of the target analyte.[9]

  • Advanced Detection and Data Analysis Techniques: Employing voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can help resolve overlapping signals.[10] Additionally, mathematical models can be used to deconvolute complex signals.[11][12]

Troubleshooting Guides: From Problem to Protocol

This section provides in-depth solutions to specific experimental challenges.

Guide 1: Overlapping Voltammetric Signals

Problem: "My cyclic voltammogram (CV) shows a single, broad, and unresolved peak in a biological sample. I cannot distinguish my target analyte from interferents like Ascorbic Acid (AA) and Uric Acid (UA)."

Root Cause Analysis: This is a classic case of signal overlap due to similar oxidation potentials. As illustrated in the table below, the potentials at which AA, UA, and a hypothetical analyte are oxidized are too close to be resolved by standard cyclic voltammetry.

Table 1: Representative Oxidation Potentials of Target Analyte and Common Interferents

Compound Typical Oxidation Potential (vs. Ag/AgCl) Notes
Ascorbic Acid (AA) +0.0 V to +0.4 V Highly abundant in biological fluids.[13]
Uric Acid (UA) +0.2 V to +0.5 V Major interferent in urine and blood samples.[4][14]
Dopamine (DA) +0.1 V to +0.4 V Interferes with neurotransmitter sensing.[5][15]

| Target Analyte (Example) | +0.15 V to +0.45 V | Overlaps significantly with AA, UA, and DA. |

Note: Potentials are approximate and can vary with pH, electrode material, and scan rate.

cluster_source Signal Source cluster_process Electrochemical Process cluster_output Sensor Output Analyte Analyte Electrode Electrode Surface (Similar Oxidation Potential) Analyte->Electrode Oxidation Interferent Interferent (e.g., AA, UA) Interferent->Electrode Oxidation Signal Overlapping Signal (Inaccurate Result) Electrode->Signal

Caption: The core problem of electrochemical interference.

Solution Pathway 1: Surface Modification with a Permselective Membrane

The most robust solution is to physically block the interferents from reaching the electrode surface using a selective membrane. Nafion®, a perfluorinated sulfonic acid ionomer, is an excellent choice for repelling common anionic interferents.

Causality: At neutral pH, both ascorbic acid and uric acid are deprotonated and exist as anions (ascorbate and urate). The Nafion® membrane contains negatively charged sulfonate (-SO₃⁻) groups.[16] This creates an electrostatic barrier that repels the negatively charged interferents, preventing them from reaching the electrode surface.[17][18] Many target analytes are neutral or cationic and can still pass through the membrane.

Analyte Analyte (Neutral/Cationic) Nafion Nafion® Membrane (Negatively Charged -SO₃⁻) Analyte->Nafion Passes Through Interferent Interferent (Anionic, e.g., Ascorbate) Interferent->Nafion Repelled Electrode Electrode Surface Nafion->Electrode Reaches Electrode Signal Selective Signal (Accurate Result) Electrode->Signal

Caption: Mechanism of interference rejection by a Nafion® membrane.

Experimental Protocol: Electrode Modification with a Nafion® Layer

  • Pre-treatment: Clean your working electrode (e.g., Glassy Carbon Electrode) by polishing with alumina slurry, followed by sonication in deionized water and ethanol to ensure a pristine surface.

  • Nafion® Solution Preparation: Prepare a dilute solution of Nafion® (e.g., 0.5 wt.%) in ethanol or a mixture of lower aliphatic alcohols. Gently sonicate for 5-10 minutes to ensure homogeneity.

  • Coating Application: Using a micropipette, drop-cast a small, precise volume (e.g., 2-5 µL) of the Nafion® solution onto the active surface of the electrode.

  • Drying/Curing: Allow the solvent to evaporate slowly at room temperature in a dust-free environment (e.g., under a petri dish) for at least 30 minutes. For enhanced stability, a gentle heat treatment (e.g., 80°C for 10 minutes) can be applied.[19]

  • Conditioning: Before use, condition the modified electrode by immersing it in the supporting electrolyte buffer for several minutes to ensure the membrane is fully hydrated.

  • Validation: Record a CV in a solution containing a high concentration of ascorbic acid. A successfully coated electrode will show a significantly diminished oxidation peak for ascorbate compared to the bare electrode.

Solution Pathway 2: Enhance Selectivity with Nanomaterials

Incorporating nanomaterials like graphene or its derivatives (graphene oxide, reduced graphene oxide) into the sensor fabrication can improve selectivity and sensitivity.[20][21]

Causality: Graphene-based materials offer an enormous surface area and unique electronic properties that can enhance the electrocatalytic activity towards a specific analyte.[22][23] This can sometimes shift the oxidation potential of the target analyte to a more favorable (lower) potential, away from the interference peaks, or selectively accelerate the reaction kinetics of the analyte over the interferent.[1][9]

Guide 2: Characterizing Your Modified Electrode

Problem: "I've applied a surface modification like Nafion®. How do I quantitatively confirm that the coating is present and effectively blocking charge transfer from interferents?"

Root Cause Analysis: Visual confirmation is insufficient. An electrochemical technique is needed to probe the interfacial properties of the electrode before and after modification. Electrochemical Impedance Spectroscopy (EIS) is the ideal tool for this purpose.[24][25]

Solution Pathway: Characterization with Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS measures the opposition to the flow of alternating current as a function of frequency.[26] The data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit (EEC) to extract quantitative parameters.[27][28] A key parameter is the charge-transfer resistance (Rct) , which represents the resistance to electrons transferring between the electrode and a redox probe in the solution. A successful surface modification (like a polymer coating) will act as a barrier, increasing the Rct.

A 1. Measure EIS of Bare Electrode in Redox Probe Solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) B 2. Modify Electrode Surface (e.g., Apply Nafion® Coating) A->B C 3. Measure EIS of Modified Electrode in the Same Redox Probe Solution B->C D 4. Fit Data to Equivalent Electrical Circuit (EEC) to obtain Rct C->D E 5. Compare Rct Values D->E F Result: Rct (Modified) >> Rct (Bare) Confirms successful modification and barrier formation. E->F

Caption: Workflow for electrode characterization using EIS.

Experimental Protocol: Characterizing Surface Modification with EIS

  • Prepare Test Solution: Use a standard redox probe solution, typically 5 mM Potassium Ferricyanide/Ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) in a suitable buffer like 0.1 M KCl.

  • EIS on Bare Electrode:

    • Place the clean, bare working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) in the test solution.

    • Set the DC potential to the formal potential of the redox couple (approx. +0.25 V vs. Ag/AgCl for [Fe(CN)₆]³⁻/⁴⁻).

    • Apply a small AC perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance spectrum (Nyquist plot). The plot should show a small semicircle.

  • Modify Electrode: Apply your surface coating (e.g., Nafion® as described in Guide 1).

  • EIS on Modified Electrode:

    • Repeat the EIS measurement (Step 2) using the newly modified electrode in the same test solution.

    • The resulting Nyquist plot should show a significantly larger semicircle.

  • Data Analysis:

    • Fit both spectra to a Randles equivalent circuit model.

    • Extract the charge-transfer resistance (Rct) value from both fits. A successful, insulating coating will result in a much larger Rct value for the modified electrode compared to the bare electrode, confirming the formation of an effective charge-transfer barrier.[25]

By systematically applying these troubleshooting guides and understanding the science behind them, you can significantly enhance the selectivity, reliability, and accuracy of your this compound-based electrochemical sensors.

References

Optimizing incubation time and concentration for 1-Phenazinamine bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Phenazinamine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your bioassays, specifically focusing on the critical parameters of incubation time and concentration. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the generation of robust and reproducible data.

Introduction to this compound Bioassays

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities, including anticancer properties.[1] A common mechanism of action for phenazine compounds is the induction of cellular stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis.[2] Accurate determination of the cytotoxic or antiproliferative effects of this compound relies on carefully optimized bioassay protocols. The most common in vitro method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[2]

The optimization of two key parameters, incubation time and concentration, is paramount for achieving reliable and meaningful results. Insufficient incubation time or concentration may lead to an underestimation of the compound's potency, while excessive exposure could result in non-specific effects or cytotoxicity unrelated to the intended mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: For initial screening, a broad concentration range is recommended to determine the potency of this compound. Based on studies of phenazine and its derivatives, a starting range of 1 µM to 100 µM is often appropriate.[3] For instance, cytotoxicity studies on phenazine in HepG2 cells showed an IC50 (half-maximal inhibitory concentration) for proliferation at 24 hours of 11 µM.[3] A logarithmic or semi-logarithmic serial dilution is typically used to cover a wide range of concentrations efficiently.

Q2: What is the recommended solvent for dissolving this compound?

A2: Phenazine derivatives generally exhibit limited solubility in aqueous solutions but are more soluble in organic solvents.[4] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of such compounds.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) must always be included in your experiments.

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time can vary significantly depending on the cell type, the mechanism of action of the compound, and the specific assay being performed. For cytotoxicity assays with phenazine compounds, incubation times of 24, 48, and 72 hours are commonly reported.[2][3] A time-course experiment is essential to determine the ideal endpoint for your specific experimental system.[5][6]

Q4: Can the buffer system in my culture medium affect the activity of this compound?

A4: Yes, the composition of your buffer system can potentially interact with the test compound and alter its activity.[7] For example, some buffers can covalently react with drugs, affecting their stability and reactivity.[7] While specific interactions with this compound are not extensively documented, it is a critical factor to consider, especially if you observe inconsistent results. Using a well-characterized and stable buffer system is recommended.[8]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound bioassays.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
High Background Signal 1. High cell density.[9] 2. Contamination of reagents. 3. Precipitated compound interfering with readings.1. Optimize cell seeding density. Perform a cell titration experiment to find the linear range of your assay.[10] 2. Use fresh, sterile reagents. 3. Check for compound precipitation in the wells. If observed, you may need to adjust the solvent or concentration.
Low Signal or No Effect 1. Insufficient incubation time. 2. Sub-optimal compound concentration. 3. Compound instability in culture medium. 4. Low cell viability at the start of the experiment.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[5] 2. Test a wider and higher range of concentrations. 3. Prepare fresh solutions of this compound for each experiment. Consider performing a stability study of the compound in your specific culture medium. 4. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or buffer instead.
Inconsistent Dose-Response Curve 1. Compound precipitation at high concentrations. 2. Off-target effects at high concentrations.[11][12] 3. Assay reaching saturation at high concentrations.1. Visually inspect the wells for precipitation. If present, the highest concentrations may not be reliable. 2. Consider that at higher concentrations, the observed effect may not be due to the intended mechanism. Further mechanistic studies may be required. 3. Ensure your cell density is in the linear range of the assay to avoid signal saturation.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells per well that results in a linear response in the chosen viability assay (e.g., MTT).

Methodology:

  • Prepare a single-cell suspension of your target cells in the logarithmic growth phase.

  • Perform a serial dilution of the cell suspension to obtain a range of cell densities (e.g., from 1,000 to 100,000 cells per well).

  • Seed 100 µL of each cell dilution into the wells of a 96-well plate. Include wells with medium only as a blank control.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen viability assay (e.g., add MTT reagent and incubate for 2-4 hours).[10]

  • Measure the absorbance according to the assay protocol.

  • Plot the absorbance values against the number of cells seeded. The optimal cell density will be within the linear range of this curve.

Protocol 2: Checkerboard Titration to Optimize Concentration and Incubation Time

Objective: To simultaneously determine the optimal concentration of this compound and the optimal incubation time.

Methodology:

  • Seed the optimal number of cells (determined in Protocol 1) in a sufficient number of 96-well plates.

  • Prepare serial dilutions of your this compound stock solution. A common approach is a 2-fold or 3-fold dilution series.

  • Add the different concentrations of this compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • At each time point, perform the viability assay on one of the plates.

  • Calculate the percentage of cell viability for each concentration at each time point relative to the untreated control.

  • Plot the dose-response curves for each incubation time. The optimal combination will be the one that gives a clear dose-dependent effect with a well-defined IC50 value.

Visualizing Experimental Workflows

Workflow for Optimizing this compound Bioassays

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Validation prep_cells Prepare Healthy Cells (Logarithmic Growth Phase) cell_density Determine Optimal Cell Seeding Density prep_cells->cell_density prep_compound Prepare this compound Stock Solution (in DMSO) checkerboard Perform Checkerboard Titration (Concentration vs. Time) prep_compound->checkerboard plot_density Plot Absorbance vs. Cell Number cell_density->plot_density plot_dose_response Plot Dose-Response Curves for each Time Point checkerboard->plot_dose_response select_density Select Density in Linear Range plot_density->select_density select_density->checkerboard determine_ic50 Determine IC50 Values plot_dose_response->determine_ic50 confirm_optim Confirm Optimal Conditions in Independent Experiments determine_ic50->confirm_optim

Caption: Workflow for optimizing this compound bioassays.

Troubleshooting Decision Tree

G start Inconsistent or Unexpected Results check_controls Are Controls (Vehicle, Untreated) Behaving as Expected? start->check_controls no_controls Troubleshoot Basic Assay Parameters (e.g., Cell Health, Reagent Integrity) check_controls->no_controls No yes_controls Proceed to Specific Troubleshooting check_controls->yes_controls Yes check_variability High Variability Between Replicates? yes_variability Review Cell Seeding and Pipetting Technique check_variability->yes_variability Yes no_variability Proceed to Signal Troubleshooting check_variability->no_variability No check_signal Low or No Signal? yes_signal Increase Concentration Range and/or Incubation Time. Check Compound Stability. check_signal->yes_signal Yes no_signal Check for High Background or Off-Target Effects check_signal->no_signal No yes_controls->check_variability no_variability->check_signal

Caption: Troubleshooting decision tree for this compound bioassays.

References

Technical Support Center: Purification of Crude 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenazinamine. This guide is designed for researchers, scientists, and drug development professionals who are working with phenazine derivatives and require robust, field-proven methods for obtaining high-purity material. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The synthesis of phenazine scaffolds, often accomplished through methods like the Wohl-Aue reaction, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials, reagents, and side-products such as azoxy compounds, azo compounds, and various diphenylamine derivatives.[1][3][4] The successful isolation of pure this compound is critical for subsequent applications, from biological screening to materials science.

This document provides a structured approach to purification, including a troubleshooting guide for common issues, frequently asked questions, detailed experimental protocols, and a logical workflow for selecting the appropriate technique.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. The solutions provided are based on fundamental principles of organic chemistry and extensive laboratory experience.

Problem Potential Cause(s) Suggested Solution(s) & Scientific Rationale
Low or No Crystal Formation During Recrystallization 1. Excessive Solvent: Too much solvent was used, keeping the compound in solution even at low temperatures. 2. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even when cold. 3. Solution Cooled Too Rapidly: Fast cooling can lead to oiling out or the formation of an amorphous solid instead of a crystalline lattice.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. The goal is to reach the saturation point at a higher temperature.[5] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a "seed" crystal of pure product.[6] 3. Utilize an Anti-Solvent: If the product is soluble in a non-polar solvent, slowly add a polar anti-solvent (in which the product is insoluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[7] 4. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This provides the necessary time for ordered crystal lattice formation.[6]
Product "Oils Out" Instead of Crystallizing 1. Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture below the temperature of the crystallization solvent. 2. High Compound Concentration: The solution is supersaturated to a degree that precipitation occurs faster than crystallization.1. Re-dissolve and Dilute: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[5] This lowers the concentration and may raise the temperature at which saturation occurs. 2. Change Solvents: Select a lower-boiling point solvent for the recrystallization to ensure the solution temperature stays below the melting point of your product.
Persistent Color in Final Product After Recrystallization Highly Polar, Colored Impurities: These impurities may have similar solubility profiles to the product or are trapped within the crystal lattice.1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Charcoal adsorbs large, flat, polar molecules, which are often responsible for color. Do not add charcoal to a boiling solution to avoid violent bumping. 2. Column Chromatography: If color persists, the impurities may be too similar to the product for effective removal by recrystallization. Flash column chromatography is the next logical step.[8]
Poor Separation / Tailing on Silica Gel Column 1. Acid-Base Interaction: The basic amine functional group in this compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] 2. Incorrect Mobile Phase Polarity: The eluent is either too polar (all compounds elute together) or not polar enough (compounds stick to the column).1. Deactivate Silica: Add a competing base, such as 0.5-2% triethylamine (TEA), to the mobile phase.[10] The TEA will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute symmetrically.[9] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a dedicated amine-functionalized silica column for better results.[9] 3. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3 for optimal separation on the column.[11]
Product Cannot Be Found After Workup/Extraction Product is Water-Soluble: The amine group may have been protonated during an acidic wash, forming a salt that is soluble in the aqueous layer.1. Check the Aqueous Layer: Before discarding any aqueous layers, test them with TLC. 2. Basify and Re-extract: If the product is in the aqueous layer, add a base (e.g., NaHCO₃ or NaOH solution) to deprotonate the amine, making it neutral and organic-soluble again. Re-extract with an organic solvent like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound? The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[5][6] Phenazine derivatives generally show good solubility in organic solvents like ethanol, acetone, and chloroform, and are sparingly soluble in water.[12]

  • Experimental Approach: Start with small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone). Observe solubility at room temperature and then upon heating.[5] A good solvent will dissolve the compound completely when hot but show significant crystal formation upon cooling.

Q2: My this compound was synthesized via the Wohl-Aue reaction. What are the most likely impurities I need to remove? The Wohl-Aue reaction involves the base-promoted condensation of a nitroarene and an aniline.[1] This reaction is known to suffer from low yields and the formation of side products.[1] Common impurities include unreacted starting materials, azoxy compounds, azo compounds, and various diphenylamine derivatives formed from alternative reaction pathways.[3][4] These impurities often have different polarities and chromatographic behaviors than the desired phenazine product, making chromatographic purification an effective strategy.

Q3: As this compound is a basic amine, are there special considerations for silica gel chromatography? Yes, absolutely. The primary issue is the interaction between the basic amine and the acidic surface of the silica gel.[9] This interaction can lead to significant peak tailing, irreversible adsorption (lower yield), and even degradation of the product on the column.[9] To counteract this, it is standard practice to add a small amount of a volatile base, like triethylamine (0.5-2%), to your eluent.[10] This "deactivates" the acidic sites on the silica, leading to sharper peaks and better recovery.[9]

Q4: How can I effectively remove a dark, tarry, baseline impurity that won't move on TLC? These are typically highly polar or polymeric materials.

  • Filtration through a Silica Plug: A quick and effective method is to dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate) and pass it through a short column ("plug") of silica gel.[10] The less polar product will elute quickly with the solvent, while the highly polar "baseline" impurities will remain strongly adsorbed at the top of the silica. This can serve as a pre-purification step before a more careful recrystallization or a full chromatographic separation.

Q5: What analytical techniques should I use to confirm the purity of my final this compound product? A single technique is often insufficient. A combination of methods is recommended:

  • Thin Layer Chromatography (TLC): A quick check to see if there is a single spot in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to known impurities or starting materials is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a standard single-solvent recrystallization procedure. Ethanol is often a suitable solvent for phenazine derivatives.[14]

Methodology:

  • Solvent Selection: Confirm that ethanol is a suitable solvent via a small-scale test as described in the FAQs.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating on a hot plate, swirling continuously, until the solid just dissolves.[5] Avoid adding excess solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.

Protocol 2: Flash Column Chromatography

This protocol is for purifying this compound using a silica gel column, incorporating triethylamine to prevent tailing.

Methodology:

  • Solvent System Selection: Using TLC, identify a mobile phase (eluent) that provides an Rf value of ~0.2-0.3 for this compound. A common starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine (TEA) to this mixture.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10]

    • Carefully add the sample to the top of the column. Add a protective layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes. Monitor the separation by periodically checking the fractions with TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Purification Workflow

The choice of purification technique is a critical decision based on the characteristics of the crude product. The following flowchart provides a logical decision-making process.

Purification_Workflow start Crude this compound Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_volatile Is the product thermally stable & volatile? is_volatile->recrystallize No sublime Sublimation is_volatile->sublime Yes is_pure_recrys Is the product pure after recrystallization? recrystallize->is_pure_recrys is_pure_sublime Is the product pure after sublimation? sublime->is_pure_sublime final_product Pure this compound column_chrom->final_product is_pure_recrys->column_chrom No is_pure_recrys->final_product Yes is_pure_sublime->column_chrom No is_pure_sublime->final_product Yes sub_path->is_volatile Alternative for Solids

Caption: Decision workflow for selecting a purification technique.

References

Minimizing off-target effects of 1-Phenazinamine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cell Culture Experiments

Welcome to the technical support resource for researchers utilizing 1-Phenazinamine. As Senior Application Scientists, we understand that the integrity of your research hinges on the precise understanding and control of your experimental variables. This compound, like many potent, redox-active small molecules, presents a significant challenge: distinguishing its specific, on-target biological effects from non-specific, off-target consequences.

This guide is designed to provide you with the foundational knowledge, experimental frameworks, and troubleshooting advice necessary to confidently navigate these challenges. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific literature.

Section 1: Foundational Knowledge - Understanding this compound's Profile

This section addresses the most common initial questions regarding the compound's behavior in a biological system.

Q1: What is this compound and what is its core mechanism of action?

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Many phenazine derivatives are known for their broad-spectrum biological activities, including anticancer and antimicrobial properties.[1][2] The primary mechanism for many phenazines is their ability to act as redox-cycling agents.[3]

Inside the cell, this compound can accept electrons from cellular reductants (like NADH or NADPH). It is then re-oxidized by molecular oxygen, creating a futile cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][4][5] This ROS production is often central to its therapeutic effect (e.g., inducing apoptosis in cancer cells) but is also a primary source of off-target toxicity.[4][5]

cluster_cell Cell Interior cluster_effects Cellular Effects PZ This compound PZ_Reduced Reduced Phenazinamine PZ->PZ_Reduced Accepts e- Reductants Cellular Reductants (e.g., NADPH) PZ_Reduced->PZ Re-oxidized O2 Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) O2->ROS Reduced to OnTarget On-Target Effect (e.g., Pathway Modulation) ROS->OnTarget OffTarget Off-Target Effects (Oxidative Stress, General Cytotoxicity) ROS->OffTarget

Caption: Core mechanism of this compound leading to on- and off-target effects.

Q2: Why is the solubility and stability of this compound so critical for my experiments?

Inconsistent results often trace back to issues with compound solubility and stability. Phenazine derivatives are typically hydrophobic, showing poor solubility in aqueous cell culture media but better solubility in organic solvents like DMSO.[6]

  • Precipitation: If the compound precipitates out of the media, its effective concentration is unknown and significantly lower than intended, leading to a loss of efficacy and high variability.

  • Stability: The compound may degrade in the aqueous, pH-neutral environment of cell culture media over the course of a multi-day experiment.[7] This degradation can lead to a decrease in the active compound's concentration over time and the potential for degradation products to have their own biological effects.[7]

Best Practice: Always prepare fresh working dilutions of this compound from a concentrated stock in a suitable solvent (e.g., DMSO) for each experiment. Visually inspect for precipitation after dilution into media.

Parameter Consideration Recommendation
Solvent Phenazines are generally more soluble in organic solvents.[6]Use 100% DMSO for high-concentration stock solutions (e.g., 10-50 mM).
Final Solvent % High concentrations of DMSO (>0.5%) can be toxic to cells.Keep the final concentration of DMSO in your cell culture media below 0.1% and ensure it is consistent across all wells, including vehicle controls.
Stability in Media Compound may degrade or bind to serum proteins over time.[7]Perform a stability test by incubating this compound in your complete media for the duration of your experiment (e.g., 72 hours) and measuring its concentration via HPLC or LC-MS.[7]
Visual Check Precipitation is a common issue with hydrophobic compounds.After diluting into media, let the solution sit for 15-30 minutes and inspect for any visible precipitate before adding to cells.
Section 2: Proactive Experimental Design

A well-designed experiment is the most effective tool for minimizing and identifying off-target effects.

Q3: How do I determine the optimal working concentration and avoid excessive toxicity?

Using a concentration that is too high is the most common cause of overwhelming off-target cytotoxicity. The goal is to find the lowest concentration that produces the desired on-target effect. This is achieved by performing a dose-response curve.

Protocol: Determining IC50 using an MTT Assay

This protocol establishes the concentration at which this compound inhibits cell viability by 50% (IC50), providing a critical benchmark for selecting concentrations for mechanistic studies.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical starting concentration might be 100 µM, diluted down over 8-12 points. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Interpretation: For mechanistic studies, use concentrations at or below the IC50. Concentrations significantly above the IC50 are more likely to induce off-target effects.[5][8]

Q4: What experimental controls are absolutely essential?

Controls are non-negotiable for interpreting your data correctly. Without them, it is impossible to attribute an observed effect to the specific action of your compound.

cluster_workflow Experimental Design Workflow cluster_controls 3. Set Up Essential Controls Start Start: Hypothesis on Target X DoseResponse 1. Dose-Response Curve (e.g., MTT Assay) Start->DoseResponse SelectConc 2. Select Concentrations (e.g., IC50, 0.5x IC50) DoseResponse->SelectConc Vehicle Vehicle Control (e.g., 0.1% DMSO) SelectConc->Vehicle Positive Positive Control (Known Activator/Inhibitor of Target X) SelectConc->Positive Negative Negative Control (Inactive Structural Analog, if available) SelectConc->Negative Experiment 4. Run Primary Experiment (Measure Phenotype) Analysis 5. Analyze Data Experiment->Analysis

Caption: A robust experimental workflow incorporating essential controls.

  • Vehicle Control: This is the most critical control. It consists of the vehicle (e.g., DMSO) used to dissolve the this compound, diluted to the same final concentration in the media as your treated samples. This allows you to subtract any effects of the solvent itself.

  • Positive Control: A known compound or treatment (e.g., another drug, a specific cytokine) that is expected to produce the same phenotype you are measuring. This confirms that your assay system is working correctly.

  • Negative/Inactive Control: If available, a structurally similar but biologically inactive analog of this compound is invaluable. If this compound does not produce the phenotype, it strengthens the argument that the observed activity is specific to the chemical structure of this compound.

Q5: How can I specifically test for and mitigate ROS-mediated off-target effects?

Since ROS generation is a primary mechanism of phenazines, it's crucial to determine if your observed phenotype is a specific downstream consequence of your intended target or simply a result of generalized oxidative stress.[4][5]

The Antioxidant Rescue Experiment:

The most common strategy is to co-treat cells with this compound and a broad-spectrum antioxidant, such as N-acetylcysteine (NAC).

  • Logic: If the biological effect of this compound is completely blocked or "rescued" by the presence of NAC, it strongly suggests that the effect is mediated by ROS. If the effect persists despite the presence of NAC, it is more likely to be independent of ROS and potentially closer to the specific on-target activity.

  • Protocol:

    • Determine the optimal, non-toxic concentration of NAC for your cell line (typically 1-5 mM).

    • Set up four experimental groups:

      • Vehicle Control

      • This compound alone

      • NAC alone

      • This compound + NAC (pre-treat with NAC for 1-2 hours before adding this compound).

    • Measure your biological endpoint. A reversal of the effect in the co-treated group points to an ROS-dependent mechanism.

Section 3: Troubleshooting Guide
Symptom Potential Cause(s) Recommended Solution(s)
High variability between replicate wells or experiments. 1. Compound Precipitation: Inconsistent amount of soluble compound.[6] 2. Inconsistent Cell Seeding: Different cell numbers per well. 3. Cell Health/Passage Number: Cells are unhealthy, or high-passage cells have drifted phenotypically.[9]1. Prepare fresh dilutions for each experiment. Visually inspect for precipitates. Consider a brief sonication of the stock solution. 2. Use a multichannel pipette for seeding, ensure a single-cell suspension, and avoid using the outer wells of the plate.[10] 3. Use cells from a consistent, low passage number. Regularly check for mycoplasma contamination.
Unexpectedly high levels of cell death, even at low concentrations. 1. Cell Line Sensitivity: The specific cell line may be highly sensitive to oxidative stress.[8] 2. Media Instability: The compound may be reacting with components in the media (e.g., cysteine, iron) to produce more toxic byproducts.[11] 3. Solvent Toxicity: Final DMSO concentration may be too high.1. Perform a full dose-response curve starting from very low (nanomolar) concentrations. 2. Test the compound's effect in a simpler basal medium (e.g., DMEM) vs. your complex complete medium to see if components are interacting. 3. Re-calculate your dilutions to ensure the final DMSO concentration is <0.1%.
The observed phenotype does not match the expected on-target effect. 1. The effect is off-target: The compound may be hitting one or more unintended proteins.[12] 2. ROS-mediated effect: The phenotype is a general response to oxidative stress, not a specific pathway modulation. 3. Incorrect Hypothesis: The assumed "on-target" protein is not actually responsible for the phenotype.[12]1. Proceed to advanced validation strategies (Section 4). 2. Perform an antioxidant rescue experiment (see Q5). Measure ROS production directly using a probe like DCFH-DA. 3. Use genetic methods (e.g., siRNA/CRISPR) to validate the target's role in the phenotype (see Q6).
Section 4: Advanced On-Target Validation Strategies

If your initial experiments suggest a specific on-target effect, rigorous validation is required to make a definitive claim. The goal is to demonstrate that the modulation of a specific protein target is both necessary and sufficient for the observed phenotype.

Q6: How can I prove my observed phenotype is due to the intended on-target effect and not an off-target interaction?

This requires an orthogonal approach, using methods that are mechanistically independent of your small molecule inhibitor to validate the target.

cluster_validation On-Target Validation Logic cluster_genetic Genetic Validation cluster_pharma Pharmacological Validation cluster_rescue Rescue Experiment Phenotype Observed Phenotype (with this compound) siRNA Knockdown Target X (siRNA/shRNA) Phenotype->siRNA CRISPR Knockout Target X (CRISPR) Phenotype->CRISPR Analog Use Structurally Different Inhibitor of Target X Phenotype->Analog Result1 Does genetic knockdown/out replicate the phenotype? siRNA->Result1 CRISPR->Result1 Result2 Does the other inhibitor replicate the phenotype? Analog->Result2 Rescue Re-express mutated, drug-resistant Target X in knockout cells Result3 Does re-expression rescue the phenotype? Rescue->Result3 Result1->Result2 Yes OffTargetConclusion Likely Off-Target Effect Result1->OffTargetConclusion No Result2->Rescue Yes Result2->OffTargetConclusion No Conclusion High Confidence On-Target Effect Result3->Conclusion Yes Result3->OffTargetConclusion No

Caption: A logical workflow for validating a suspected on-target drug effect.

  • Genetic Validation (Target Necessity): Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your putative target protein. If reducing the target protein level phenocopies the effect of this compound, it demonstrates that the target is necessary for the phenotype.[12]

  • Orthogonal Pharmacological Validation: Use a different small molecule inhibitor of the same target, preferably from a different chemical class. If this second inhibitor produces the same biological effect, it reduces the likelihood that the phenotype is due to a chemical artifact unique to the phenazine scaffold.

  • Rescue Experiments (Target Sufficiency): This is the gold standard. In a cell line where the target has been knocked out (e.g., via CRISPR), re-introduce a version of the target protein that has been mutated to be resistant to this compound. If the addition of this compound fails to produce the phenotype in these "rescued" cells, it provides the strongest evidence for a direct on-target mechanism.

By employing these rigorous design and validation principles, you can significantly increase the confidence and reproducibility of your findings when working with this compound.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in 1-Phenazinamine Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Phenazinamine fluorescent assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during experimental workflows. Our goal is to empower you with the scientific understanding and practical solutions needed to enhance the signal-to-noise ratio and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound fluorescence?

A1: this compound is a derivative of phenazine. The fluorescence of phenazine derivatives is attributed to the π–π* electronic transitions in their aromatic structure.[1] Unlike the parent phenazine molecule, which is non-fluorescent due to its lowest singlet excited state being of the n–π* type, the introduction of an amino group at the 1-position in this compound modifies the electronic structure, making the lowest excited singlet state a 1(π–π*). This transition allows for efficient fluorescence emission.[1] The fluorescence properties can be influenced by interactions such as hydrogen bonding and protonation at the ring nitrogens, which can sometimes lead to a decrease in fluorescence yield.[1]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The exact excitation and emission maxima for this compound can be influenced by the solvent environment and pH. As a general starting point, it is recommended to perform a spectral scan to determine the optimal wavelengths in your specific assay buffer. Typically, for phenazine derivatives, excitation is in the UV-A to blue region of the spectrum, with emission in the green to yellow region. For example, some phenazine-based sensors are excited around 410 nm and emit around 634 nm.[2]

Q3: How does pH affect the fluorescence of this compound?

A3: The pH of the assay buffer can significantly impact the fluorescence intensity of this compound. Changes in pH can alter the protonation state of the phenazine ring nitrogens and the amino group.[1] This can affect the electronic structure and, consequently, the fluorescence quantum yield. For many fluorescent dyes, intensity increases as the pH moves from acidic to basic, often stabilizing at a certain pH value.[3] It is crucial to empirically determine and maintain a stable pH for your assay to ensure reproducible results. For some fluorescent probes, the intensity can increase significantly as the pH rises from around 6.9 to 8.4, after which it may plateau.[3]

Q4: What are common causes of fluorescence quenching with this compound?

A4: Fluorescence quenching of phenazine derivatives can occur through several mechanisms:

  • Photoinduced Electron Transfer (PET): An electron is transferred from a donor part of a molecule to the phenazine fluorophore, which quenches its fluorescence.[4]

  • Intramolecular Charge Transfer (ICT): In polar solvents, some phenazine sensors can exhibit an ICT process that leads to fluorescence quenching.[4]

  • Analyte Interaction: Specific analytes can quench fluorescence. For instance, guanine residues in nucleic acids have been shown to quench the fluorescence of certain phenazine derivatives.[5]

  • Compound Interference: Small molecules in screening libraries can absorb light at the excitation or emission wavelengths, leading to a decrease in the measured signal.[6][7]

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A high signal-to-noise (S/N) ratio is critical for the sensitivity and reliability of any fluorescent assay.[8][9] This section provides a structured approach to diagnosing and resolving common issues that can compromise your S/N ratio in this compound assays.

Issue 1: High Background Fluorescence

High background fluorescence can significantly reduce the S/N ratio by masking the specific signal from your analyte of interest.

Potential Causes & Solutions
Potential CauseTroubleshooting StepsExpected Outcome
Autofluorescence from Assay Components 1. Analyze Individual Components: Measure the fluorescence of your buffer, solvents, and any other additives individually at the assay's excitation and emission wavelengths. 2. Use High-Purity Reagents: Switch to high-purity, analytical-grade solvents and reagents to minimize fluorescent contaminants. 3. Media Interference: In cell-based assays, culture media components can be a source of autofluorescence. Run a blank with just the culture medium to assess its contribution.[10][11]A significant reduction in the fluorescence of your negative control (blank) samples.
Contaminated Plates or Cuvettes 1. Use Appropriate Labware: For fluorescence assays, use black microplates with clear bottoms to minimize well-to-well crosstalk and background fluorescence.[12] 2. Thorough Cleaning: If using reusable cuvettes, ensure they are meticulously cleaned with appropriate solvents to remove any residual fluorescent material. Acid-washing glassware can be effective.[11]A lower and more consistent baseline fluorescence across your assay plate.
Light Scatter 1. Check Instrument Settings: Ensure your fluorometer's optical components are clean and properly aligned. 2. Filter Optimization: Use high-quality bandpass filters to narrow the excitation and emission wavelengths, reducing the detection of scattered light.A decrease in the background signal, particularly in wells containing only buffer.
Experimental Protocol: Blank and Component Analysis
  • Prepare a series of wells or cuvettes containing each individual component of your assay (e.g., buffer, solvent, media, this compound in buffer).

  • Include a "complete blank" sample containing all assay components except the analyte of interest.

  • Measure the fluorescence of each sample at the designated excitation and emission wavelengths.

  • Identify any components contributing significantly to the background fluorescence and seek higher purity alternatives.

Issue 2: Low Signal Intensity

A weak fluorescent signal can be as detrimental as high background, making it difficult to distinguish from noise.

Potential Causes & Solutions
Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal Assay Conditions 1. pH Optimization: Perform a pH titration of your assay buffer to identify the pH that yields the highest fluorescence intensity for this compound. The fluorescence of some dyes can increase substantially with a rise in pH from 6.9 to 8.4.[13][3] 2. Concentration Optimization: Titrate the concentration of this compound to find the optimal balance between signal intensity and background.A significant increase in the fluorescence signal of your positive control samples.
Photobleaching 1. Minimize Light Exposure: Protect your samples and stock solutions from ambient light.[14][15][16][17] Use amber vials or wrap containers in foil. 2. Reduce Excitation Intensity: If your instrument allows, reduce the intensity of the excitation light or the exposure time during measurement. 3. Incorporate Photostabilizers: In some cases, the addition of antifade reagents or antioxidants to the assay buffer can reduce photobleaching.A more stable fluorescent signal over time, especially during kinetic reads.
Incorrect Wavelength Settings 1. Perform a Spectral Scan: Use a spectrophotometer or plate reader with spectral scanning capabilities to determine the precise excitation and emission maxima of this compound in your assay buffer.Alignment of your instrument's wavelength settings with the true spectral properties of your probe, maximizing signal detection.

Workflow for Optimizing Assay Conditions

Assay_Optimization_Workflow start Start Optimization spectral_scan Spectral Scan start->spectral_scan Determine λex/λem ph_opt pH Titration conc_opt Concentration Titration ph_opt->conc_opt Use Optimal pH final_protocol Optimized Protocol conc_opt->final_protocol Define Final Concentrations spectral_scan->ph_opt Use Optimal λ

Caption: Workflow for optimizing this compound assay conditions.

Issue 3: High Signal Variability

Inconsistent results between replicate wells or experiments can undermine the statistical power of your findings.

Potential Causes & Solutions
Potential CauseTroubleshooting StepsExpected Outcome
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Consistent Technique: Use a consistent pipetting technique, including pre-wetting tips and consistent dispensing speed.Reduced coefficient of variation (CV) between replicate wells.
Temperature Fluctuations 1. Pre-equilibrate Reagents: Allow all reagents and plates to reach the same temperature before starting the assay.[12] 2. Use a Temperature-Controlled Reader: If possible, use a plate reader with temperature control to maintain a stable environment during measurement.Improved reproducibility between experiments performed on different days.
Edge Effects in Microplates 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for samples, as they are more susceptible to evaporation and temperature gradients. Fill these wells with buffer or media instead.[12] 2. Use a Lid or Seal: Keep the plate covered with a lid or an adhesive seal to minimize evaporation.More uniform signal intensity across the plate, reducing position-dependent variability.

Diagram of Common Assay Interferences

Assay_Interferences cluster_noise Sources of Noise assay This compound Assay Signal autofluorescence Autofluorescence autofluorescence->assay Increases Background quenching Quenching quenching->assay Decreases Signal photobleaching Photobleaching photobleaching->assay Decreases Signal scatter Light Scatter scatter->assay Increases Background variability Experimental Variability variability->assay Reduces Precision

Caption: Factors that can negatively impact the signal-to-noise ratio.

By systematically addressing these potential issues, you can significantly enhance the quality and reliability of your this compound fluorescent assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Phenazinamine and Other Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] These molecules, produced by a variety of microorganisms, form the basis for numerous natural and synthetic compounds with potential applications in medicine and agriculture.[1][2][3] This guide provides a comparative analysis of the efficacy of 1-Phenazinamine and other notable phenazine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Introduction to Phenazines: A Scaffold of Versatility

The core structure of phenazines, a dibenzo-annulated pyrazine ring, serves as a versatile scaffold for a wide array of functional group substitutions.[1][3] These substitutions dramatically influence the physicochemical properties and biological activities of the resulting derivatives, leading to a vast chemical space with diverse therapeutic potential.[1][2] Phenazines have been investigated for their antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[1][2][4]

Comparative Efficacy in Oncology

The anticancer activity of phenazine derivatives is a major area of research, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][2][5]

This compound and its Analogs

While direct and extensive comparative studies on this compound are not abundantly available in the provided literature, research on closely related aminophenazines, such as 2-phenazinamine derivatives, offers valuable insights. A study on novel 2-phenazinamine derivatives revealed significant anticancer activity.[5] For instance, 2-chloro-N-(phenazin-2-yl)benzamide (a derivative of 2-phenazinamine) exhibited a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cell lines, comparable to the well-established chemotherapeutic agent cisplatin.[5] Notably, this compound showed low to no toxicity against non-cancerous 293T cells, suggesting a degree of selectivity.[5] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis.[5]

Other Notable Anticancer Phenazine Derivatives

A diverse range of other phenazine derivatives has shown promising anticancer activities. Benzo[a]phenazine derivatives, for example, have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair.[6] These compounds induced apoptosis in HL-60 cells and exhibited good antiproliferative activity against HeLa, A549, MCF-7, and HL-60 cancer cell lines, with IC50 values in the 1–10 μM range.[6]

Furthermore, phenazine-1-carboxamides have been investigated as potential antitumor agents.[7] The cytotoxicity of these compounds was found to correlate with the electron-withdrawing power of the substituent group, with 9-substituted compounds being the most active.[7] One derivative, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, demonstrated significant activity against Lewis lung carcinoma in mice.[7]

Some phenazine analogues have also been identified as inhibitors of thioredoxin reductase I (TrxR1), an enzyme often overexpressed in cancer cells.[8]

Table 1: Comparative in vitro Anticancer Activity of Selected Phenazine Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueSource
2-chloro-N-(phenazin-2-yl)benzamideK562, HepG2Comparable to Cisplatin[5]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601–10 μM[6]
Methyl-7-carbamoyl-phenazine-1-carboxamideMDA-MB-23148.63 ± 28.96 μg/mL[9]
7-hydroxyphenazine-1-carboxamideMDA-MB-231Lower than the above[9]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP)HCT11627.82 µg/mL[10]

Comparative Efficacy in Antimicrobial Applications

Phenazine derivatives are well-known for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[11][12]

This compound and Related Compounds

While specific data on the antimicrobial activity of this compound is not detailed in the provided results, phenazine-1-carboxylic acid (PCA) and its amides, which are structurally related, have been shown to inhibit the growth of Gram-positive bacteria such as Micrococcus sp., Erysipelothrix rhusiopathiae, and Staphylococcus aureus.[13] The proposed mechanism for these amides involves the inhibition of RNA synthesis by forming a stable complex with DNA-dependent RNA polymerase.[13]

Halogenated Phenazines and Other Derivatives

Halogenation of the phenazine core has been shown to significantly enhance antibacterial activity.[1][14] For instance, synthetic halogenated phenazines have demonstrated potent activity against S. aureus and are capable of eradicating bacterial biofilms.[1][14] Specifically, 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide was highly active against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL.[11] Another derivative, 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide, showed good activity against both MRSA and E. coli (MIC = 32 μg/mL for both).[11]

Phenazine-1-carboxylic acid itself has been developed as a commercial biopesticide, highlighting its effectiveness in controlling agricultural pathogens.[1]

Table 2: Comparative in vitro Antimicrobial Activity of Selected Phenazine Derivatives

Compound/DerivativeTarget OrganismMIC ValueSource
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamideMRSA16 μg/mL[11]
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamideMRSA, E. coli32 μg/mL[11]
Halogenated Phenazine (HP 29)Bacteria0.08 μM[1]
PyocyaninS. aureus50 μM[14]
Phenazine-1-carboxylic acid derivatives (with amino-acid esters)FungiEC50: 5.35 to 8.85 μg/mL[2]

Anti-Inflammatory Potential of Phenazine Derivatives

Recent studies have also explored the anti-inflammatory properties of phenazine derivatives. Certain phenazines isolated from a lichen-associated Streptomyces species exhibited significant antineuroinflammatory activity.[15] One particular derivative was found to inhibit the release of proinflammatory cytokines (IL-6, TNF-α, and PGE2) and reduce oxidative stress in LPS-induced microglia cells by modulating the NF-κB/Nrf2 signaling pathways.[15]

Saphenic acid and its derivatives have also demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 cells, with the activity being influenced by the presence of a carboxylic acid at the C-1 position and a simple functional group at the C-6 position.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities of phenazine derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenazine derivatives on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., K562, HepG2, MCF7) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Dissolve the phenazine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Prepare a series of dilutions of the compounds in the cell culture medium.

3. Cell Seeding and Treatment:

  • Seed the cells into 96-well plates at a predetermined density.
  • After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the phenazine derivatives.
  • Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

4. MTT Assay:

  • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 4 hours.
  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance at a specific wavelength using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of phenazine derivatives against microbial strains.

1. Inoculum Preparation:

  • Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

2. Compound Preparation:

  • Prepare serial twofold dilutions of the phenazine derivatives in a 96-well microtiter plate using an appropriate broth medium.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.
  • Include a growth control (no compound) and a sterility control (no bacteria).
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

4. MIC Determination:

  • Visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of Phenazine Derivatives dissolution Dissolution in Appropriate Solvent synthesis->dissolution dilution Serial Dilutions dissolution->dilution treatment Treatment with Derivatives dilution->treatment cell_culture Cell Culture/ Microbial Growth cell_culture->treatment incubation Incubation treatment->incubation assay Biological Assay (e.g., MTT, MIC) incubation->assay data_collection Data Collection (e.g., Absorbance) assay->data_collection calculation Calculation of Efficacy Metrics (IC50, MIC) data_collection->calculation comparison Comparative Analysis calculation->comparison

Caption: A generalized workflow for the synthesis, in vitro testing, and data analysis of phenazine derivatives.

signaling_pathway LPS LPS Microglia Microglia Cell LPS->Microglia activates NFkB NF-κB Microglia->NFkB activates OxidativeStress Oxidative Stress Microglia->OxidativeStress increases Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces Nrf2 Nrf2 Nrf2->OxidativeStress reduces Phenazine Phenazine Derivative Phenazine->NFkB inhibits Phenazine->Nrf2 activates

Caption: Proposed anti-neuroinflammatory mechanism of action for certain phenazine derivatives.

Conclusion

The phenazine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. While direct comparative efficacy data for this compound is limited in the current literature, the extensive research on related aminophenazines and other derivatives underscores the therapeutic potential of this compound class. Structure-activity relationship studies consistently demonstrate that modifications to the phenazine core can significantly enhance potency and selectivity against various cancer cell lines and microbial pathogens. Future research should focus on systematic comparative studies to fully elucidate the therapeutic potential of this compound and to guide the rational design of next-generation phenazine-based drugs.

References

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 1-Phenazinamine in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of 1-Phenazinamine across various cancer cell lines. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating study design. We will explore the necessary comparisons with established chemotherapeutic agents and present the data in a clear, comparative format.

Introduction: The Therapeutic Potential of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which are produced by microorganisms.[1] This structural family has garnered significant interest in oncology due to the diverse biological activities exhibited by its members, including antitumor properties.[1] this compound, a derivative of this class, presents a promising scaffold for anticancer drug development. Preliminary studies on related phenazine compounds have indicated mechanisms of action that include the induction of apoptosis and cell cycle arrest.[1][2] Some phenazine derivatives have also been shown to inhibit topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.[3][4]

This guide outlines a systematic in vitro approach to not only quantify the cytotoxic effects of this compound but also to elucidate its underlying mechanisms of action. To establish a clinically relevant context, its performance will be benchmarked against two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin.

Strategic Experimental Design: More Than Just Data Points

A robust validation study requires a thoughtfully designed experimental workflow. The choices of cell lines, controls, and assays are paramount to generating meaningful and reproducible data.

Rationale for Cell Line Selection

To assess the breadth of this compound's activity, a panel of cell lines representing diverse cancer types is essential. The selected cell lines should ideally encompass different tissue origins and molecular profiles. For this guide, we will consider:

  • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a common model for hormone-responsive breast cancer.

  • HepG2: A human hepatocellular carcinoma cell line. It is a well-differentiated line useful for studying liver cancer.

  • K562: A human chronic myelogenous leukemia cell line. This suspension cell line is a model for hematopoietic malignancies.

  • HCT116: A human colorectal carcinoma cell line. It is often used in studies of colon cancer and is known for its intact apoptotic machinery.

  • 293T: A human embryonic kidney cell line. While tumorigenic, it is often used as a non-cancer or "normal" control to assess the selectivity of a compound for cancer cells over non-malignant cells.[2]

The inclusion of a non-cancer cell line like 293T is crucial for evaluating the therapeutic index of this compound. A favorable compound will exhibit high potency against cancer cells while showing minimal toxicity to normal cells.[2]

The Importance of Benchmarking: Comparison with Standard Chemotherapeutics

To contextualize the anticancer activity of this compound, its efficacy must be compared to established clinical agents.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent, broad-spectrum anticancer drug. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[5][6][7][][9]

  • Cisplatin: A platinum-based drug, Cisplatin is another widely used chemotherapeutic. It forms cross-links with DNA, which disrupts DNA replication and triggers apoptosis.[10][11][12][13]

By comparing the effects of this compound to these standards, we can gauge its relative potency and potential for further development.

Experimental Workflow Diagram

The overall experimental approach is designed to first screen for cytotoxic activity and then to delve into the mechanistic details of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Cell Cultures (MCF-7, HepG2, K562, HCT116, 293T) B Treat with this compound, Doxorubicin, & Cisplatin (Dose-Response) A->B C MTT Assay (72h incubation) B->C D Determine IC50 Values C->D E Select Cell Lines & IC50 Concentrations D->E Inform Selection F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) E->H

Caption: Experimental workflow for validating anticancer activity.

Core Methodologies: Ensuring Scientific Integrity

The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing the anticancer activity of this compound.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Quantifying Apoptosis: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]

Protocol:

  • Cell Treatment: Treat cells with this compound and controls at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[19]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[20][21]

  • Incubation: Incubate the cells in the dark at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[19]

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23][24] This can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[25]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[22][25]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[26]

Investigating Molecular Mechanisms: Western Blotting

Western blotting is used to detect specific proteins in a sample.[27][28][29][30] This technique can be employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Key Protein Targets:

  • Apoptosis:

    • Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic)

    • Caspases: Cleaved Caspase-3 (executioner caspase) and Cleaved PARP (a substrate of cleaved Caspase-3)

  • Cell Cycle:

    • Cyclins and CDKs: Cyclin D1, CDK4, Cyclin B1, CDK1

    • Cell Cycle Inhibitors: p21, p27

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.[27][29]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[30]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[29]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[28][30]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[27][29]

  • Detection: Detect the protein bands using a chemiluminescent substrate.[30]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear and concise tables for easy comparison.

Cytotoxicity (IC50 Values)

Table 1: Comparative IC50 Values (µM) of this compound and Standard Drugs Across Different Cell Lines

Cell LineThis compoundDoxorubicinCisplatin
MCF-7DataDataData
HepG2DataDataData
K562DataDataData
HCT116DataDataData
293TDataDataData

Data to be populated from experimental results.

Apoptosis Induction

Table 2: Percentage of Apoptotic Cells in HCT116 Cells Following Treatment

Treatment (at IC50)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle ControlDataData
This compoundDataData
DoxorubicinDataData
CisplatinDataData

Data to be populated from experimental results.

Cell Cycle Distribution

Table 3: Cell Cycle Distribution (%) in HCT116 Cells Following Treatment

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataData
This compoundDataDataData
DoxorubicinDataDataData
CisplatinDataDataData

Data to be populated from experimental results.

Elucidating the Signaling Pathway

Based on the experimental data, a putative signaling pathway for this compound can be proposed. For instance, if the results show an increase in Bax, cleaved Caspase-3, and PARP, and a decrease in Bcl-2, it would suggest the involvement of the intrinsic apoptotic pathway.

G A This compound B Induces DNA Damage / Stress A->B C Upregulation of Bax B->C D Downregulation of Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Activation of Caspase-9 G->H I Activation of Caspase-3 H->I J Cleavage of PARP I->J K Apoptosis J->K

Caption: Putative intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of this compound's anticancer activity. By employing a diverse panel of cell lines, comparing its efficacy to established drugs, and dissecting its mechanism of action, researchers can build a strong foundation for further preclinical and clinical development.

Future studies should aim to confirm these in vitro findings in more complex models, such as 3D spheroids or in vivo animal models. Further investigation into the specific molecular targets of this compound will also be crucial for its optimization as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Phenazinamine-Based Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective and sensitive biosensors is paramount. In the realm of electrochemical biosensors, the choice of redox mediator is a critical determinant of performance. This guide provides an in-depth analysis of 1-phenazinamine as a redox mediator, with a core focus on the rigorous evaluation of its cross-reactivity – a crucial factor for ensuring analytical accuracy and reliability.

The Role of this compound in Electrochemical Biosensing

This compound belongs to the phenazine family of compounds, which are widely recognized for their excellent electrochemical properties.[1][2] In the context of biosensors, this compound acts as an efficient redox mediator, facilitating electron transfer between the biological recognition element (e.g., an enzyme) and the electrode surface. This electrocatalytic activity effectively lowers the overpotential required for the detection of various analytes, thereby enhancing the sensitivity and lowering the detection limit of the biosensor.[1]

The general mechanism involves the enzymatic reaction with the target analyte, which in turn reduces the oxidized form of this compound. The reduced this compound is then electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the analyte concentration.

Analyte Target Analyte Enzyme_ox Enzyme (Oxidized) Analyte->Enzyme_ox Enzymatic Reaction Enzyme_red Enzyme (Reduced) Enzyme_ox->Enzyme_red Phenazinamine_ox This compound (Oxidized) Enzyme_red->Phenazinamine_ox Electron Transfer Phenazinamine_red This compound (Reduced) Phenazinamine_ox->Phenazinamine_red Electrode Electrode Surface Phenazinamine_red->Electrode Electrochemical Oxidation Current Measurable Current Electrode->Current Generates

Caption: Signaling pathway of a this compound-based enzymatic biosensor.

The Critical Importance of Cross-Reactivity Studies

The reliability of any biosensor hinges on its ability to selectively detect the target analyte in a complex biological matrix. Biological fluids such as blood, serum, and urine contain a multitude of electroactive species that can potentially interfere with the sensor's signal, leading to inaccurate measurements.[3][4] Common interfering substances include ascorbic acid (vitamin C), uric acid, and acetaminophen, which can be oxidized at the electrode surface and generate a current that is indistinguishable from that of the target analyte.[4][5]

Therefore, rigorous cross-reactivity studies are not merely a validation step but a fundamental aspect of biosensor development. These studies are essential to:

  • Establish Selectivity: Quantify the sensor's response to potential interferents relative to its response to the target analyte.

  • Ensure Accuracy: Prevent false-positive or inflated readings in real-world applications.

  • Validate Reliability: Demonstrate the robustness of the biosensor in complex sample matrices.

A Comprehensive Protocol for Cross-Reactivity Assessment

This section outlines a detailed, step-by-step methodology for conducting a thorough cross-reactivity study of a this compound-based amperometric biosensor.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Analyte & Interferents) C Establish Baseline Current in Buffer A->C B Fabricate & Condition This compound Biosensor B->C D Introduce Target Analyte (Control) C->D F Introduce Interferent C->F E Record Amperometric Response D->E I Calculate % Cross-Reactivity E->I G Record Amperometric Response F->G H Repeat for all Interferents G->H G->I J Summarize in Table I->J

Caption: Workflow for a cross-reactivity study of an amperometric biosensor.

Experimental Protocols

Materials:

  • This compound-modified working electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of the target analyte (e.g., 100 mM glucose)

  • Stock solutions of potential interferents (e.g., 100 mM ascorbic acid, 100 mM uric acid, 100 mM acetaminophen) in PBS

Methodology:

  • Sensor Preparation and Conditioning:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS.

    • Apply a constant working potential (determined from cyclic voltammetry of the this compound-modified electrode) and allow the baseline current to stabilize.

  • Amperometric Measurement of the Target Analyte (Control):

    • Inject a specific concentration of the target analyte into the PBS solution to achieve a physiologically relevant concentration (e.g., 5 mM glucose).

    • Record the steady-state amperometric response. This serves as the 100% response value.

  • Amperometric Measurement of Interferents:

    • After the baseline has stabilized again, inject a high, yet physiologically plausible, concentration of a potential interferent (e.g., 0.1 mM ascorbic acid).

    • Record the steady-state amperometric response.

    • Thoroughly rinse the electrochemical cell and electrodes with deionized water and fresh PBS between each interferent test.

  • Repeat for all Interferents:

    • Repeat step 3 for each potential interfering substance.

  • Calculation of Percent Cross-Reactivity:

    • The percent cross-reactivity for each interferent is calculated using the following formula: % Cross-Reactivity = (Current from Interferent / Current from Target Analyte) * 100

Data Presentation and Interpretation

The results of the cross-reactivity study should be summarized in a clear and concise table to facilitate easy comparison.

CompoundConcentrationAmperometric Response (nA)% Cross-Reactivity
Target Analyte (Glucose) 5 mM500100%
Interferent 1 (Ascorbic Acid) 0.1 mM255%
Interferent 2 (Uric Acid) 0.1 mM153%
Interferent 3 (Acetaminophen) 0.1 mM102%
Interferent 4 (Galactose) 1 mM306%
Interferent 5 (Lactose) 1 mM51%

Interpretation: The hypothetical data above suggests that the this compound-based glucose biosensor exhibits high selectivity for glucose, with minimal interference from common electroactive species at physiological concentrations. A low percentage of cross-reactivity indicates a highly selective biosensor.

Comparative Analysis with Alternative Redox Mediators

To provide a comprehensive evaluation, it is essential to compare the performance of this compound-based biosensors with other commonly used redox mediators, such as Prussian blue and ferrocene derivatives.

FeatureThis compoundPrussian BlueFerrocene Derivatives
Operating Potential LowLowLow to Moderate
Electron Transfer Rate FastFastVery Fast
Stability GoodModerate (sensitive to pH and ions)Moderate (can be prone to leaching)
Selectivity (Cross-Reactivity) Generally GoodSusceptible to interference from reducing agentsCan be tailored, but may show interference
Synthesis & Modification Relatively straightforwardCan be complex to synthesize with uniform morphologyVersatile for chemical modification

Discussion:

  • This compound: Offers a good balance of low operating potential, good stability, and favorable electron transfer kinetics. Its inherent structure can be functionalized to further enhance selectivity.[1]

  • Prussian Blue: Known for its excellent electrocatalytic activity towards the reduction of hydrogen peroxide, allowing for very low operating potentials.[6][7] However, its stability can be a concern, and it can be susceptible to interference from other reducing agents.[6]

  • Ferrocene and its Derivatives: These are highly efficient redox mediators with very fast electron transfer rates.[8][9] The extensive possibilities for synthetic modification allow for the fine-tuning of their redox potential and selectivity. However, some ferrocene-based sensors have been reported to have stability issues, such as leaching from the electrode surface.[8][10]

Conclusion

This compound stands as a promising redox mediator for the development of highly sensitive and selective electrochemical biosensors. Its favorable electrochemical properties, coupled with the potential for chemical modification, make it a versatile platform for a wide range of analytical applications. However, as this guide has emphasized, the cornerstone of developing a reliable this compound-based biosensor lies in the rigorous and systematic evaluation of its cross-reactivity. By following the detailed protocols and comparative analysis presented herein, researchers can confidently assess the selectivity of their biosensors, ensuring the generation of accurate and trustworthy data in complex biological environments.

References

A Comparative Analysis of the Antimicrobial Spectrum of 1-Phenazinamine and its Derivatives Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antimicrobial spectrum of 1-phenazinamine and related phenazine compounds with established antibiotics. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to guide future research and development in antimicrobial agents.

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including species of Pseudomonas, Streptomyces, and Nocardiopsis.[1][2][3] These compounds are known for their distinctive colors and, more importantly, their broad range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][3] this compound and its derivatives represent a promising area of research for new therapeutic agents. This guide will compare their known antimicrobial activities against three well-established drugs: Penicillin, a cornerstone of Gram-positive bacterial treatment; Ciprofloxacin, a broad-spectrum synthetic antibiotic; and Amphotericin B, a potent antifungal agent.

Comparative Antimicrobial Spectrum

The efficacy of an antimicrobial agent is determined by its spectrum of activity and its minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[4][5] The following table summarizes the known antimicrobial spectrum of this compound and related phenazine compounds in comparison to our selected antibiotics.

Microorganism Type Test Organism This compound & Related Phenazines Penicillin Ciprofloxacin Amphotericin B
Gram-Positive Bacteria Staphylococcus aureusSusceptible[1][6]Susceptible (non-penicillinase producing strains)[7][8]Moderately Susceptible[9]Not Applicable
Streptococcus pneumoniaeData not widely availableSusceptible[10]Less Effective[9][11]Not Applicable
Erysipelothrix rhusiopathiaeSusceptible[6]Susceptible[10]Data not widely availableNot Applicable
Gram-Negative Bacteria Escherichia coliBiofilm Inhibition[1]Generally ResistantHighly Susceptible[9]Not Applicable
Pseudomonas aeruginosaBiofilm Inhibition[1]ResistantHighly Susceptible[11][12]Not Applicable
Fungi Candida albicansSusceptible[13][14][15]Not ApplicableNot ApplicableSusceptible[16][17]
Aspergillus nigerSusceptible[2]Not ApplicableNot ApplicableSusceptible[16][17]
Fusarium oxysporumSusceptible[2][14]Not ApplicableNot ApplicableSusceptible[16]

Mechanistic Insights:

  • This compound & Derivatives: The exact mechanism can vary by derivative. Some phenazine-1-carboxylic acid amides have been shown to inhibit bacterial growth by targeting DNA-dependent RNA polymerase.[6] Their broad activity, including antifungal properties, suggests multiple or different mechanisms may be at play.

  • Penicillin: As a β-lactam antibiotic, penicillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[18] This mechanism is highly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[7][10]

  • Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9][11][19] These enzymes are essential for DNA replication, transcription, and repair, making ciprofloxacin a potent bactericidal agent against a wide range of bacteria, particularly Gram-negative species.[9][19]

  • Amphotericin B: This polyene antifungal binds to ergosterol, a primary component of the fungal cell membrane.[16][20][21] This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, fungal cell death.[16][21]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, standardized methods are crucial for evaluating the antimicrobial spectrum of any compound. The two most widely accepted methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for qualitative assessment of susceptibility.

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][22] It is considered a gold standard for susceptibility testing.[23]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good reproducibility and low levels of inhibitors that might interfere with certain antibiotics.[24]

  • 96-Well Plate Format: This allows for the efficient testing of multiple concentrations and replicates, as well as different compounds simultaneously.[25]

  • Standardized Inoculum (0.5 McFarland): Using a standardized bacterial concentration (approximately 1.5 x 10⁸ CFU/mL) is critical for reproducible results, as the outcome of the test is highly dependent on the initial number of bacteria.[26]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The solvent must not affect bacterial growth at the final concentration used in the assay.[27]

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[27] This standardized suspension is then further diluted in MHB to achieve the final desired inoculum concentration (typically ~5x10⁵ CFU/mL in the well).[4]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[27]

    • Add 50 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 50 µL from the last well in the dilution series.[27]

    • This creates a plate with decreasing concentrations of the antimicrobial agent.

    • Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).[5]

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.[27] The final volume in each well will be 100 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[27][28]

  • Reading and Interpreting Results: After incubation, examine the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound in a well that remains clear (no visible growth).[5]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare Agent Stock Solution serial_dilution Perform 2-Fold Serial Dilution prep_agent->serial_dilution Add to first well prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate plate_setup Dispense Broth in 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest Clear Well) incubate->read_mic

Workflow for Broth Microdilution MIC Testing.

This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[29] It is widely used due to its simplicity and low cost.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it supports the growth of most common pathogens and does not inhibit the diffusion of the antimicrobial agents.[23][30] The depth of the agar (4 mm) is also standardized to ensure consistent diffusion.[30]

  • Lawn Inoculation: Spreading the inoculum evenly across the entire surface of the agar ensures that the resulting zone of inhibition is uniform and can be measured accurately.[29]

  • Zone of Inhibition: The size of the clear zone where bacteria fail to grow is proportional to the susceptibility of the organism to the drug. A larger zone indicates greater susceptibility.[30]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Disks:

    • Since this compound is a novel agent, disks must be prepared in-house.

    • Prepare a stock solution of this compound at a known concentration.

    • Aseptically apply a precise volume (e.g., 20 µL) of the solution onto sterile blank paper disks (6 mm diameter).[26]

    • Allow the disks to dry completely in a sterile environment before use.[26]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[26]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[26]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure a uniform lawn of growth.[29]

    • Allow the surface to dry for a few minutes.

  • Placement of Disks: Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar surface.[30] Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[30]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[23]

  • Reading and Interpreting Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters (mm) using a ruler or calipers.[23] The size of the zone indicates the susceptibility of the organism. For novel compounds, interpretive criteria (Susceptible, Intermediate, Resistant) must be established through correlation with MIC data.

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disk Prepare Agent- Impregnated Disk disk_placement Place Disk on Agar Surface prep_disk->disk_placement prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) plate_inoculation Create Bacterial Lawn on MHA Plate prep_inoculum->plate_inoculation plate_inoculation->disk_placement incubate Incubate Plate (16-20h at 35°C) disk_placement->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for Kirby-Bauer Disk Diffusion Assay.
Conclusion

The available data indicates that this compound and its related compounds possess a promising and broad antimicrobial spectrum. Notably, they exhibit activity against clinically relevant Gram-positive bacteria and show significant antifungal properties, a combination not common in single-class antimicrobial agents.[1][6][13] While their activity against Gram-negative bacteria appears more focused on biofilm inhibition rather than outright bactericidal effects, this is still a therapeutically valuable attribute.[1]

Compared to penicillin, phenazines offer a wider spectrum, particularly with their antifungal action.[7] In contrast to the potent Gram-negative activity of ciprofloxacin, phenazines currently appear less effective, though their different mechanism of action could be advantageous against fluoroquinolone-resistant strains.[9][11] Their most compelling feature is their antifungal activity, which positions them as potential alternatives or adjuncts to drugs like Amphotericin B, especially if they demonstrate a more favorable toxicity profile.[16][17]

Further research is required to fully elucidate the antimicrobial potential of this compound. This should include comprehensive MIC testing against a wider panel of clinical isolates, in-depth mechanistic studies, and toxicological evaluations. The protocols detailed in this guide provide a standardized framework for conducting such essential research.

References

A Spectroscopic Guide to 1-Phenazinamine and Its Isomers: Unraveling Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Isomers, molecules with identical formulas but different arrangements of atoms, often exhibit distinct physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of 1-phenazinamine and its common isomer, 2-phenazinamine. By leveraging experimental data from UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, we will explore how the seemingly minor shift in the position of the amine substituent profoundly influences the spectroscopic signatures of these compounds.

The phenazine core is a privileged scaffold in medicinal chemistry and materials science, known for its redox activity and ability to intercalate with DNA. The introduction of an amino group, a potent auxochrome, significantly modulates the electronic properties of the phenazine ring system. The position of this group dictates the extent of electronic perturbation, leading to unique spectroscopic fingerprints for each isomer. This guide will not only present comparative data but also delve into the causality behind the observed spectral differences, providing a robust framework for the identification and characterization of these and related compounds.

The Isomers: this compound and 2-Phenazinamine

The core of our investigation focuses on the two primary positional isomers of mono-aminophenazine. The different placement of the electron-donating amino group alters the electronic distribution within the aromatic system, which in turn governs their interaction with electromagnetic radiation.

Figure 1: Chemical structures of this compound and 2-Phenazinamine.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the π-electronic systems of conjugated molecules. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the electronic structure.

The introduction of an amino group onto the phenazine core causes a bathochromic (red) shift in the absorption maxima compared to the parent phenazine molecule, which exhibits its longest wavelength absorption at approximately 360-380 nm[1]. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The position of the amino group in this compound versus 2-phenazinamine is expected to result in different degrees of this red shift. In 2-phenazinamine, the amino group is positioned along the long axis of the molecule, allowing for more effective charge transfer and a more pronounced red shift compared to the 1-substituted isomer.

Table 1: Expected UV-Visible Absorption Maxima (λmax) in a Non-polar Solvent

CompoundExpected λmax (nm)Interpretation
This compound ~380-400π-π* transitions of the phenazine core, influenced by the amino group.
2-Phenazinamine ~400-420A more significant red shift is anticipated due to more effective intramolecular charge transfer (ICT).
Phenazine (parent)~360-380[1]Reference π-π transition of the core structure.*

Note: The exact λmax values are highly dependent on the solvent. This phenomenon, known as solvatochromism, will be discussed in the experimental section.

Fluorescence Spectroscopy: Emission Properties and Environmental Sensitivity

Fluorescence spectroscopy provides information about the excited state of a molecule. After absorbing light, the molecule returns to the ground state by emitting a photon. The wavelength of the emitted light is longer than the absorbed light (a phenomenon known as Stokes shift). The quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

The position of the amino group is expected to influence both the emission wavelength and the quantum yield. The isomer with a more pronounced intramolecular charge transfer character in the excited state (likely 2-phenazinamine) is expected to exhibit a larger Stokes shift and its emission will be more sensitive to solvent polarity. In polar solvents, the excited state is stabilized, leading to a red shift in the emission spectrum.

For example, studies on imidazophenazine derivatives have shown that modifications to the phenazine structure lead to significant changes in their fluorescent properties[4]. While specific fluorescence data for 1- and 2-phenazinamine are scarce, related compounds like 2-aminophenothiazine exhibit a broad fluorescence emission with a maximum at 450 nm and a very low fluorescence quantum yield (Φf < 0.01)[3].

Table 2: Expected Fluorescence Properties in a Protic Solvent (e.g., Ethanol)

CompoundExpected Emission λmax (nm)Expected Quantum Yield (Φf)
This compound ~430-450Low
2-Phenazinamine ~450-480Low to Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both 1H and 13C NMR are invaluable for distinguishing between isomers. The electron-donating amino group will cause an upfield shift (lower ppm) for the protons and carbons on the substituted ring, with the effect being most pronounced at the ortho and para positions.

For This compound , the protons on the same ring as the amino group will be shifted upfield compared to those on the unsubstituted ring. In contrast, for 2-phenazinamine , the symmetry of the molecule is different, leading to a distinct pattern of chemical shifts.

Table 3: Predicted Key 1H NMR Chemical Shift Differences (in DMSO-d6)

Proton PositionThis compound (Predicted, ppm)2-Phenazinamine (Predicted, ppm)Rationale for Difference
Protons ortho to -NH2 ~6.8 - 7.2~6.7 - 7.1Strong shielding effect from the amino group.
Protons para to -NH2 ~7.0 - 7.4~7.3 - 7.6Significant shielding, but less than ortho.
Protons on unsubstituted ring ~7.8 - 8.3~7.8 - 8.3Less affected by the amino group, similar to parent phenazine.

Table 4: Predicted Key 13C NMR Chemical Shift Differences (in DMSO-d6)

Carbon PositionThis compound (Predicted, ppm)2-Phenazinamine (Predicted, ppm)Rationale for Difference
Carbon bearing -NH2 (ipso) ~145 - 150~148 - 153Significant deshielding due to the electronegative nitrogen.
Carbons ortho to -NH2 ~110 - 115~105 - 110Strong shielding effect.
Carbons para to -NH2 ~118 - 122~120 - 124Shielding effect.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups. For the phenazinamine isomers, the key diagnostic peaks will be those associated with the amino group and the aromatic rings.

Both isomers will exhibit N-H stretching vibrations, characteristic of a primary amine, typically appearing as two bands in the 3300-3500 cm-1 region (one for the symmetric and one for the asymmetric stretch). An N-H bending vibration is also expected around 1600-1650 cm-1. The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm-1 range. The substitution pattern on the aromatic ring will also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm-1), providing further clues to the isomeric structure. A readily available FTIR spectrum for 2-phenazinamine confirms these expectations[5].

Table 5: Characteristic FTIR Absorption Bands (cm-1)

Vibrational ModeThis compound (Expected)2-Phenazinamine (Experimental/Expected)[5]
N-H Stretch (asymmetric & symmetric) 3400-3500, 3300-34003400-3500, 3300-3400
Aromatic C-H Stretch 3000-31003000-3100
N-H Bend (scissoring) 1600-16501600-1650
Aromatic C=C Stretch 1450-16001450-1600
Aromatic C-N Stretch 1250-13351250-1335
C-H Out-of-plane Bending 700-900700-900

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided. The choice of solvent is critical, as it can significantly influence the spectroscopic data, particularly for UV-Vis and fluorescence measurements.

General Sample Preparation
  • Solvents: Use spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, DMSO).

  • Concentration: For UV-Vis and fluorescence, prepare stock solutions of the phenazinamine isomers in the chosen solvent at a concentration of approximately 1 mg/mL. From this, create dilute solutions (e.g., 1-10 µM) for analysis. For NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • Purity: Ensure the purity of the isomers using techniques like chromatography before spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh pure isomer B Dissolve in spectroscopic grade solvent A->B C Prepare dilutions for UV-Vis/Fluorescence B->C D Prepare concentrated sample for NMR/IR B->D UVVis UV-Vis Spectroscopy C->UVVis Fluorescence Fluorescence Spectroscopy C->Fluorescence NMR NMR Spectroscopy D->NMR FTIR FTIR Spectroscopy D->FTIR

Figure 2: General experimental workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol
  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Blank: Use the same solvent as the sample for the blank/reference cuvette.

  • Sample: Fill a quartz cuvette with the diluted sample solution.

  • Scan Range: Scan from 200 to 700 nm.

  • Data Acquisition: Record the absorbance spectrum and identify the λmax values.

  • Solvatochromism Study (Optional): Repeat the measurement in a series of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water) to observe shifts in λmax.

Fluorescence Spectroscopy Protocol
  • Instrument: Use a spectrofluorometer.

  • Excitation Wavelength: Set the excitation wavelength to the longest wavelength λmax determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.

  • Slit Widths: Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.

  • Quantum Yield (Optional): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

NMR Spectroscopy Protocol
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Use a deuterated solvent (e.g., DMSO-d6 or CDCl3) and add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum.

  • 2D NMR (Optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.

FTIR Spectroscopy Protocol
  • Instrument: Use an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid phenazinamine isomer onto the ATR crystal and apply pressure.

  • Scan: Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them between the isomers.

Conclusion: A Unified Approach to Isomer Differentiation

This guide has outlined a multi-faceted spectroscopic approach to differentiate between this compound and 2-phenazinamine. The key takeaway is that the position of the amino group creates a unique electronic and structural environment for each isomer, which is reflected in their distinct spectroscopic profiles.

  • UV-Vis and Fluorescence spectroscopy are particularly sensitive to the overall electronic structure and are powerful tools for observing differences in conjugation and intramolecular charge transfer.

  • NMR spectroscopy provides a detailed map of the chemical environment of each atom, offering unambiguous structural elucidation.

  • FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups and gaining insights into the overall molecular structure.

By employing these techniques in a complementary fashion, researchers can confidently identify and characterize phenazinamine isomers, a critical step in the development of new pharmaceuticals and advanced materials. The principles and protocols outlined herein provide a solid foundation for the spectroscopic analysis of a wide range of aromatic and heterocyclic compounds.

References

The Translational Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Phenazinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. The phenazine class of nitrogen-containing heterocycles has long been a source of compounds with potent biological activity, including anticancer properties.[1] Among these, 1-phenazinamine derivatives have emerged as a focal point of synthetic and evaluative efforts. This guide provides an in-depth technical comparison of the efficacy of these derivatives in controlled laboratory settings (in vitro) versus living organisms (in vivo), offering field-proven insights into the experimental choices, translational hurdles, and mechanistic underpinnings that define their therapeutic potential.

The Rationale: Why Phenazines?

Phenazines represent a large and diverse family of compounds, with over 6,000 synthetic derivatives complementing more than 100 natural variants.[1][2] Their planar structure allows them to intercalate with DNA, a foundational mechanism for anticancer activity.[1] Furthermore, their redox properties can trigger the production of reactive oxygen species (ROS), inducing oxidative stress and promoting programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3] This multi-pronged potential makes the this compound backbone a compelling starting point for developing novel oncology therapeutics.

Part 1: The Proving Ground - In Vitro Efficacy

The initial gauntlet for any potential anticancer compound is a battery of in vitro assays. These tests provide a rapid, high-throughput, and cost-effective platform to assess a compound's fundamental ability to kill cancer cells and to begin dissecting its mechanism of action.[4]

A crucial study by Gao et al. synthesized a novel series of 2-phenazinamine derivatives and evaluated their cytotoxic effects against a panel of human cancer cell lines.[4] This work serves as our primary case study for understanding the in vitro performance of this chemical class.

Assessing Cytotoxicity: The MTT Assay

The cornerstone of the initial screen was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality Behind the Choice: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of cell viability and, conversely, the cytotoxic potency of a test compound. It is selected for its reliability, scalability for screening multiple compounds and concentrations, and its ability to provide a clear quantitative endpoint: the IC50 value.

The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

In Vitro Comparative Data

The study by Gao et al. provides a clear demonstration of structure-activity relationships, where minor chemical modifications to the 2-phenazinamine scaffold resulted in significant differences in cytotoxic potency.

Compound IDCore StructureR-Group (at the amide nitrogen)K562 (Leukemia) IC50 (μM)HepG2 (Liver) IC50 (μM)HCT116 (Colon) IC50 (μM)MCF7 (Breast) IC50 (μM)293T (Non-cancer) IC50 (μM)
4 2-Phenazinamine2-Chlorobenzamide1.9 ± 0.2 3.8 ± 0.3 10.1 ± 0.812.5 ± 1.1> 40
7 2-Phenazinamine4-Chlorobenzamide4.8 ± 0.59.8 ± 0.715.6 ± 1.218.2 ± 1.5> 40
16 2-Phenazinamine2-Nitrobenzamide5.2 ± 0.411.2 ± 0.917.8 ± 1.420.1 ± 1.9> 40
19 2-Phenazinamine4-Nitrobenzamide6.8 ± 0.613.5 ± 1.121.3 ± 1.824.5 ± 2.1> 40
Cisplatin --2.1 ± 0.27.5 ± 0.68.9 ± 0.711.3 ± 0.915.7 ± 1.3
Data synthesized from Gao et al., 2013.[4]

Expert Insights: The data clearly highlights Compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) as the most promising candidate from this series.[4] Its potency against K562 and HepG2 cell lines is comparable or superior to cisplatin, a widely used chemotherapeutic agent.[4] Crucially, it exhibited significantly lower toxicity against the non-cancerous 293T cell line (IC50 > 40 μM), suggesting a favorable therapeutic window—a critical parameter for any potential drug.[4] The superior activity of the ortho-substituted chloro group (Compound 4) compared to the para-substituted version (Compound 7) provides a key piece of data for future structure-activity relationship (SAR) studies.

Unveiling the Mechanism: Apoptosis Induction

Beyond simply killing cells, understanding how a compound works is paramount. The preliminary mechanistic investigation for Compound 4 utilized flow cytometry to assess apoptosis.

Causality Behind the Choice: Apoptosis is a form of programmed cell death that is highly regulated and is a primary target for many anticancer therapies. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the cell death process.

The results for Compound 4 demonstrated a dose-dependent increase in the percentage of apoptotic cells, confirming that it actively triggers this self-destruct mechanism in cancer cells.[4]

Part 2: The Reality Check - In Vivo Efficacy and the Translational Gap

While in vitro data is essential for initial screening, it represents a highly simplified system.[2] It does not account for the complex physiological processes that a drug encounters in a living organism, such as absorption, distribution, metabolism, and excretion (ADME), nor the intricate tumor microenvironment. Therefore, in vivo testing in animal models is the indispensable next step to validate preclinical efficacy.

The Critical Data Gap: A comprehensive search of publicly available scientific literature reveals a significant gap: there is no published in vivo efficacy data for the specific 2-phenazinamine derivatives, including the promising Compound 4, detailed in the Gao et al. study. This is a common scenario in drug discovery where promising in vitro candidates may not have progressed to animal studies, or the data has not been made public.

To bridge this gap and provide a realistic framework for what such a comparison would entail, we will use data from other, more extensively studied phenazine derivatives as surrogates. This allows us to illustrate the experimental workflow and the types of data generated in preclinical animal models.

The Gold Standard: Xenograft Models

The most common preclinical model for assessing anticancer efficacy is the tumor xenograft model.

Causality Behind the Choice: In a xenograft study, human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude or NOD-SCID mice). The lack of a functional immune system prevents the mice from rejecting the human cells, allowing a human tumor to grow. This model enables researchers to evaluate a drug's ability to inhibit the growth of a human tumor in a complex, living physiological system. Key metrics include Tumor Growth Inhibition (TGI), tumor weight reduction, and impact on animal survival.

In Vivo Case Study: Phenazine-1,6-diol in a Lung Cancer Model

A recent study investigated the in vivo efficacy of phenazine-1,6-diol, a marine-derived phenazine, in a Lewis lung carcinoma (LLC) xenograft model.

CompoundAnimal ModelDosing RegimenKey FindingSystemic Toxicity
Phenazine-1,6-diol LLC Xenograft in C57BL/6 Mice20 mg/kg, i.p.Significant tumor growth suppressionNo significant body weight loss or signs of toxicity
Phenazine-1,6-diol LLC Xenograft in C57BL/6 Mice30 mg/kg, i.p.Enhanced tumor growth suppression and prolonged survivalNo significant body weight loss or signs of toxicity
Vehicle Control LLC Xenograft in C57BL/6 Mice-Uninhibited tumor growth-
Data synthesized from a 2025 preprint study on phenazine-1,6-diol.[5]

Expert Insights: This study demonstrates a successful translation of in vitro promise to in vivo efficacy for a phenazine compound.[5] The dose-dependent tumor suppression without overt toxicity is the ideal outcome in a preclinical model.[5] The authors further validated the mechanism in vivo by showing increased markers of apoptosis in the excised tumors, linking the macroscopic outcome (tumor shrinkage) to the molecular mechanism (cell death).[5]

The In Vitro / In Vivo Workflow & Key Signaling Pathways

The transition from a lab bench discovery to a preclinical candidate follows a logical, albeit challenging, path. The discrepancies often seen between in vitro and in vivo results stem from the immense biological complexity of a whole organism.

In_Vitro_In_Vivo_Workflow cluster_invitro PART 1: In Vitro Assessment cluster_invivo PART 2: In Vivo Validation Compound This compound Derivative Library Assay Cytotoxicity Screen (e.g., MTT Assay) Compound->Assay Screening IC50 Determine IC50 Values Identify Lead Compounds Assay->IC50 Data Analysis Mech Mechanism of Action (e.g., Apoptosis Assay) IC50->Mech Characterization Lead Lead Compound (e.g., Compound 4) Mech->Lead Candidate Selection PK Pharmacokinetics (PK) & Toxicology Studies Lead->PK Xenograft Xenograft Model Efficacy Study PK->Xenograft Dose Selection TGI Measure Tumor Growth Inhibition (TGI) Xenograft->TGI Efficacy Readout

Figure 1: Standard workflow from in vitro screening to in vivo validation for anticancer drug candidates.

Phenazine derivatives exert their effects by modulating complex intracellular signaling pathways. While apoptosis is the ultimate outcome, the upstream triggers can vary. Literature suggests phenazines can influence several key cancer-related pathways.

Signaling_Pathways cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction Phenazine Phenazinamine Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenazine->ROS DNA DNA Intercalation & Damage Phenazine->DNA PI3K PI3K/Akt/mTOR Pathway Inhibition Phenazine->PI3K NFkB NF-κB Pathway Inhibition Phenazine->NFkB Mito Mitochondrial Dysfunction ROS->Mito DNA->Mito PI3K->Mito reduces survival signals NFkB->Mito reduces anti-apoptotic protein expression Caspase Caspase Activation Mito->Caspase Death Apoptotic Cell Death Caspase->Death

Figure 2: Potential signaling pathways modulated by phenazine derivatives leading to apoptosis.

Studies on various phenazines have implicated the inhibition of survival pathways like PI3K/Akt/mTOR and the pro-inflammatory NF-κB pathway.[5][6] Inhibition of these pathways can lower the threshold for apoptosis by downregulating anti-apoptotic proteins like Bcl-2, making the cancer cells more susceptible to death signals originating from ROS production and DNA damage.[5][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used in these evaluations must be robust and self-validating.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to allow for effects on cell proliferation.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)
  • Animal Acclimatization: House female athymic nude mice (4-6 weeks old) in a specific-pathogen-free (SPF) environment for at least one week prior to the experiment.

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., HCT116) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: V = (W² x L) / 2. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Treatment Administration: Administer the this compound derivative (e.g., formulated in a vehicle like 0.5% carboxymethylcellulose) via the desired route (e.g., intraperitoneal injection or oral gavage) at predetermined doses (e.g., 10, 20, 40 mg/kg). The vehicle control group receives the vehicle alone. A positive control group treated with a standard-of-care drug (e.g., cisplatin) should also be included. Treatment is typically administered daily or on a set schedule for 2-3 weeks.

  • Monitoring: Continue to monitor tumor volume and animal body weight every 2-3 days. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period ends. Euthanize the mice, and carefully excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.

Conclusion and Future Directions

The study of this compound derivatives provides a classic example of the drug discovery pipeline. In vitro assays on a synthesized library successfully identified 2-chloro-N-(phenazin-2-yl)benzamide as a highly potent and selective anticancer agent, with apoptosis confirmed as a key mechanism of action.[4] However, the critical translational step to in vivo validation remains an open question for this specific compound series.

The surrogate in vivo data from other phenazine derivatives, such as phenazine-1,6-diol, confirm that members of this class can indeed exhibit significant antitumor activity in animal models with acceptable toxicity profiles.[5] These successful examples underscore the potential of the phenazine scaffold and provide a clear roadmap for the future evaluation of promising this compound candidates. The next logical and essential step for advancing compounds like 2-chloro-N-(phenazin-2-yl)benzamide is to conduct rigorous pharmacokinetic and xenograft studies to determine if its impressive in vitro potency translates into meaningful preclinical efficacy. The ultimate goal is to bridge the translational divide, moving from cellular effects in a plastic dish to therapeutic impact in a complex living system.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Phenazinamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by various microorganisms, which exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] At the core of this versatile family lies the 1-phenazinamine scaffold, a privileged structure that has served as a foundational template for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of its analogs is paramount for optimizing potency, selectivity, and drug-like properties.

This guide provides an in-depth comparison of this compound analogs, synthesizing data from key studies to elucidate the causal relationships between chemical structure and biological function. We will explore how specific modifications to the phenazine core and its substituents dictate antimicrobial and anticancer efficacy, supported by experimental data and detailed protocols.

The this compound Core: A Blueprint for Bioactivity

The fundamental this compound structure presents multiple sites for chemical modification. The biological activity of its analogs is profoundly influenced by the nature, position, and stereochemistry of substituents on the tricyclic phenazine ring system and the exocyclic amino group. Our analysis will focus on how strategic modifications at these key positions modulate the therapeutic potential of these compounds.

SAR_Scaffold cluster_scaffold This compound Scaffold scaffold R1 R1 pos1->R1 R2 R2 pos2->R2 R3 R3 pos3->R3 R4 R4 pos4->R4 R5 R5 pos5->R5 R6 R6 pos6->R6 R7 R7 pos7->R7 R8 R8 pos8->R8 R_N R_N pos_nh2->R_N Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Phenazine Phenazine Analog NAD NAD+ Phenazine->NAD ROS ROS (O2•-, H2O2) Phenazine->ROS NADH NADH NADH->Phenazine e- O2_in O2 O2_in->Phenazine e- Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death O2_out O2 O2_out->O2_in enters cell Anticancer_Workflow start Phenazine Analog (e.g., Benzo[a]phenazine) intercalation Intercalates into DNA start->intercalation topo_complex Stabilizes Topo I/II- DNA Cleavage Complex intercalation->topo_complex strand_breaks DNA Strand Breaks Accumulate topo_complex->strand_breaks apoptosis Apoptosis Triggered strand_breaks->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

References

A Senior Application Scientist's Guide to Benchmarking Phenazine-Derivative Sensors Against Existing Technologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the performance of novel phenazine-derivative sensors. We will objectively compare the capabilities of this emerging sensor class against established analytical technologies, supported by representative experimental data and a detailed benchmarking protocol. Our focus is on providing not just the "what" but the "why" behind experimental design, ensuring a robust and self-validating approach to performance assessment.

The Rise of Phenazines in Chemical Sensing

Phenazine and its derivatives represent a fascinating class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and rich redox chemistry make them exceptional candidates for developing sensitive and selective chemical sensors.[1][2] The phenazine core can be chemically modified to tune its electronic and optical properties, allowing for the design of sensors that respond to specific analytes through changes in fluorescence, color, or electrochemical signal.[2] These properties have led to the development of phenazine-based sensors for a wide range of targets, from inorganic anions and metal ions to volatile organic compounds.[3][4][5]

The primary appeal of these sensors lies in their potential for rapid, real-time, and often portable analysis, offering a significant advantage over time-consuming, lab-based methods. However, to justify their adoption, their performance must be rigorously benchmarked against the gold-standard technologies currently employed in analytical chemistry.

Performance Metrics: A Comparative Overview

A sensor's value is defined by key performance indicators: sensitivity (Limit of Detection - LOD), selectivity, response time, and operational range. Below, we compare the reported performance of various phenazine-derivative sensors with that of established analytical platforms like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance of Selected Phenazine-Based Sensors

Phenazine Derivative / Probe Target Analyte Sensor Type Limit of Detection (LOD) Response Time
ZL (Supramolecular Assembly) Cyanide (CN⁻) Colorimetric & Fluorescent 0.05 µM[3] < 10 seconds[3]
Benzo[a]indeno[2′,1′:4,5]furo[2,3-c]phenazin-15(15aH)-one Copper (Cu²⁺) & Lead (Pb²⁺) Fluorescent 1.3 µM[4] Not Specified
1H-[3][6][7]triazole[4,5-b]phenazine (PHTA) Formaldehyde (HCHO) Fluorescent Not Specified[5] Rapid[5]

| BDP (dibenzo[a,c]phenazine-based) | Superoxide Anions (O₂⁻) | Near-Infrared Fluorescent | Not Specified[8] | Not Specified |

Table 2: Performance of Benchmark Analytical Technologies

Technology Target Analyte Class Typical Limit of Detection (LOD) Typical Analysis Time
GC-MS Aromatic Amines 0.12-0.48 µg/L (ppb)[7] / 0.9-50 pg/L (ppq)[9] 15-30 minutes per sample[7]
HPLC with PDA/FLD Detector Organic Amines 5 ng (absolute)[10] / mg/L to sub-mg/L range 10-20 minutes per sample[10]

| ELISA (Competitive Assay) | Small Molecules | Highly variable; can be ~50x more sensitive than conventional ELISA[11][12] | 2-4 hours |

As the data illustrates, while benchmark technologies like GC-MS can achieve exceptionally low detection limits (into the parts-per-quadrillion range), they require significant sample preparation and longer analysis times.[7][9] Phenazine-based sensors, in contrast, offer the promise of near-instantaneous response, which is critical for applications requiring real-time monitoring.[3] The trade-off often lies in sensitivity, though ongoing research continues to push the detection limits of sensor platforms lower.

The Causality of Sensing: Understanding the Mechanism

Many phenazine-based fluorescent sensors operate on a "turn-off" or "turn-on" mechanism, often governed by Photoinduced Electron Transfer (PET). In the absence of the target analyte, the sensor's fluorescence is quenched. Upon binding the analyte, the PET process is disrupted, restoring fluorescence. This principle provides a direct and measurable signal correlated to analyte concentration.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-Phenazinamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and upholding environmental stewardship. The procedures outlined are based on established best practices for handling toxic aromatic amines and hazardous chemical waste.

Part 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound, as an aromatic amine, belongs to a class of compounds that requires careful handling. While specific toxicological data for this compound may be limited, the hazards can be inferred from its parent compound, Phenazine, and the general characteristics of aromatic amines. This approach ensures a conservative and safety-first disposal pathway.

The primary hazards associated with Phenazine, and by extension this compound, necessitate its classification as hazardous waste.[1][2] It is crucial to remember that under regulations like the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for correctly characterizing their waste.[1][3]

Key Hazards Overview:

Hazard ClassificationDescriptionPrecautionary StatementSource
Acute Toxicity (Oral), Category 4 Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2][4]
Germ Cell Mutagenicity, Category 2 Suspected of causing genetic defects.P203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice.[2]
Aquatic Hazard (Acute), Category 2 Toxic to aquatic life.P273: Avoid release to the environment.

Due to these intrinsic hazards, this compound waste must never be disposed of via standard laboratory drains or as regular solid waste.[1][5][6] Such actions can cause significant harm to aquatic ecosystems and interfere with wastewater treatment processes.[5][7]

Part 2: Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, the following safety measures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A fundamental principle of laboratory safety is to establish a barrier between the researcher and the hazardous material. When handling this compound for disposal, the following PPE is required:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Safety Goggles/Face Shield: To protect against splashes or airborne dust particles.[5]

  • Laboratory Coat: To protect clothing and skin.[5]

Engineering Controls

All handling of this compound, including weighing, solution preparation, and aliquoting into waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

Chemical Segregation: The Causality of Safety

A critical and often overlooked aspect of waste management is proper segregation. This compound is incompatible with strong oxidizing agents.[1] Mixing this compound with such agents can lead to vigorous, exothermic, and potentially explosive reactions. Therefore, this compound waste must be collected in a dedicated container, separate from other waste streams, particularly oxidizing waste.[5]

Part 3: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the compliant disposal of this compound from "cradle to grave" within the laboratory context.

Step 1: Waste Identification and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired pure this compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, vials, gloves).[6]

  • Spill cleanup materials.

Collect all this compound waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, or HDPE).[5][8] The container must have a secure, screw-top lid to prevent the release of fumes.[5]

Step 2: Accurate and Compliant Labeling

The waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.[6]

Mandatory Label Information:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound Waste" . Do not use abbreviations or chemical formulas.[6]

  • A list of all contents by percentage.

  • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

  • The date the container was first used for waste accumulation.

Step 3: Accumulation and Storage

Waste containers should be stored in a designated "Satellite Accumulation Area" within the laboratory.[6] This area must be under the control of the laboratory personnel.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5][8] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]

  • Store Away from Incompatibles: Ensure the storage location is physically separate from strong oxidizing agents and acids.[5][8]

Step 4: Arranging for Final Disposal

The final step is the removal and disposal of the waste by trained professionals.

  • Engage a Licensed Disposal Company: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor.[5][9] Contact EHS to schedule a waste pickup.

  • Disposal Method: The most common and effective disposal method for aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[9]

Step 5: Decontamination of Empty Containers

Empty containers that once held pure this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[8]

  • The first rinsate is considered acutely hazardous and must be collected and disposed of as this compound waste.[8]

  • Subsequent rinsates can typically be managed as non-hazardous solvent waste, but confirm this with your EHS office.

  • After triple rinsing and air-drying, deface the original label and dispose of the container as regular solid waste.

Part 4: Emergency Procedures

Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[9][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Clean & Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2][10]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound waste, from generation to final disposal.

G This compound Waste Disposal Workflow cluster_generation Waste Generation & Initial Handling cluster_routine Routine Disposal Protocol cluster_spill Emergency Spill Response A Generate this compound Waste (e.g., unused chemical, contaminated labware) B Is this a spill? A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) B->C No H Alert Personnel & Ensure Ventilation B->H Yes D Collect in a Dedicated, Compatible Waste Container C->D E Securely Label Container: 'Hazardous Waste - this compound' D->E F Store in Satellite Accumulation Area (Closed, Secondary Containment) E->F G Request Pickup from EHS for Licensed Vendor Disposal (Incineration) F->G I Don Enhanced PPE H->I J Absorb with Inert Material I->J K Collect Spill Debris into a Labeled Hazardous Waste Container J->K K->F Proceed to Storage

Caption: Decision workflow for routine and emergency disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, implementing rigorous safety protocols, and adhering to a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. The core principles remain constant: Characterize your waste, Segregate from incompatibles, Contain it safely, and ensure final Disposal is compliant and responsible.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Phenazinamine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenazinamine. As a trusted partner in your scientific endeavors, we aim to deliver value beyond the product itself, ensuring you have the knowledge to operate safely and effectively.

Hazard Assessment: Understanding the Risks of this compound

While the toxicological properties of this compound have not been thoroughly investigated, the hazard profile of its parent compound, Phenazine, and its derivatives provides critical insights. Phenazine is classified as harmful if swallowed and is suspected of causing genetic defects (Germ Cell Mutagenicity Category 2).[1][3] Related compounds, such as 1-Hydroxyphenazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Based on this data, it is prudent to handle this compound as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2][3]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2]

  • Skin Irritation/Corrosion: Potential to cause skin irritation upon contact.[2]

  • Eye Damage/Irritation: Potential to cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

These potential hazards necessitate a stringent personal protective equipment (PPE) protocol to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task/Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, and a properly fitted N95 Respirator (or higher) within a chemical fume hood.To prevent inhalation of fine powders and to protect skin and eyes from dust particles. Double gloving provides an extra layer of protection against potential contamination.[1]
Working with Solutions Double Nitrile Gloves, Lab Coat, and Chemical Splash Goggles.To protect against splashes of the solution which could be absorbed through the skin or cause eye damage. A face shield is recommended if there is a significant splash risk.
Large-Scale Operations Double Nitrile Gloves, Chemical-resistant Gown, Chemical Splash Goggles, and a Face Shield. Work should be conducted in a well-ventilated area, preferably a walk-in fume hood.Increased potential for splashes and aerosol generation requires enhanced skin and face protection.
Spill Cleanup Double Nitrile Gloves, Chemical-resistant Gown or Coveralls, Chemical Splash Goggles, Face Shield, and appropriate Respiratory Protection (based on spill size and ventilation).To ensure full-body protection during the management of a potentially hazardous spill.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_risk Risk Evaluation cluster_ppe PPE Recommendation start Identify the task involving this compound is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No solid_ppe Solid Handling PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator - Chemical Fume Hood is_solid->solid_ppe Yes is_large_scale Is it a large-scale operation? is_solution->is_large_scale No solution_ppe Solution Handling PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) is_solution->solution_ppe Yes is_large_scale->start No/Re-evaluate large_scale_ppe Large-Scale PPE: - Double Nitrile Gloves - Chemical-resistant Gown - Chemical Splash Goggles - Face Shield - Enhanced Ventilation is_large_scale->large_scale_ppe Yes end End: Perform Task Safely solid_ppe->end Proceed with caution solution_ppe->end Proceed with caution large_scale_ppe->end Proceed with caution

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.